(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Description
Propriétés
IUPAC Name |
(3aR,6aS)-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-7-4-5-2-1-3-6(5)9-7/h1-2,5-6H,3-4H2/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBPGUMSFWGGLP-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1OC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1OC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349174 | |
| Record name | (3aR,6aS)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43119-28-4 | |
| Record name | (3aR,6aS)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43119-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aR,6aS)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S, 5R) – (-)- 2-oxabicyclo(3.3.0.) oct-6-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one basic properties
An In-Depth Technical Guide to (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one: Properties, Synthesis, and Applications
Introduction
This compound, also known as (–)-G-lactone, is a pivotal bicyclic γ-lactone within the landscape of modern organic synthesis and medicinal chemistry.[1] Its rigid, fused cyclopentane-furan ring system and defined stereochemistry make it an exceptionally valuable chiral building block.[1] This guide provides a comprehensive overview of its fundamental properties, synthesis, and critical applications for professionals in research and drug development. The inherent chirality of this molecule allows for the stereocontrolled synthesis of complex molecular architectures, making it an indispensable intermediate in the development of biologically active compounds, including antiviral agents and prostaglandins.[1][2]
Physicochemical and Structural Properties
The utility of this compound stems from its unique combination of physical and chemical characteristics. It typically presents as a colorless to pale yellow liquid or a low-melting solid.[2] Its moderate solubility in common organic solvents like ethyl acetate and dichloromethane, contrasted with its sparse solubility in water, dictates its handling and reaction conditions.
The core of its synthetic value lies in the two stereocenters at the bridgehead carbons (3aR and 6aS), which provide a fixed spatial arrangement for subsequent chemical modifications. This stereochemical integrity is crucial for its application in asymmetric synthesis, where the precise three-dimensional structure of the final product is paramount for biological activity.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (3aR,6aS)-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one | [3] |
| CAS Number | 43119-28-4 | [1][4] |
| Molecular Formula | C₇H₈O₂ | [3][4] |
| Molecular Weight | 124.14 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | |
| Melting Point | 44-46 °C | [2] |
| Boiling Point | ~180-185 °C at 760 mmHg | |
| Solubility | Moderately soluble in ethyl acetate, dichloromethane, THF; sparingly soluble in water. |
| Purity | Typically ≥95-98% |[1][2][4] |
Synthesis and Reactivity
Synthetic Pathways: The Baeyer-Villiger Oxidation Approach
A prevalent and efficient method for synthesizing this lactone is the Baeyer-Villiger oxidation of the corresponding bicyclo[3.2.0]heptan-6-one.[1] This reaction is a cornerstone of synthetic organic chemistry for converting ketones to esters (or lactones in the case of cyclic ketones).
-
Rationale for this approach: The Baeyer-Villiger oxidation is highly reliable and often proceeds with excellent regioselectivity and, critically, retention of stereochemistry at the migrating carbon center. This ensures that the stereochemical information from the starting ketone is faithfully transferred to the lactone product, which is essential for its use as a chiral synthon.
Experimental Protocol: Conceptual Synthesis via Baeyer-Villiger Oxidation
This protocol describes a representative, conceptual workflow. Specific reagents, concentrations, and reaction times must be optimized based on laboratory-scale requirements and literature precedents.
-
Pre-reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the starting material, cis-bicyclo[3.2.0]hept-2-en-6-one, and an appropriate solvent (e.g., dichloromethane). The flask is cooled in an ice bath.
-
Reagent Addition: A solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent is added dropwise to the stirred solution of the ketone. The choice of m-CPBA is strategic due to its commercial availability, stability, and proven efficacy.
-
Reaction Monitoring: The reaction progress is monitored using Thin Layer Chromatography (TLC). This is a self-validating step; the disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Workup: Upon completion, the reaction is quenched by the addition of a reducing agent solution (e.g., sodium sulfite) to neutralize excess peroxide. The organic layer is washed sequentially with a saturated sodium bicarbonate solution (to remove acidic byproducts) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure this compound.
Analytical Characterization: A Workflow for Ensuring Integrity
Ensuring the structural and stereochemical integrity of the compound is paramount. A multi-step analytical workflow is employed to validate each batch. X-ray crystallography is considered the definitive method for determining absolute stereochemistry.[1] However, for routine analysis, a combination of spectroscopic methods is typically sufficient.
Caption: Workflow for the analytical validation of the compound.
Applications in Drug Discovery and Development
The well-defined, rigid structure of this compound makes it an ideal scaffold or intermediate in the synthesis of high-value pharmaceutical targets.
-
Antiviral Agents: It has been notably employed as a chiral synthon in the synthesis of HIV-1 protease inhibitors.[1] The lactone's stereocenters serve as anchors to establish the correct spatial orientation of functional groups necessary for effective binding to the enzyme's active site.
-
Prostaglandin Analogs: This lactone is a recognized precursor for various prostaglandin analogs.[1][2] Prostaglandins are a class of compounds with diverse physiological effects, and synthetic analogs are used to treat conditions ranging from glaucoma to gastric ulcers.
-
Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for binding to a biological target. The compact and rigid structure of this lactone makes it an attractive fragment that can serve as a starting point for building more complex and potent drug candidates.[1]
-
Natural Product Synthesis: The compound serves as a versatile building block for constructing complex organic molecules and natural products, such as sieboldine A.[1]
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity and safety of this reagent.
-
General Handling: It is classified as a skin and eye irritant (GHS07). Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[5] All manipulations should be performed in a well-ventilated fume hood.
-
Peroxide Formation: A significant and critical hazard associated with this compound is its potential to form explosive peroxides upon prolonged storage, especially after being opened.[5]
-
Trustworthiness in Practice: To mitigate this risk, a self-validating protocol must be implemented. Containers should be dated upon receipt and again upon opening.[5] Store the compound in a tightly sealed container in a cool, dry, and dark place. Before use, especially with older containers, visually inspect for the formation of crystals, which could indicate dangerous peroxide formation.[5] If peroxides are suspected, the container should not be moved and expert disposal should be sought.[5]
-
Conclusion
This compound is more than a simple chemical intermediate; it is a powerful tool in the arsenal of synthetic and medicinal chemists. Its defined stereochemistry, rigid bicyclic structure, and versatile reactivity provide a reliable foundation for the construction of complex and biologically significant molecules. A thorough understanding of its properties, synthetic routes, and, most importantly, its handling requirements is essential for leveraging its full potential in the laboratory and in the development of next-generation therapeutics.
References
- 1. This compound | 43119-28-4 | Benchchem [benchchem.com]
- 2. This compound , 95% , 43119-28-4 - CookeChem [cookechem.com]
- 3. (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta(b)furan-2-one | C7H8O2 | CID 643405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one CAS 43119-28-4
An In-Depth Technical Guide to (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one (Corey Lactone)
This guide provides an in-depth technical overview of this compound (CAS 43119-28-4), a molecule of profound significance in synthetic organic chemistry. Familiarly known as the Corey Lactone, this chiral bicyclic γ-lactone is a cornerstone intermediate, most notably in the total synthesis of prostaglandins. Its rigid framework and defined stereochemistry offer a reliable platform for constructing complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, and diverse applications.
Foundational Overview: Identity and Significance
This compound, or the Corey Lactone, is a pivotal chiral building block. Its fame stems from its central role in the landmark synthesis of prostaglandins developed by Nobel laureate E.J. Corey.[1] The synthesis of these potent and structurally complex hormones was a major challenge, and Corey's retrosynthetic approach, which identified this lactone as a key intermediate, was a monumental achievement in organic synthesis.[1]
The strategic importance of this molecule lies in its stereochemically rich and conformationally constrained structure, which elegantly maps onto the core of the prostaglandin framework. Beyond this classic application, its utility has expanded, serving as a versatile synthon in the development of other pharmaceuticals, including HIV-1 protease inhibitors, and as a scaffold in fragment-based drug discovery.[2]
Physicochemical Properties and Structural Characterization
The precise chemical identity and purity of the Corey Lactone are paramount for its successful application in multi-step syntheses. A combination of spectroscopic and physical data is used for its definitive characterization.
Key Properties
| Property | Value | References |
| IUPAC Name | (3aR,6aS)-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one | [2][3] |
| Synonyms | (-)-Corey Lactone, (–)-G-lactone, (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one | [2][3] |
| CAS Number | 43119-28-4 | [2][3][4] |
| Molecular Formula | C₇H₈O₂ | [2][3][4] |
| Molecular Weight | 124.14 g/mol | [2][3] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 44-46 °C | [5] |
| Solubility | Sparingly soluble in water; soluble in ethyl acetate, dichloromethane, THF | [6] |
Analytical Characterization
Ensuring the structural integrity and stereochemical purity of the lactone is a critical, self-validating step in any synthetic workflow.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the core structure and connectivity. While specific shifts can vary with the solvent, the proton spectrum typically reveals characteristic signals for the vinyl, allylic, and methine protons of the bicyclic system. For the closely related downstream intermediate, Corey lactone diol, characteristic ¹³C NMR signals appear at δ 177.36 (C=O), 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, and 35.47.[7]
-
Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is a strong absorption band corresponding to the γ-lactone carbonyl (C=O) stretch, typically observed around 1770-1750 cm⁻¹.
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the molecular formula.[8]
-
Stereochemical Confirmation : Given that the biological activity of the final target molecules is critically dependent on stereochemistry, verifying the enantiomeric purity is essential. While polarimetry can provide initial confirmation of chirality, the gold standard for determining the absolute configuration is X-ray crystallography .[2] Chiral chromatography or NMR spectroscopy using chiral solvating agents can also be employed to determine enantiomeric excess (ee).[9]
Core Synthesis Methodologies: A Strategic Perspective
The synthesis of the Corey Lactone is a classic topic in organic chemistry education and practice. The choice of synthetic route is often a balance between elegance, efficiency, and scalability.
The Landmark Asymmetric Diels-Alder Approach
The genius of the Corey synthesis was the application of an asymmetric Diels-Alder reaction to establish the key stereocenters in a single, highly controlled step. This approach exemplifies the power of using chiral catalysts to direct the stereochemical outcome of a reaction.
Causality of the Approach: By employing a chiral Lewis acid catalyst, the cycloaddition reaction between a cyclopentadiene derivative and a suitable dienophile proceeds with high facial selectivity, yielding the desired enantiomer in high purity. This avoids tedious classical resolution steps later in the sequence.[1]
Caption: Generalized workflow for Corey Lactone synthesis via asymmetric Diels-Alder.
Alternative and Modern Synthetic Routes
While the Diels-Alder approach is elegant, other methods have been developed for practicality and efficiency.
-
Baeyer-Villiger Oxidation : This route typically starts with a bicyclo[3.2.0]heptenone precursor. The key step is the regioselective insertion of an oxygen atom adjacent to the carbonyl group using a peroxy acid (e.g., m-CPBA), which forms the characteristic lactone ring.[2]
-
From Dicyclopentadiene : Economical and scalable routes often begin with the inexpensive bulk chemical dicyclopentadiene. The synthesis involves depolymerization to cyclopentadiene, followed by a series of steps including cyclization, oxidation, and resolution to yield the target lactone.[10]
-
Pot- and Time-Economical Synthesis : Recent advancements have focused on streamlining the synthesis. A notable example is an enantioselective total synthesis accomplished in a single reaction vessel within minutes from commercially available reagents, utilizing a domino Michael/Michael reaction.[1] This highlights the ongoing drive to make these crucial building blocks more accessible.
Protocol: Synthesis from Dicyclopentadiene (Illustrative)
This protocol outlines a conceptual pathway inspired by published methods for producing prostaglandin intermediates from dicyclopentadiene.[10]
Step 1: Depolymerization of Dicyclopentadiene
-
Equip a distillation apparatus with a fractional distillation column.
-
Add 200 g of dicyclopentadiene to the distillation flask.
-
Heat the flask gently under stirring. The dimer will crack to yield the monomer, cyclopentadiene.
-
Collect the cyclopentadiene monomer, which distills at 38-42 °C. Rationale: This thermal retro-Diels-Alder reaction provides the reactive diene needed for subsequent steps.[10]
Step 2: Cyclization and Functionalization
-
The freshly distilled cyclopentadiene is then reacted in a cycloaddition reaction (e.g., with a ketene equivalent) to form a bicyclic ketone scaffold.
-
Subsequent steps involve oxidation, potential halogenation/dehalogenation, and ring-opening reactions to introduce the necessary functional groups and establish the core structure.
Step 3: Resolution and Lactonization
-
If a racemic synthesis is performed, a chiral resolving agent is used to separate the desired enantiomer.
-
The final key step is an intramolecular cyclization (lactonization) to form the stable γ-lactone ring, often driven by acidic or basic conditions after a Baeyer-Villiger oxidation or similar process.
Pillar Applications in Drug Discovery and Development
The Corey Lactone's value is most evident in its application as a reliable precursor to complex therapeutic agents.
The Cornerstone of Prostaglandin Synthesis
Prostaglandins are a class of lipid compounds with diverse hormone-like effects, involved in processes such as inflammation, blood pressure regulation, and uterine contraction. Their therapeutic potential is vast, but their structural complexity and low natural abundance made them difficult to obtain.
The Strategic Link: The Corey Lactone provides the C5-C9 and C1-C4 segments of the prostaglandin F₂α (PGF₂α) core. Its predefined stereochemistry at what will become C8, C9, and C11 (prostaglandin numbering) drastically simplifies the synthetic challenge. The lactone is first converted to the Corey lactone diol , which is then elaborated by attaching the two side chains (the α-chain and the ω-chain) to construct the final prostaglandin molecule.[7][11]
Caption: Simplified pathway from Corey Lactone to a Prostaglandin.
Broader Pharmaceutical Relevance
The utility of the Corey Lactone extends well beyond prostaglandins.
-
Antiviral Agents : Its defined stereochemistry makes it a valuable chiral pool starting material. It has been successfully employed in the synthesis of HIV-1 protease inhibitors, where the precise three-dimensional arrangement of atoms is critical for binding to the enzyme's active site.[2]
-
Derivatives with Biological Activity : Research has shown that derivatives of the Corey Lactone can possess intrinsic biological properties. Specific modifications to the lactone ring have yielded compounds with antioxidant, antiviral, and cytotoxic activities, making it a target for lead optimization studies.[2]
-
Agrochemicals and Other Uses : The compound serves as a starting material for various agrochemicals and has shown potential as an antifungal and insecticidal agent.[12]
Experimental Protocol: Conversion to (-)-Corey Lactone Diol
The conversion of the Corey Lactone to its corresponding diol is a frequent and critical downstream transformation, preparing the core for side-chain addition. This protocol is based on a representative hydrolysis procedure.
Objective: To hydrolyze the lactone ring of this compound to yield the corresponding diol (a key prostaglandin intermediate).
Materials:
-
This compound
-
Methanol
-
Water
-
Aqueous sodium hydroxide (e.g., 5N)
-
Reaction flask, magnetic stirrer, ice bath
Procedure:
-
In a suitable reaction flask, dissolve the Corey Lactone (1 equivalent) in a mixture of methanol and water.
-
Cool the stirred solution in an ice-salt bath to approximately -5 °C.
-
Slowly add aqueous sodium hydroxide dropwise, carefully monitoring the internal temperature to keep it below 30 °C. Rationale: The hydroxide ion acts as a nucleophile, attacking the lactone carbonyl and initiating ring opening. Controlling the temperature prevents potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir overnight at room temperature to ensure complete hydrolysis.
-
Upon completion (monitored by TLC), the reaction is worked up by neutralizing the base and extracting the diol product into an organic solvent.
-
The crude product is then purified, typically by recrystallization, to yield the (-)-Corey lactone diol as a white solid.[7][10]
Safety: This compound is classified as a skin and eye irritant.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle in a well-ventilated fume hood.
Conclusion
This compound is more than just a synthetic intermediate; it is a testament to the power of strategic, stereocontrolled synthesis. As the Corey Lactone, it unlocked the practical synthesis of prostaglandins and continues to serve as a versatile and reliable chiral building block for medicinal chemists and drug development professionals. Its rich history and ongoing application underscore its enduring importance in the pursuit of complex and potent therapeutic molecules.
References
- 1. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05824A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta(b)furan-2-one | C7H8O2 | CID 643405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [cymitquimica.com]
- 5. This compound , 95% , 43119-28-4 - CookeChem [cookechem.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]
- 8. PubChemLite - this compound (C7H8O2) [pubchemlite.lcsb.uni.lu]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Synthetic method of (-)-Corey lactone diol - Eureka | Patsnap [eureka.patsnap.com]
- 11. originbiopharma.com [originbiopharma.com]
- 12. China this compound CAS NO.: 43119-28-4 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]
(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one IUPAC name
An In-depth Technical Guide to (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Introduction: A Core Chiral Synthon
This compound is a bicyclic γ-lactone of significant interest in synthetic organic chemistry and pharmaceutical development.[1] Characterized by a fused cyclopentane and furanone ring system, its rigid structure and defined stereochemistry make it a valuable chiral building block, or synthon.[1] This guide provides a comprehensive overview of this molecule, from the deconstruction of its IUPAC name to its synthesis, properties, and critical applications in the development of complex, biologically active molecules. For researchers and drug development professionals, understanding the utility of such synthons is paramount for designing efficient and stereoselective synthetic pathways.
Deconstructing the IUPAC Nomenclature
The formal IUPAC name, this compound, precisely describes the molecule's complex three-dimensional structure. A systematic breakdown reveals the logic embedded within the name.
-
Parent Heterocycle: cyclopenta[b]furan
-
This indicates a fused bicyclic system where a cyclopentane ring is fused to the 'b' face of a furan ring. The standard numbering convention for such a system is applied, starting from the atom after the fusion and proceeding around the larger ring.
-
-
Functional Group: -2-one
-
A ketone functional group (C=O) is located at position 2 of the bicyclic system, which is part of the furan ring, making it a lactone (a cyclic ester).
-
-
Saturation Level: 3,3a,6,6a-tetrahydro
-
This prefix indicates that four hydrogen atoms have been added to the parent furan structure, saturating the positions 3, 3a, 6, and 6a.
-
-
Indicated Hydrogen: -2H-
-
This specifies that position 2 of the furan ring, which would otherwise be part of a double bond in the aromatic furan system, carries a hydrogen atom (in this case, it is substituted with the ketone group).
-
-
Stereochemistry: (3aR,6aS)
-
This is the most critical part for synthetic applications. It defines the absolute configuration at the two stereogenic bridgehead carbons using the Cahn-Ingold-Prelog (CIP) priority rules.
-
At carbon 3a , the arrangement of substituents is in the R (Rectus) configuration.
-
At carbon 6a , the arrangement is in the S (Sinister) configuration. This specific cis-fusion of the rings dictates the molecule's overall shape and how it can be used to control the stereochemistry of subsequent synthetic products.
-
-
Caption: Structural representation and IUPAC name deconstruction.
Physicochemical and Structural Properties
The molecule's physical and chemical characteristics are essential for its handling, reaction setup, and analytical identification. It is typically a colorless to pale yellow liquid.
| Property | Value | Source |
| CAS Number | 43119-28-4 | [1][2][3] |
| Molecular Formula | C₇H₈O₂ | [1][2][3] |
| Molecular Weight | 124.14 g/mol | [1][2] |
| Monoisotopic Mass | 124.052429 Da | [2][4] |
| IUPAC Name | (3aR,6aS)-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one | [2] |
| Purity | Commercially available up to ≥98% | [3] |
Core Synthesis Methodologies
The synthesis of this compound often leverages stereoselective reactions to establish the crucial cis-fused ring system. While commercially available, understanding its synthesis is key for analogue development and process chemistry.
Primary Synthetic Routes:
-
Baeyer-Villiger Oxidation: A prominent method involves the Baeyer-Villiger oxidation of the corresponding bicyclic ketone, cis-bicyclo[3.2.0]hept-6-en-2-one. This reaction uses a peroxy acid (e.g., m-CPBA) to insert an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone. The choice of starting materials with the correct stereochemistry is essential to yield the desired (3aR,6aS) enantiomer.[1]
-
Cycloaddition Reactions: Another approach utilizes cycloaddition reactions, for instance, involving cyclopentadiene derivatives, to construct the bicyclic framework in a controlled manner.[1]
References
An In-Depth Technical Guide to (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one: The Corey Lactone
Foreword: Unveiling a Masterpiece of Chiral Synthesis
In the landscape of synthetic organic chemistry, certain molecules achieve an iconic status, not merely for their intricate architecture, but for the profound impact they have on the synthesis of life-altering therapeutics. (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, more commonly known as the Corey lactone, is unequivocally one such molecule. Its elegant bicyclic framework, adorned with specific stereochemistry, has served as a cornerstone in the asymmetric synthesis of a vast array of complex natural products and pharmaceuticals. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the Corey lactone's molecular structure, its synthesis, and its pivotal role as a chiral building block in modern medicinal chemistry. We will delve into the causality behind synthetic strategies, the intricacies of its characterization, and its application in the synthesis of prostaglandins and HIV protease inhibitors, thereby offering a field-proven perspective on this indispensable chiral synthon.
Molecular Structure and Physicochemical Properties: A Foundation of Chirality
This compound is a bicyclic γ-lactone with a fused cyclopentane and furanone ring system.[1] The specific stereochemical descriptors, (3aR,6aS), define the absolute configuration at the two chiral centers where the rings are fused, dictating a cis-fused ring system. This rigid, well-defined three-dimensional structure is the very essence of its utility as a chiral synthon, allowing for highly stereocontrolled transformations.
Structural Elucidation and Spectroscopic Profile
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂ | [2][3] |
| Molecular Weight | 124.14 g/mol | [2] |
| CAS Number | 43119-28-4 | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Melting Point | 44-46 °C | N/A |
| Boiling Point | ~180-185 °C at 760 mmHg | N/A |
| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, THF) | N/A |
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Assignments |
| ¹H NMR | The proton NMR spectrum provides crucial information about the connectivity and stereochemistry of the molecule. Key signals include those for the olefinic protons of the cyclopentene ring and the protons adjacent to the lactone functionality. While a fully assigned spectrum for the target molecule is not readily available in the searched literature, data for the closely related Corey lactone diol provides valuable insights. For the target molecule, one would expect complex multiplets for the aliphatic protons and distinct signals for the vinyl protons. |
| ¹³C NMR | The carbon NMR spectrum complements the ¹H NMR data. The carbonyl carbon of the lactone typically appears significantly downfield (~177 ppm). The olefinic carbons and the carbons of the fused ring system would also have characteristic chemical shifts. For the related Corey lactone diol, characteristic peaks are observed at δ 177.36 (C=O), 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, and 35.47 ppm.[5] |
| Infrared (IR) Spectroscopy | The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl stretching vibration of the γ-lactone, typically observed in the range of 1760-1780 cm⁻¹.[6] Unsaturated lactones can sometimes exhibit two bands in the carbonyl region due to Fermi resonance.[7] |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 124. The fragmentation pattern would likely involve the loss of CO and other characteristic fragments arising from the bicyclic ring system.[8][9] |
Synthesis of the Corey Lactone: A Journey in Asymmetric Synthesis
The synthesis of the Corey lactone has been a subject of intense research for decades, with the original Corey synthesis serving as a landmark achievement in total synthesis.[10][11] Over the years, numerous improved and more efficient methods have been developed, including asymmetric catalytic approaches and one-pot procedures.[12][13][14]
The Classic Corey Synthesis: A Foundation in Stereocontrol
The seminal synthesis developed by E.J. Corey and his group laid the groundwork for the stereocontrolled synthesis of prostaglandins.[10][11] A key step in the synthesis of the lactone involves a Diels-Alder reaction to construct the bicyclic core, followed by a Baeyer-Villiger oxidation to form the lactone ring.[10]
Modern Synthetic Approaches: Towards Efficiency and Scalability
More recent synthetic strategies have focused on improving the efficiency, scalability, and enantioselectivity of the Corey lactone synthesis. These include:
-
Asymmetric Diels-Alder Reactions: Utilizing chiral Lewis acid catalysts to induce high enantioselectivity in the initial cycloaddition step.[14]
-
Enzymatic Resolutions: Employing enzymes to resolve racemic intermediates, providing access to the desired enantiomer.
-
One-Pot Syntheses: Combining multiple reaction steps into a single pot, which significantly reduces reaction time and waste generation.[13][14][15]
Experimental Protocol: A Representative Modern Synthesis of the Corey Lactone
While numerous protocols exist, a general and efficient approach often involves an asymmetric domino Michael/Michael reaction.[12] The following is a conceptual outline of a modern, one-pot synthesis, highlighting the key transformations.[13][14]
Caption: Conceptual workflow of a modern one-pot synthesis of the Corey lactone.
Applications in Drug Development: A Gateway to Bioactive Molecules
The paramount importance of the Corey lactone lies in its role as a versatile chiral intermediate for the synthesis of a wide range of biologically active molecules.[4]
Prostaglandin Synthesis: A Landmark in Medicinal Chemistry
The Corey lactone is most famously known for its central role in the total synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.[16] The synthesis of Prostaglandin F₂α (PGF₂α) from the Corey lactone is a classic example of its application.[10]
Mechanism: Synthesis of Prostaglandin F₂α from the Corey Lactone
The conversion of the Corey lactone to PGF₂α involves a series of stereocontrolled transformations to introduce the two side chains characteristic of prostaglandins.
Caption: Key transformations in the synthesis of Prostaglandin F₂α from the Corey lactone.
HIV Protease Inhibitors: A Modern Application
The Corey lactone and its derivatives have also found application in the synthesis of modern antiviral drugs, particularly HIV protease inhibitors.[4] A key precursor for the synthesis of the potent HIV protease inhibitor Darunavir is (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[5][17][18] This chiral building block can be synthesized from the Corey lactone.
Synthetic Pathway: From Corey Lactone to a Darunavir Precursor
The synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from the Corey lactone involves the reduction of the lactone and the double bond, followed by stereoselective transformations.
Caption: Conceptual pathway for the synthesis of a key Darunavir precursor from the Corey lactone.
Conclusion and Future Perspectives
This compound, the Corey lactone, remains a testament to the power of stereocontrolled synthesis. Its enduring legacy is not only etched in the annals of prostaglandin synthesis but continues to evolve with its application in the development of modern therapeutics. The ongoing efforts to devise even more efficient and sustainable synthetic routes to this pivotal molecule underscore its continued importance in the pharmaceutical industry. As our understanding of disease pathways deepens, it is certain that this versatile chiral building block will continue to unlock new avenues for the creation of novel and impactful medicines. This guide has aimed to provide a comprehensive and practical overview for researchers, empowering them to leverage the full potential of this remarkable molecule in their own endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta(b)furan-2-one | C7H8O2 | CID 643405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A SYNTHESIS OF PROSTAGLANDIN F2α (PGF2α) | Semantic Scholar [semanticscholar.org]
- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 18. Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Keystone: A Technical Guide to (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Introduction: The Significance of a Chiral Bicyclic Lactone
(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, a chiral bicyclic γ-lactone, holds a position of considerable importance in the landscape of modern organic synthesis and drug development.[1] Its rigid, stereochemically defined structure serves as a versatile scaffold for the construction of complex, biologically active molecules. This guide provides an in-depth technical overview of the stereochemistry, synthesis, and characterization of this pivotal synthetic intermediate, with a particular focus on its role as a precursor to prostaglandins and other therapeutic agents such as HIV-1 protease inhibitors.[1] For researchers and scientists in the field, a thorough understanding of this molecule's properties is essential for its effective application in the synthesis of novel therapeutics.
Stereochemical Architecture: A Foundation of Chirality
The defining feature of this compound is its specific stereochemistry, which dictates its utility in asymmetric synthesis. The IUPAC name itself precisely describes the three-dimensional arrangement of the molecule.
The core of the molecule consists of a cyclopentane ring fused to a γ-butyrolactone ring. The designation "(3aR,6aS)" specifies the absolute configuration at the two chiral bridgehead carbons, C3a and C6a. This particular arrangement results in a cis-fusion of the two rings, where the hydrogen atoms at these positions are on the same face of the bicyclic system. This cis-fusion imparts a convex shape to the molecule, which influences its reactivity and how it interacts with other molecules.
The conformational rigidity of this bicyclic system is a key attribute. The locked conformation minimizes conformational ambiguity, allowing for highly stereoselective transformations at other positions on the rings. This control is paramount in multi-step syntheses where the introduction of new stereocenters must be precise.
Stereoselective Synthesis: The Baeyer-Villiger Oxidation
The most common and efficient method for the stereoselective synthesis of this compound is the Baeyer-Villiger oxidation of the corresponding bicyclic ketone, (1R,5S)-bicyclo[3.2.0]hept-2-en-6-one. This reaction is a cornerstone of organic synthesis, allowing for the conversion of a ketone to an ester or, in the case of cyclic ketones, a lactone.
The Baeyer-Villiger oxidation proceeds via the Criegee intermediate and is known for its predictable regioselectivity and retention of stereochemistry at the migrating carbon. In the oxidation of (1R,5S)-bicyclo[3.2.0]hept-2-en-6-one, the more substituted carbon atom preferentially migrates, leading to the desired γ-lactone with the oxygen atom inserted between the carbonyl carbon and the bridgehead carbon.
Reaction Mechanism: Baeyer-Villiger Oxidation
The mechanism of the Baeyer-Villiger oxidation is a well-established, two-step process.[2]
Caption: Mechanism of the Baeyer-Villiger oxidation.
Experimental Protocol: A Representative Synthesis
While specific laboratory procedures may vary, a general protocol for the Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one involves the use of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent.
Materials:
-
(1R,5S)-bicyclo[3.2.0]hept-2-en-6-one
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve (1R,5S)-bicyclo[3.2.0]hept-2-en-6-one in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Spectroscopic and Physical Characterization
The identity and purity of this compound are confirmed through a combination of spectroscopic and physical methods.
| Property | Value |
| Molecular Formula | C₇H₈O₂ |
| Molecular Weight | 124.14 g/mol [3] |
| Appearance | Colorless to pale yellow liquid |
| Purity | ≥98%[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The 1H and 13C NMR spectra of this compound provide detailed information about the connectivity and chemical environment of each atom. While specific chemical shifts and coupling constants can be found in the referenced literature, typical spectra are recorded in deuterated chloroform (CDCl₃).
Infrared (IR) Spectroscopy
The IR spectrum of the title compound is characterized by a strong absorption band corresponding to the lactone carbonyl group.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (lactone) | ~1770 |
| C-O (ester) | ~1180 |
Chiroptical Properties
As a chiral molecule, this compound exhibits optical activity. The specific rotation is a key parameter for confirming the enantiomeric purity of the synthesized material. The sign of the optical rotation, often denoted as (-), corresponds to the levorotatory nature of this specific enantiomer.
Applications in Drug Development: The Gateway to Prostaglandins
The primary application of this compound is as a key intermediate in the total synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. The seminal work of E.J. Corey established a synthetic route to prostaglandins that relies on a bicyclic lactone intermediate, now famously known as the "Corey Lactone." The title compound is a direct precursor to the Corey Lactone diol.
The conversion of this compound to prostaglandins involves a series of stereocontrolled transformations to introduce the two characteristic side chains of the prostaglandin scaffold. A simplified, conceptual workflow is presented below.
Caption: Simplified workflow for the synthesis of Prostaglandin F2α.
The synthesis of Prostaglandin F2α (PGF2α), a clinically important prostaglandin, serves as an excellent example of the utility of the Corey lactone intermediate. The synthesis begins with the stereospecific hydroxylation of the double bond in this compound to yield the corresponding diol. Subsequent functional group manipulations allow for the sequential and stereocontrolled introduction of the α- and ω-side chains, ultimately leading to the target prostaglandin.
Beyond prostaglandins, the chiral nature of this bicyclic lactone has been leveraged in the synthesis of other complex molecules, including inhibitors of HIV-1 protease, demonstrating its broad applicability in medicinal chemistry.[1]
Conclusion: An Indispensable Tool in Asymmetric Synthesis
This compound is a molecule of fundamental importance in the field of organic synthesis. Its well-defined stereochemistry and rigid bicyclic framework provide an exceptional platform for the construction of complex chiral molecules. The reliable and stereoselective synthesis of this lactone, primarily through the Baeyer-Villiger oxidation, has made it a readily accessible and highly valuable building block. For researchers and drug development professionals, a comprehensive understanding of the stereochemical nuances, synthetic accessibility, and chemical reactivity of this keystone intermediate is crucial for the continued development of innovative and life-saving therapeutics.
References
Chiral Lactones: Versatile Building Blocks in the Vanguard of Modern Organic Synthesis
A Senior Application Scientist's Guide to Synthesis, Strategy, and Application
In the intricate world of organic synthesis, the quest for stereochemical control is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional architecture. For this reason, the development of methodologies to access enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the realms of pharmaceutical and natural product synthesis. Among the vast arsenal of chiral synthons available to the synthetic chemist, chiral lactones have emerged as exceptionally versatile and powerful building blocks. Their inherent functionality as cyclic esters, combined with one or more stereogenic centers, provides a gateway to a diverse array of complex molecular targets.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of chiral lactones. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings of key synthetic strategies, the rationale behind experimental design, and the practical applications that underscore the significance of these remarkable scaffolds.
The Strategic Advantage of Chiral Lactones
Chiral lactones are not merely synthetic intermediates; they are strategic assets in the design of complex molecules. Their utility stems from several key features:
-
Pre-installed Stereocenters: The most significant advantage is the presence of defined stereochemistry, which can be carried through a synthetic sequence, obviating the need for challenging asymmetric transformations at later stages.
-
Diverse Reactivity: The lactone functionality can be manipulated in numerous ways. Ring-opening reactions with nucleophiles provide access to linear chains with preserved stereochemistry. Reduction can yield chiral diols, while other transformations can modify the ring size or introduce new functional groups.
-
Conformational Rigidity: The cyclic nature of lactones often imparts a degree of conformational rigidity, which can influence the stereochemical outcome of reactions at adjacent centers.
-
Ubiquity in Nature: Lactones are a common motif in a vast number of natural products with diverse biological activities, making them ideal starting points for their total synthesis.[1]
Crafting Chirality: Key Synthetic Methodologies
The enantioselective synthesis of lactones is a testament to the ingenuity of modern synthetic chemistry. A variety of powerful methods have been developed, each with its own strengths and applications.
Asymmetric Hydrogenation: A Direct and Efficient Route
Asymmetric hydrogenation of ketoesters represents one of the most direct and atom-economical methods for accessing chiral lactones.[2][3] This approach typically involves the reduction of a prochiral ketone precursor, where a chiral catalyst orchestrates the delivery of hydrogen to one face of the carbonyl group, thereby establishing the stereocenter.
Causality in Catalyst Selection: The choice of catalyst is critical to achieving high enantioselectivity. Iridium complexes bearing chiral ferrocene-based ligands have proven to be highly effective for the asymmetric hydrogenation of various ketoesters, including benzo-fused, γ-ketoesters, and biaryl-bridged systems, often affording chiral lactones in excellent yields and with up to 99% enantiomeric excess (ee).[2][3] The success of these catalysts lies in the rigid chiral environment created by the ligand around the metal center, which effectively discriminates between the two enantiotopic faces of the ketoester.
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a γ-Ketoester [3]
-
Preparation of the Catalyst: In a glovebox, the iridium precursor [Ir(COD)Cl]₂ and the chiral ferrocene-based ligand are dissolved in a degassed solvent (e.g., dichloromethane) and stirred to form the active catalyst.
-
Reaction Setup: The γ-ketoester substrate is dissolved in a suitable solvent (e.g., methanol) in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is added to the autoclave. The vessel is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 50 atm).
-
Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., 50 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched lactone.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Sharpless Asymmetric Dihydroxylation: A Cornerstone of Stereoselective Synthesis
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes.[4][5][6][7][8] This reaction can be ingeniously applied to the synthesis of chiral lactones, particularly β-hydroxy-γ-lactones, from β,γ-unsaturated esters.[9][10] The in situ formation of the diol followed by spontaneous lactonization provides a direct entry to these valuable building blocks.
The "AD-mix" System: The practicality of the Sharpless AD is greatly enhanced by the commercially available "AD-mix-α" and "AD-mix-β" formulations.[8] These mixtures contain the osmium tetroxide catalyst, a chiral ligand ((DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β), a re-oxidant (potassium ferricyanide), and a base (potassium carbonate) in a buffered system. The choice between AD-mix-α and AD-mix-β dictates which enantiomer of the diol, and subsequently the lactone, is formed.
Mechanism in Action: The reaction proceeds through the formation of an osmate ester intermediate. The chiral ligand accelerates the reaction and directs the osmium tetroxide to one face of the double bond, leading to a highly enantioselective dihydroxylation.[7][8]
Diagram: Synthesis of β-Hydroxy-γ-Lactones via Sharpless Asymmetric Dihydroxylation
Caption: Sharpless AD for chiral lactone synthesis.
Baeyer-Villiger Oxidation: A Classic Transformation with a Modern Twist
The Baeyer-Villiger oxidation, the conversion of a ketone to an ester or lactone using a peroxyacid, is a classic reaction in organic synthesis.[11][12][13][14] When applied to cyclic ketones, it provides a direct route to lactones. The asymmetric variant of this reaction, using either chiral reagents or catalysts, allows for the synthesis of enantiomerically enriched lactones.
Enzymatic Baeyer-Villiger Monooxygenases (BVMOs): A significant advancement in this area is the use of Baeyer-Villiger monooxygenases (BVMOs).[15][16] These enzymes are highly regio- and enantioselective biocatalysts that operate under mild conditions, offering a green and efficient alternative to chemical methods.[15][16] BVMOs can be used for the desymmetrization of prochiral ketones or the kinetic resolution of racemic ketones to produce chiral lactones with high optical purity.
Table 1: Comparison of Chemical vs. Enzymatic Baeyer-Villiger Oxidation
| Feature | Chemical Baeyer-Villiger Oxidation | Enzymatic Baeyer-Villiger Oxidation (BVMOs) |
| Oxidant | Peroxyacids (e.g., m-CPBA) | Molecular oxygen (with a cofactor) |
| Catalyst | Often stoichiometric or requires harsh conditions | Enzyme (biocatalyst) |
| Conditions | Can require strong acids or bases | Mild (aqueous buffer, room temperature) |
| Selectivity | Can be difficult to control regio- and enantioselectivity | High regio- and enantioselectivity[15][16] |
| Sustainability | Generates stoichiometric waste | "Green" and sustainable |
Organocatalysis: A Metal-Free Approach to Asymmetric Lactonization
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis.[17] This approach avoids the use of often toxic and expensive heavy metals. Organocatalysts have been successfully employed in the enantioselective synthesis of various lactones, including δ- and ε-lactones, through cascade reactions.[18][19]
For instance, chiral isothiourea Lewis base catalysts have been used in a two-step protocol for the asymmetric synthesis of novel benzofused ε-lactones.[19][20] The stereochemistry is controlled in the initial 1,6-addition step, leading to products with high levels of enantioselectivity.[19][20] Similarly, organocatalytic Michael addition/cyclization sequences have been developed for the synthesis of chiral γ-lactones.[21][22]
Diagram: Organocatalytic Cascade for δ-Lactone Synthesis
Caption: Organocatalytic synthesis of fused lactones.
Applications in Drug Development and Natural Product Synthesis
The true measure of the utility of chiral lactones lies in their application in the synthesis of biologically active molecules. The pharmaceutical industry increasingly relies on enantiomerically pure compounds to improve efficacy and reduce side effects, making chiral building blocks indispensable.[23]
γ-Butyrolactones (GBLs): This class of lactones is a prevalent structural motif in natural products and serves as a key chiral building block.[24][25][26][27] For example, enantiopure (S)-3-hydroxy-γ-butyrolactone is a valuable intermediate in the synthesis of various pharmaceuticals.[24]
Macrocyclic Lactones: Many natural products with potent biological activities, including antitumor and antibiotic properties, are macrocyclic lactones.[1] The synthesis of these complex molecules often relies on the strategic use of smaller chiral lactone building blocks that are elaborated and then cyclized in the final stages.
Table 2: Examples of Natural Products and Pharmaceuticals Synthesized from Chiral Lactones
| Compound | Class | Biological Activity | Chiral Lactone Precursor |
| (+)-Bicuculline | Alkaloid | Analgesic, anticancer[3] | Benzo-fused lactone |
| 3-Butylphthalide (NBP) | Phthalide | Anti-ischemic stroke[3] | Phthalide lactone |
| trans-(+)-Laurediol | Marine Natural Product | N/A | β-Hydroxy-γ-lactone[9][10] |
| Orlistat | Pharmaceutical | Anti-obesity drug[28] | β-Lactone |
| Carmegliptin | Pharmaceutical | Antidiabetic | γ-Butyrolactone[26] |
Future Perspectives
The field of chiral lactone synthesis continues to evolve, driven by the demand for more efficient, selective, and sustainable methods. Several areas are poised for significant growth:
-
Biocatalysis: The discovery and engineering of new enzymes, such as BVMOs and lactone synthetases, will expand the scope of biocatalytic lactonization and provide access to novel chiral lactones.[16][28][29]
-
Flow Chemistry: The integration of asymmetric catalysis with continuous flow technologies offers the potential for safer, more scalable, and automated synthesis of chiral lactones.
-
Renewable Feedstocks: The development of methods to produce chiral lactones from renewable resources, such as biomass, is a key goal for sustainable chemistry.[24]
-
Polymer Chemistry: Chiral lactones are valuable monomers for the synthesis of biodegradable and biocompatible polymers with controlled stereochemistry, leading to materials with unique properties.[30][31][32][33][34]
References
- 1. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Beta-hydroxy-gamma-lactones as chiral building blocks for the enantioselective synthesis of marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant | MDPI [mdpi.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 18. Enantioselective synthesis of 8-membered lactone derivatives via organocatalytic cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Chiral Lewis Base‐Catalysed Asymmetric Syntheses of Benzo‐fused ϵ‐Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. epub.jku.at [epub.jku.at]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 24. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. assets.takasago.com [assets.takasago.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. gamma-butyrolactone, 96-48-0 [thegoodscentscompany.com]
- 28. Synthesis of disubstituted beta-hydroxy acids for the enzymatic synthesis of chiral beta-lactones - American Chemical Society [acs.digitellinc.com]
- 29. Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Ring-opening (co)polymerization of chiral seven-membered lactones mediated by achiral yttrium catalysts: insights into the catalyst stereocontrol by mass spectrometry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
- 32. [PDF] Ring-opening (co)polymerization of chiral seven-membered lactones mediated by achiral yttrium catalysts: Insights into the catalyst stereocontrol by mass spectrometry | Semantic Scholar [semanticscholar.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Stereoselective ring-opening polymerization of functional β-lactones: influence of the exocyclic side-group - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Cyclopenta[b]furan-2-one Core: From Natural Discovery to Modern Synthetic Strategies
Abstract: The cyclopenta[b]furan-2-one core is a bicyclic heterocyclic scaffold of significant interest due to its presence in a variety of biologically active natural products and its utility in medicinal chemistry. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this important structural motif. We will examine its initial identification in nature, the biological activities that spurred chemical investigation, and the development of key synthetic methodologies, from foundational cyclizations to modern transition-metal-catalyzed reactions. Detailed protocols, mechanistic insights, and comparative data are presented to offer researchers and drug development professionals a comprehensive resource for understanding and utilizing this privileged scaffold.
The Emergence of a Privileged Scaffold: Discovery and Significance
Initial Isolation from Natural Sources
The story of the cyclopenta[b]furan-2-one core is intrinsically linked to the study of natural products. One of the most prominent classes of compounds featuring this scaffold is the strigolactones . Initially discovered as signaling molecules released from plant roots, strigolactones are crucial for inducing seed germination in parasitic weeds like Striga and Orobanche species and for promoting symbiotic relationships with arbuscular mycorrhizal fungi.[1] The first member of this family, strigol, was isolated from cotton root exudates in 1966.[2]
Subsequent research has revealed that strigolactones are also a novel class of plant hormones that regulate plant architecture, particularly by inhibiting shoot branching and influencing root development.[2][3] This dual role as both an internal hormone and an external rhizosphere signal makes them a fascinating area of study. The core structure of natural strigolactones features a conserved C-D ring moiety, which is believed to be essential for their biological activity.[1][4]
Biological Relevance and Therapeutic Potential
The biological importance of the cyclopenta[b]furan-2-one core extends beyond plant biology. The scaffold is recognized for its broad therapeutic potential. Furan-2-one derivatives, in general, are investigated for antimicrobial and anti-inflammatory properties and have shown promise in the development of treatments for various cancers.[5]
More specifically, synthetic libraries of cyclopenta[b]furan derivatives have been developed and screened for various therapeutic targets. For instance, a novel series of these compounds was discovered to be potent inhibitors of the C-C chemokine receptor 2 (CCR2).[6] As CCR2 is implicated in inflammatory and autoimmune diseases, as well as type II diabetes, these findings highlight the core's value as a template for modern drug discovery.[6]
Foundational and Modern Synthetic Methodologies
The construction of the fused bicyclic cyclopenta[b]furan-2-one system presents a unique synthetic challenge that has been addressed by a variety of powerful chemical reactions. The choice of strategy often depends on the desired substitution pattern and stereochemistry.
The Nazarov Cyclization: An Electrocyclic Approach
The Nazarov cyclization is a classic method for synthesizing cyclopentenones through the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[7] This reaction can be adapted to generate the cyclopenta[b]furan-2-one core. The process typically involves a Lewis acid or protic acid promoter to activate the substrate, generating a pentadienyl cation which then undergoes a conrotatory cyclization.[7][8]
Modern variations of this reaction offer milder conditions and greater control. For example, an iron(III) chloride-catalyzed "interrupted vinylogous iso-Nazarov reaction" has been developed to synthesize cyclopenta[b]furan derivatives as single diastereomers from conjugated trienones.[9] This demonstrates the evolution of the classic reaction into a sophisticated tool for complex molecule synthesis.
Diagram 1: General Mechanism of the Nazarov Cyclization
A simplified workflow of the acid-catalyzed Nazarov cyclization.
The Pauson-Khand Reaction: A [2+2+1] Cycloaddition
The Pauson-Khand reaction (PKR) is a powerful and convergent method for constructing cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt catalyst.[10][11] This formal [2+2+1] cycloaddition is exceptionally well-suited for creating the fused ring system of the cyclopenta[b]furan-2-one core, particularly in its intramolecular variant.[12][13]
Discovered in the early 1970s by Ihsan Khand and Peter Pauson, the reaction originally required stoichiometric amounts of dicobalt octacarbonyl (Co₂(CO)₈).[10][12] Modern advancements have led to catalytic versions using various transition metals (Rh, Ir, Fe) and additives like N-oxides (e.g., NMO) to promote the reaction under milder conditions.[10][13] The intramolecular PKR is highly stereoselective and has been widely applied in the total synthesis of complex natural products containing fused five-membered rings.[11][13]
Diagram 2: The Pauson-Khand Reaction Workflow
Convergent assembly via the Pauson-Khand reaction.
Experimental Protocols and Data
To provide practical insight, this section details a representative protocol and comparative data for key synthetic methods.
Protocol: Lewis Acid-Catalyzed Nazarov Cyclization
The following is a general procedure for a tin(IV) chloride-mediated Nazarov cyclization to form a cyclopentenone from a divinyl ketone precursor.[8]
Methodology:
-
A solution of the divinyl ketone (1.0 eq) is prepared in a suitable anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂ or Ar).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of tin(IV) chloride (SnCl₄, 1.0 M in DCM, 2.0 eq) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 30-60 minutes, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is stirred vigorously for 15 minutes, and the organic and aqueous layers are separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
The resulting crude residue is purified by column chromatography on silica gel to yield the final cyclopentenone product.[8]
Comparative Data: Pauson-Khand Reaction Catalysts
The evolution of the Pauson-Khand reaction from a stoichiometric to a catalytic process has been a major focus of research. The choice of catalyst significantly impacts reaction conditions and efficiency.
| Catalyst System | Temperature | Reaction Time | Typical Yield | Key Advantages/Disadvantages |
| Co₂(CO)₈ (Stoichiometric) | 60-120 °C | 12-48 h | 40-70% | Original method, reliable but requires harsh conditions and stoichiometric metal.[12] |
| Co₂(CO)₈ (Catalytic) + NMO | Room Temp - 40 °C | 4-24 h | 60-90% | N-oxide additive allows for milder conditions and catalytic turnover.[10] |
| [Rh(CO)₂Cl]₂ (Catalytic) | 40-100 °C | 1-12 h | 70-95% | Highly efficient, broad substrate scope, but catalyst can be expensive.[10][13] |
| Fe(CO)₅ (Catalytic) | 140 °C (High Pressure) | 12-24 h | 50-80% | Inexpensive and earth-abundant metal, but often requires high temperatures/pressures.[14] |
This table summarizes typical conditions and outcomes for various Pauson-Khand reaction protocols.
Conclusion and Future Outlook
The cyclopenta[b]furan-2-one core has journeyed from a curious natural product scaffold to a validated platform for drug discovery and a target for sophisticated synthetic chemistry. Its initial discovery in strigolactones revealed its profound role in plant development and symbiotic relationships.[1][2] This biological significance continues to drive research into agrochemicals and plant growth regulators.
From a synthetic perspective, the development of powerful reactions like the Nazarov cyclization and the Pauson-Khand reaction has made this core and its derivatives readily accessible.[7][10] The ongoing evolution of these methods towards greater efficiency, selectivity, and sustainability—using catalytic, earth-abundant metals and milder conditions—will undoubtedly continue.
Looking forward, the fusion of this privileged core with modern medicinal chemistry techniques, such as fragment-based drug design and diversity-oriented synthesis, promises to unlock new therapeutic agents. The continued exploration of its biological roles will likely reveal new targets and applications, ensuring that the cyclopenta[b]furan-2-one scaffold remains a topic of intense scientific interest for years to come.
References
- 1. Strigolactones: structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Biological Functions of Strigolactones and Their Crosstalk With Other Phytohormones [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Strigolactones: structures and biological activities. | Semantic Scholar [semanticscholar.org]
- 5. nanomaterchem.com [nanomaterchem.com]
- 6. The discovery and SAR of cyclopenta[b]furans as inhibitors of CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 8. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 11. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organicreactions.org [organicreactions.org]
- 13. Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020) | MDPI [mdpi.com]
- 14. jk-sci.com [jk-sci.com]
Fused Bicyclic γ-Lactones: A Comprehensive Technical Guide to Synthesis and Characterization
Abstract
Fused bicyclic γ-lactones are privileged structural motifs frequently encountered in a vast array of biologically active natural products and pharmaceuticals.[1][2][3] Their inherent conformational rigidity and dense stereochemical information make them attractive targets for synthetic chemists and crucial building blocks in drug discovery programs. This in-depth technical guide provides a comprehensive overview of the core strategies for the synthesis and characterization of these valuable scaffolds, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of various synthetic methodologies, offer practical insights into experimental design, and present detailed protocols for characterization, thereby equipping the reader with the foundational knowledge to confidently navigate this exciting area of organic chemistry.
The Significance of Fused Bicyclic γ-Lactones in Modern Chemistry
The prevalence of the fused bicyclic γ-lactone core in natural products underscores its evolutionary selection as a stable and functionally versatile scaffold.[3] These structures often exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] Consequently, the development of efficient and stereoselective methods to access these complex architectures is a paramount objective in contemporary organic synthesis. A robust synthetic toolbox not only facilitates the total synthesis of intricate natural products but also enables the creation of diverse molecular libraries for high-throughput screening in drug discovery pipelines.
Strategic Approaches to the Synthesis of Fused Bicyclic γ-Lactones
The construction of fused bicyclic γ-lactones can be approached through a variety of strategic disconnections. The choice of a particular synthetic route is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. This section will explore some of the most powerful and widely adopted methodologies.
Tandem Reactions: A Paradigm of Efficiency
Tandem or cascade reactions offer an elegant and atom-economical approach to rapidly assemble complex molecular architectures from simple precursors in a single operation.
A notable advancement in this area is the palladium(II)-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization.[1][2] This methodology transforms linear carboxylic acids bearing a tethered olefin into bicyclo[3.2.1]lactone scaffolds. The strategic advantage of this approach lies in its ability to forge the bicyclic system with high efficiency and functional group tolerance.[1][2]
-
Causality in Experimental Design : The choice of a palladium(II) catalyst is crucial, as it facilitates the key C-H activation step. The reaction typically employs an oxidant to regenerate the active catalytic species. The intramolecular nature of the reaction provides a high effective molarity, driving the cyclization forward.
Cycloaddition Reactions: Mastering Stereocontrol
Cycloaddition reactions, particularly the Diels-Alder reaction, are cornerstone strategies for the construction of six-membered rings and have been extensively applied to the synthesis of fused bicyclic γ-lactones.[7][8][9]
The intramolecular Diels-Alder (IMDA) reaction of substrates containing both a diene and a dienophile tethered together is a powerful tool for generating fused ring systems with a high degree of stereocontrol.[7][10] The facial selectivity of the cycloaddition is often dictated by the stereochemistry of the existing centers in the tether, allowing for diastereoselective syntheses.
-
Expert Insight : The stereochemical outcome of the IMDA reaction can often be predicted using computational modeling of the transition states. The endo transition state is typically favored due to secondary orbital interactions, but steric factors can lead to the formation of the exo product.[9]
Diagram 1: Intramolecular Diels-Alder Reaction Workflow
Caption: A generalized workflow for the synthesis of fused bicyclic γ-lactones via an intramolecular Diels-Alder reaction.
Radical Cyclization: Forging Bonds Under Mild Conditions
Radical cyclization reactions provide a complementary approach for the formation of cyclic structures, often under mild conditions and with high functional group tolerance.[11] The 5-exo-trig cyclization of radicals is a particularly favored pathway for the construction of five-membered rings, including γ-lactones.[11][12][13]
Recent advancements in photoredox catalysis have enabled the development of novel radical cyclization methods. For instance, the Fukuzumi acridinium photooxidant system can be used to catalyze the synthesis of γ-butyrolactones from simple alkenes and unsaturated carboxylic acids via a polar radical crossover cycloaddition (PRCC) mechanism.[12]
-
Mechanistic Rationale : This reaction is initiated by single-electron oxidation of the alkene to form a radical cation. Subsequent addition of the carboxylic acid and a 5-exo-trig radical cyclization lead to the desired lactone product.[12]
Enantioselective Synthesis: Accessing Chiral Scaffolds
The development of catalytic, enantioselective methods is of paramount importance for the synthesis of biologically active molecules. Several strategies have been developed to access chiral fused bicyclic γ-lactones.
A diastereodivergent strategy for the construction of bicyclic γ-lactones bearing quaternary carbon centers has been achieved through rhodium-catalyzed ketone hydroacylation.[14] By carefully selecting the solvent, temperature, and counterion, either the syn or anti diastereomer can be obtained with high enantioselectivity.[14]
N-Heterocyclic carbenes have emerged as powerful organocatalysts for a variety of transformations. NHC-catalyzed cascade reactions of enals with malonates have been developed to afford bicyclic δ-lactones with excellent diastereo- and enantioselectivities.[15][16]
Purification and Rigorous Characterization
The unambiguous characterization of the synthesized fused bicyclic γ-lactones is crucial to confirm their structure and stereochemistry. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Purification
Flash column chromatography is the workhorse technique for the purification of these compounds. The choice of solvent system (eluent) is critical for achieving good separation and is typically determined by thin-layer chromatography (TLC) analysis.
Spectroscopic Characterization
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of fused bicyclic γ-lactones.[17][18][19][20] Key diagnostic signals in the ¹H NMR spectrum include the chemical shifts and coupling constants of the protons on the lactone ring and at the ring junctions. 2D NMR techniques such as COSY, HSQC, and HMBC are often necessary to assign all proton and carbon signals unambiguously. The relative stereochemistry can often be deduced from vicinal H-H coupling constants and Nuclear Overhauser Effect (NOE) experiments.[18]
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.[21] The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide additional structural information.[21]
IR spectroscopy is a quick and simple method to identify the presence of the characteristic γ-lactone carbonyl group, which typically exhibits a strong absorption band in the region of 1770-1740 cm⁻¹.[22]
X-ray Crystallography: The Definitive Proof of Structure
Single-crystal X-ray diffraction provides the most definitive structural information, including the absolute configuration of chiral molecules.[23][24][25] Obtaining a single crystal suitable for X-ray analysis can be challenging but is often the "gold standard" for structural proof.[25]
Experimental Protocol: A Representative Synthesis
This section provides a detailed, step-by-step protocol for a representative synthesis of a fused bicyclic γ-lactone, adapted from a literature procedure.
Synthesis of a Bicyclo[3.2.1]lactone via Palladium-Catalyzed Tandem C-H Olefination/Lactonization [1]
-
Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar is added the starting carboxylic acid (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and an appropriate ligand (e.g., a phosphine ligand, 0.2 equiv).
-
Solvent and Reagents : The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene) is added, followed by an oxidant (e.g., benzoquinone, 2.0 equiv).
-
Reaction Conditions : The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 24 hours).
-
Workup : Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
Purification : The crude product is purified by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the desired fused bicyclic γ-lactone.
Diagram 2: Palladium-Catalyzed Tandem Reaction Mechanism
Caption: A simplified mechanistic cycle for the palladium-catalyzed tandem C-H olefination and lactonization.
Data Summary: A Comparative Overview
| Synthetic Method | Key Features | Typical Yields | Diastereoselectivity | References |
| Pd-Catalyzed Tandem Reaction | High efficiency, good functional group tolerance | 60-90% | Moderate to high | [1][2] |
| Intramolecular Diels-Alder | Excellent stereocontrol | 50-85% | High | [7][10] |
| Radical Cyclization | Mild conditions, good for complex substrates | 40-75% | Substrate dependent | [12][13] |
| Rh-Catalyzed Hydroacylation | Enantioselective, diastereodivergent | 70-95% | High (up to >20:1 dr) | [14] |
Applications in Drug Discovery and Natural Product Synthesis
The synthetic methodologies described herein have been instrumental in the total synthesis of numerous complex natural products.[3][26] For instance, bicyclic lactone intermediates are key building blocks in the synthesis of terpenoids and other bioactive molecules.[3] Furthermore, the ability to generate libraries of structurally diverse fused bicyclic γ-lactones is of significant interest to the pharmaceutical industry for the discovery of new therapeutic agents.
Conclusion and Future Outlook
The synthesis of fused bicyclic γ-lactones is a vibrant and continually evolving field of organic chemistry. While significant progress has been made in the development of efficient and selective synthetic methods, challenges remain, particularly in the area of catalytic, enantioselective synthesis of highly substituted and sterically congested systems. Future research will likely focus on the development of novel catalytic systems, the exploration of new reaction pathways, and the application of these methodologies to the synthesis of increasingly complex and biologically relevant molecules. The continued synergy between synthetic innovation and the demands of drug discovery will undoubtedly propel this exciting field forward.
References
- 1. Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination and Lactonization of Free Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereocontrolled access to δ-lactone-fused-γ-lactams bearing angular benzylic quaternary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic method and biological activities of cis-fused alpha-methylene gamma-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. Diels-Alder Reaction [organic-chemistry.org]
- 10. Intramolecular Diels–Alder reaction of functionalized trienes: synthesis of medium-ring lactones [ ] † - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Radical cyclization - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation of tetrahydrofuran, γ-lactone, chromanol and pyrrolidine systems by sequential 5-exo-digonal radical cyclization, 1,5-hydrogen transfer from silicon, and 5-endo-trigonal cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. Configurational assignments of diastereomeric γ-lactones using vicinal H–H NMR coupling constants and molecular modelling [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Photochemical Cycloaddition as a Gateway to Bicyclic Lactones: Toward Tricyclic Iridoid-Inspired Scaffolds [scirp.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
An In-depth Technical Guide to Natural Products Containing the Cyclopenta[b]furan-2-one Skeleton
Abstract
The cyclopenta[b]furan-2-one core is a privileged scaffold found in a diverse array of natural products with significant biological activities. This guide provides a comprehensive overview of prominent classes of these compounds, including prostaglandins, strigolactones, and various marine and plant-derived metabolites. We will delve into their structural diversity, biosynthetic origins, and mechanisms of action, with a particular focus on their therapeutic potential. Furthermore, this document outlines detailed experimental protocols for the isolation, purification, and characterization of these valuable natural products, offering insights for researchers in drug discovery and development.
Introduction: The Significance of the Cyclopenta[b]furan-2-one Core
The cyclopenta[b]furan-2-one skeleton is a recurring motif in a multitude of biologically active natural products. This fused bicyclic system, consisting of a cyclopentane ring fused to a furan-2-one (or butenolide) ring, provides a rigid and stereochemically rich framework that allows for precise interactions with biological targets. The inherent reactivity of the lactone and the potential for diverse functionalization on the carbocyclic ring contribute to the wide range of biological activities observed in this class of compounds.
From the hormone-like effects of prostaglandins in mammals to the intricate signaling roles of strigolactones in plants, nature has elegantly utilized this scaffold to modulate a vast array of physiological processes.[1][2] For drug development professionals, this structural motif represents a validated starting point for the design of novel therapeutics targeting a range of diseases, including inflammation, cancer, and parasitic infections.
This guide will explore the major families of natural products featuring this core, highlighting their chemical intricacies, biosynthetic pathways, and pharmacological relevance.
Prostaglandins: Key Mediators of Physiological and Pathological Processes
Prostaglandins (PGs) are a group of physiologically active lipid compounds that exhibit diverse hormone-like effects in animals.[1] They are a subclass of eicosanoids and are derived from the fatty acid arachidonic acid.[1] Structurally, all prostaglandins contain 20 carbon atoms, including a 5-carbon ring, which is a hallmark of the cyclopenta[b]furan-2-one family.[1]
Biosynthesis of Prostaglandins
The biosynthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane by the enzyme phospholipase A2.[3][4] Arachidonic acid is then converted into the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, also known as prostaglandin H synthase.[4][5] There are two main isoforms of this enzyme, COX-1 and COX-2.[5] PGH2 is subsequently converted into various biologically active prostaglandins (e.g., PGE2, PGF2α, PGI2) by specific prostaglandin synthases.[5]
Caption: Simplified overview of the prostaglandin biosynthetic pathway.
Biological Functions and Therapeutic Relevance
Prostaglandins are involved in a wide range of physiological processes, including inflammation, blood flow, the formation of blood clots, and the induction of labor.[1][6] Their diverse and potent biological activities are mediated by binding to specific G-protein coupled receptors on the cell surface.[3] The structural differences between various prostaglandins account for their distinct biological effects.[1][6]
The role of prostaglandins in inflammation has made them a key target for drug development. Nonsteroidal anti-inflammatory drugs (NSAIDs), such as aspirin and ibuprofen, exert their effects by inhibiting COX enzymes, thereby blocking prostaglandin synthesis.
Strigolactones: Plant Hormones with Diverse Signaling Roles
Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development and play a crucial role in symbiotic and parasitic interactions in the rhizosphere.[2][7] The characteristic structure of strigolactones consists of a tricyclic lactone (the ABC rings) connected via an enol ether bridge to a butenolide moiety (the D-ring), which is a derivative of the cyclopenta[b]furan-2-one core.[2]
Biosynthesis of Strigolactones
Strigolactones are derived from carotenoids. The biosynthesis begins with the conversion of all-trans-β-carotene to carlactone in the plastids, a process involving the enzymes D27, CCD7, and CCD8.[2] Carlactone is then exported to the cytoplasm and further modified by cytochrome P450 monooxygenases to generate the diverse array of naturally occurring strigolactones.[2]
Caption: Key steps in the biosynthesis of strigolactones from β-carotene.[2]
Biological Functions in Plants
Initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche, strigolactones are now recognized as crucial regulators of plant architecture, particularly in inhibiting shoot branching.[8] They also play a vital role in mediating the symbiotic relationship between plants and arbuscular mycorrhizal fungi.[7][8] Furthermore, strigolactones are involved in plant responses to abiotic stresses such as nutrient deficiency, drought, and salinity.[8][9]
The signaling pathway of strigolactones involves the D14 protein, an α/β-hydrolase that acts as the receptor, and the F-box protein MAX2/D3, which is a component of an SCF ubiquitin ligase complex. This leads to the degradation of D53/SMXL proteins, which are transcriptional repressors.[9]
Other Notable Natural Products with the Cyclopenta[b]furan-2-one Core
Beyond prostaglandins and strigolactones, the cyclopenta[b]furan-2-one skeleton is present in a variety of other natural products with interesting biological activities.
Goniothalamin
Goniothalamin is a styryl-lactone natural product isolated from plants of the Goniothalamus genus.[10][11] It has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and immunosuppressive effects.[10][11] The anticancer properties of goniothalamin are often associated with the induction of apoptosis in cancer cells.[11][12]
| Compound | Source | Key Biological Activities |
| Goniothalamin | Goniothalamus species | Anticancer, Anti-inflammatory, Immunosuppressive[10][11] |
| Didemnilactones | Marine tunicates | Antiviral, Cytotoxic, Immunosuppressive[13] |
| Riccardin C | Liverworts | Cytotoxic, Antifungal[14][15] |
Didemnilactones
The didemnins are a class of cyclic depsipeptides isolated from marine tunicates of the genus Trididemnum.[13] While the core structure is a depsipeptide, some analogues possess a furanone-containing side chain. Dehydrodidemnin B, for instance, has shown remarkable in vitro and in vivo antitumor activity.[13] The bioactivities of didemnins are critically dependent on their native cyclic depsipeptide core.[13]
Riccardin C
Riccardin C is a macrocyclic bis(bibenzyl) isolated from liverworts.[14][16] It has exhibited cytotoxic activity against various cancer cell lines and also possesses antifungal properties.[14][15] The synthesis of riccardin C and its analogues has been a subject of interest to explore their structure-activity relationships.[17]
Experimental Protocols: Isolation and Characterization
The successful isolation and characterization of natural products containing the cyclopenta[b]furan-2-one skeleton are paramount for further biological evaluation and drug development.
General Isolation and Purification Workflow
A typical workflow for the isolation and purification of these compounds from natural sources involves several key steps.
Caption: A generalized workflow for the isolation of natural products.
Step-by-Step Methodology for Isolation
1. Sample Preparation:
-
The plant or marine organism material is collected and properly identified.
-
The material is then dried (e.g., air-dried or freeze-dried) to remove water and ground into a fine powder to increase the surface area for extraction.
2. Extraction:
-
The powdered material is subjected to extraction with a suitable solvent or a series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Maceration, Soxhlet extraction, or ultrasonication-assisted extraction are commonly employed techniques. The choice of solvent is critical and is often guided by the polarity of the target compounds.
3. Fractionation:
-
The crude extract is then fractionated to separate compounds based on their polarity.
-
This is typically achieved through liquid-liquid partitioning using immiscible solvents (e.g., hexane-methanol, ethyl acetate-water).
-
Alternatively, solid-phase extraction (SPE) can be used for a more controlled fractionation.
4. Chromatographic Separation:
-
The resulting fractions are subjected to various chromatographic techniques to isolate the pure compounds.
-
Column Chromatography: Often the first step, using silica gel or other stationary phases to achieve a rough separation.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often used as the final purification step. Both normal-phase and reverse-phase HPLC can be employed depending on the compound's properties. Preparative HPLC is used to obtain larger quantities of the pure compound.
Structural Characterization
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structure elucidation.
-
¹H NMR: Provides information about the number and types of protons and their connectivity.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure.
-
-
Infrared (IR) Spectroscopy: Helps to identify the presence of specific functional groups, such as the carbonyl group of the lactone.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which can be useful for compounds with chromophores.
Conclusion and Future Perspectives
Natural products containing the cyclopenta[b]furan-2-one skeleton represent a rich and diverse source of biologically active compounds with significant therapeutic potential. The continued exploration of natural sources, coupled with advances in synthetic chemistry and biological screening, will undoubtedly lead to the discovery of new and potent drug candidates based on this privileged scaffold. A thorough understanding of their biosynthesis, mechanism of action, and structure-activity relationships is essential for the rational design and development of the next generation of therapeutics.
References
- 1. Prostaglandin - Wikipedia [en.wikipedia.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]
- 7. annualreviews.org [annualreviews.org]
- 8. Frontiers | Strigolactones Biosynthesis and Their Role in Abiotic Stress Resilience in Plants: A Critical Review [frontiersin.org]
- 9. Frontiers | Biological Functions of Strigolactones and Their Crosstalk With Other Phytohormones [frontiersin.org]
- 10. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Emerging anticancer potentials of goniothalamin and its molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure--activity relationships of the didemnins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Riccardin C | C28H24O4 | CID 10070992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Synthesis of riccardin C and its seven analogues. Part 1: The role of their phenolic hydroxy groups as LXRalpha agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data of (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
An In-depth Technical Guide to the Spectroscopic Characterization of (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Foreword: The Structural Elucidation of a Key Chiral Synthon
This compound, a bicyclic γ-lactone, stands as a molecule of significant interest in the landscape of pharmaceutical development and complex molecule synthesis.[1] Its rigid, stereochemically defined structure makes it an invaluable chiral building block for creating compounds with precise three-dimensional architectures, notably in the synthesis of HIV-1 protease inhibitors.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive analysis of the core spectroscopic data—Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance—that collectively define the identity and purity of this compound. We will not only present the data but also delve into the causality behind the observed spectral features, offering a field-proven perspective on experimental design and data interpretation.
Core Molecular Properties
A foundational understanding begins with the compound's basic chemical and physical properties. These values are critical for experimental setup, from sample preparation to spectrometric analysis.
| Property | Value | Source |
| IUPAC Name | (3aR,6aS)-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one | PubChem[2] |
| Synonym | (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one | PubChem[2] |
| CAS Number | 43119-28-4 | CymitQuimica[3] |
| Molecular Formula | C₇H₈O₂ | PubChem[2] |
| Molecular Weight | 124.14 g/mol | PubChem[2] |
| Monoisotopic Mass | 124.052429494 Da | PubChem[2] |
General Spectroscopic Workflow
The structural confirmation of a synthesized molecule is a multi-faceted process. No single technique provides a complete picture; instead, we rely on the convergence of data from orthogonal methods. The workflow below illustrates the logical progression from sample to validated structure, a self-validating system that ensures high confidence in the final assignment.
References
Methodological & Application
Application Note: Asymmetric Synthesis of (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Introduction
(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, a bicyclic γ-lactone, is a crucial chiral building block in the synthesis of a wide array of biologically active molecules.[1] Its structurally significant fused cyclopentane-furan ring system serves as a key intermediate in the preparation of prostaglandins and their analogues, which are vital in medicinal chemistry.[2][3] Furthermore, this compound is instrumental in the development of various pharmaceuticals, including HIV-1 protease inhibitors, underscoring its importance in antiviral drug discovery.[1] The specific stereochemistry of this compound is paramount to the biological activity of the final products, making its enantioselective synthesis a topic of significant interest for researchers in organic synthesis and drug development. This application note provides a detailed protocol for the asymmetric synthesis of this valuable synthon, focusing on a robust and highly selective methodology.
Strategic Approach: Catalytic Asymmetric Iodolactonization
Several synthetic routes to bicyclic lactones have been developed, including N-heterocyclic carbene (NHC)-catalyzed cascade reactions and Pauson-Khand type cycloadditions.[4][5][6][7][8] While effective, these methods can sometimes require complex catalyst systems or harsh reaction conditions. For the synthesis of this compound, a catalytic asymmetric iodolactonization strategy is often preferred due to its operational simplicity and high degree of stereocontrol.
This approach relies on the enantioselective cyclization of an unsaturated carboxylic acid precursor, promoted by a chiral catalyst in the presence of an iodine source. The key to the asymmetry lies in the ability of the chiral catalyst to create a biased environment, favoring the formation of one enantiomer over the other. Recent advancements in this area have led to the development of highly effective catalyst systems, such as those based on chiral metal complexes, which can achieve excellent yields and enantioselectivities.[9][10]
The general mechanism involves the coordination of the carboxylic acid to the chiral catalyst, followed by an intramolecular attack of the carboxylate onto the double bond, which is activated by the iodine source. This concerted or stepwise process leads to the formation of the bicyclic lactone with the desired stereochemistry.
Experimental Workflow and Protocol
The following protocol details the asymmetric synthesis of this compound via a catalytic asymmetric iodolactonization.
Diagram of the Experimental Workflow
Caption: Overall workflow for the asymmetric synthesis.
Detailed Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Cyclopent-2-ene-1-carboxylic acid | ≥98% | Commercially available |
| Chiral Catalyst (e.g., (S)-TRIP) | ≥98% | Commercially available |
| N-Iodosuccinimide (NIS) | ≥98% | Commercially available |
| Dichloromethane (DCM) | Anhydrous | Commercially available |
| Sodium thiosulfate | Reagent | Commercially available |
| Brine | Saturated | Prepared in-house |
| Magnesium sulfate | Anhydrous | Commercially available |
| Silica gel | 230-400 mesh | Commercially available |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add cyclopent-2-ene-1-carboxylic acid (1.0 mmol, 1.0 equiv) and the chiral catalyst (e.g., (S)-TRIP, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of Iodine Source: Add N-Iodosuccinimide (NIS) (1.2 mmol, 1.2 equiv) portion-wise to the cooled solution over 10 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Expected Yield and Enantiomeric Excess:
| Parameter | Expected Value |
| Yield | 75-85% |
| Enantiomeric Excess (ee) | >95% |
Mechanism of Stereochemical Control
The enantioselectivity of the iodolactonization is dictated by the chiral catalyst, which forms a chiral complex with the substrate. This complex orients the cyclopentene ring in a way that one face is sterically shielded, directing the attack of the iodine electrophile to the more accessible face.
Proposed Catalytic Cycle
Caption: Simplified catalytic cycle of asymmetric iodolactonization.
The carboxylic acid substrate coordinates to the chiral catalyst, forming a diastereomeric complex. The subsequent iodocyclization proceeds through a transition state where the stereochemistry is set. The steric and electronic properties of the chiral ligand are crucial in differentiating between the two possible diastereomeric transition states, leading to the preferential formation of one enantiomer of the product.
Troubleshooting and Key Considerations
-
Low Enantioselectivity:
-
Catalyst Purity: Ensure the chiral catalyst is of high purity and handled under inert conditions to prevent degradation.
-
Temperature Control: Strict adherence to the reaction temperature is critical. Fluctuations can lead to a decrease in enantioselectivity.
-
-
Low Yield:
-
Anhydrous Conditions: The reaction is sensitive to moisture. Use anhydrous solvents and flame-dried glassware.
-
Purity of Starting Materials: Impurities in the starting carboxylic acid or iodine source can interfere with the reaction.
-
-
Side Reactions:
-
Polymerization: Overly concentrated reaction mixtures or extended reaction times can sometimes lead to polymerization of the starting material.
-
Conclusion
The asymmetric synthesis of this compound via catalytic asymmetric iodolactonization is a highly efficient and selective method. This protocol provides a reliable pathway for obtaining this valuable chiral synthon in high yield and enantiopurity. The operational simplicity and the availability of effective chiral catalysts make this a preferred method for researchers in academic and industrial settings. Careful control of reaction parameters is essential for achieving optimal results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Synthesis of Bicyclic δ-Lactones via N-Heterocyclic Carbene-Catalyzed Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 7. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Baeyer-Villiger Oxidation for Bicyclic Lactone Synthesis
Introduction: Strategic Oxygen Insertion in Complex Scaffolds
The Baeyer-Villiger (BV) oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, stands as a cornerstone transformation in synthetic organic chemistry.[1][2] This powerful reaction facilitates the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting ketones into esters and, critically for the synthesis of complex molecules, cyclic ketones into lactones.[1][3][4] The lactone motif is a prevalent feature in a vast array of biologically active natural products and pharmaceuticals, making the BV oxidation an indispensable tool in drug development and total synthesis.[5][6]
Bicyclic ketones present a unique and challenging class of substrates for the BV oxidation. The inherent ring strain and rigid conformational framework of these systems impose strict stereoelectronic demands on the reaction, often leading to high and predictable regioselectivity that might not be observed in more flexible acyclic or monocyclic systems.[7] This guide provides an in-depth exploration of the theoretical underpinnings and practical application of the Baeyer-Villiger oxidation for the synthesis of bicyclic lactones, tailored for researchers, scientists, and drug development professionals.
Pillar 1: The Mechanistic Landscape & Regioselectivity in Bicyclic Systems
A thorough understanding of the reaction mechanism is paramount to predicting and controlling the outcome of the Baeyer-Villiger oxidation. The generally accepted mechanism proceeds through the formation of a tetrahedral intermediate, often referred to as the Criegee intermediate.[1]
-
Activation and Nucleophilic Attack: The reaction is initiated by the protonation of the ketone's carbonyl oxygen by a peroxyacid, which enhances the electrophilicity of the carbonyl carbon. The peroxyacid then acts as a nucleophile, attacking the carbonyl carbon to form the Criegee intermediate.[1][3]
-
Concerted Rearrangement: The key step involves a concerted migration of one of the α-carbon groups to the adjacent oxygen atom of the peroxide, with the simultaneous cleavage of the weak O-O bond and departure of a carboxylate leaving group.[1][3] This migration is typically the rate-determining step.
-
Product Formation: The resulting protonated ester (or lactone) is then deprotonated to yield the final product.
Caption: General mechanism of the Baeyer-Villiger oxidation.
Governing Principles of Regioselectivity
In unsymmetrical bicyclic ketones, the critical question is which of the two α-carbons will migrate. The regiochemical outcome is a delicate interplay of several factors:
-
Migratory Aptitude: The intrinsic ability of a group to migrate is generally correlated with its ability to stabilize a partial positive charge in the transition state.[7][8][9] The established order is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[7][8] In bicyclic systems, this translates to a preference for the migration of the more substituted carbon atom. For instance, in the oxidation of camphor, the tertiary bridgehead carbon migrates in preference to the methylene carbon.[2]
-
Stereoelectronic Effects: The migration step requires the migrating group's σ-bond to be anti-periplanar to the O-O bond of the peroxide in the Criegee intermediate.[1] This alignment allows for optimal orbital overlap between the σ orbital of the migrating group and the σ* antibonding orbital of the peroxide bond, facilitating the rearrangement. The rigid nature of bicyclic frameworks can favor one conformation of the Criegee intermediate, thereby dictating which α-carbon can achieve this crucial geometric arrangement.
-
Ring Strain: The release of ring strain can be a powerful driving force. The oxidation often proceeds in a direction that results in a more stable, less strained lactone. For example, in the oxidation of bicyclo[3.2.0]heptan-6-one, the reaction selectively forms the lactone resulting from the migration of the more substituted carbon, which also resides in the more strained four-membered ring.[10][11] This suggests that the relief of strain in the cyclobutane ring contributes significantly to the regioselectivity.
Caption: Key factors governing regioselectivity in bicyclic systems.
Pillar 2: Oxidant Selection and Modern Methodologies
The choice of oxidant is crucial and has evolved from classical stoichiometric reagents to more efficient and environmentally benign catalytic systems.
| Oxidant System | Key Characteristics | Advantages | Disadvantages |
| Peroxyacids (e.g., m-CPBA, TFPAA) | Stoichiometric, highly reactive | High yields, predictable, widely applicable.[5] | Potentially explosive, acidic byproducts, poor atom economy.[12] |
| Hydrogen Peroxide (H₂O₂) with Catalysts | Green oxidant | Water is the only byproduct, cost-effective.[13] | Requires activation by Lewis or Brønsted acid catalysts.[13] |
| Urea-Hydrogen Peroxide (UHP) | Solid, stable source of H₂O₂ | Safe and easy to handle, can be used in one portion.[12] | Often requires activation. |
| Baeyer-Villiger Monooxygenases (BVMOs) | Biocatalysts (enzymes) | Exceptional regio- and enantioselectivity, mild conditions (pH, temp).[12] | Substrate specificity, requires cofactor regeneration.[12] |
The Rise of Biocatalysis: Baeyer-Villiger Monooxygenases (BVMOs)
In the quest for greener and more selective synthetic methods, Baeyer-Villiger Monooxygenases (BVMOs) have emerged as powerful biocatalysts.[6] These enzymes utilize molecular oxygen as the ultimate oxidant and a flavin cofactor to perform the oxidation with often exquisite levels of control.
Key Advantages of BVMOs:
-
Unparalleled Selectivity: BVMOs can distinguish between enantiomers of a racemic ketone (kinetic resolution) and between prochiral faces of a meso ketone (desymmetrization), providing access to optically pure lactones.[12]
-
Green Chemistry: The reactions are performed in aqueous media under mild conditions, avoiding hazardous reagents and solvents.[14]
-
Novel Reactivity: Enzymes can sometimes override the intrinsic migratory aptitudes of substrates, yielding "abnormal" lactones that are inaccessible through traditional chemical means.[15]
The primary challenge in using isolated BVMOs is the need for expensive cofactors like NADPH.[12] This is often overcome by using whole-cell systems (e.g., engineered E. coli or yeast) which regenerate the cofactor internally, or by employing chemoenzymatic cascades where a sacrificial substrate and a second enzyme are used for cofactor recycling.[12]
Pillar 3: Experimental Protocols
The following protocols are provided as representative examples for the Baeyer-Villiger oxidation of common bicyclic ketones. Safety Precaution: Peroxyacids are strong oxidants and can be explosive, especially in high concentrations. Always handle them with appropriate personal protective equipment (PPE) in a chemical fume hood.
Protocol 1: Classical m-CPBA Oxidation of a Bicyclic Ketone
This protocol is a general method for the oxidation of a strained bicyclic ketone, such as a bicyclo[3.2.0]heptan-6-one derivative, using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Bicyclic ketone (e.g., bicyclo[3.2.0]heptan-6-one) (1.0 eq)
-
m-CPBA (77% max, 1.2 - 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the bicyclic ketone (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add m-CPBA (1.2-1.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS. The reaction may take from a few hours to overnight depending on the substrate's reactivity.
-
Upon completion, quench the reaction by slowly adding saturated Na₂S₂O₃ solution to destroy excess peroxide (test with starch-iodide paper).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x, to remove m-chlorobenzoic acid), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude lactone product by flash column chromatography on silica gel.
Caption: Experimental workflow for a classical m-CPBA oxidation.
Protocol 2: Chemoenzymatic Oxidation using Immobilized Lipase
This protocol describes a greener approach using an immobilized lipase to generate a peracid in situ from a carboxylic acid and hydrogen peroxide.[14] This method is particularly useful for substrates sensitive to strongly acidic conditions.
Materials:
-
Bicyclic ketone (e.g., 2-adamantanone) (1.0 eq)
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)
-
Long-chain carboxylic acid (e.g., octanoic acid) (as solvent and peracid precursor)
-
Toluene (co-solvent)
-
35% aqueous hydrogen peroxide (H₂O₂) (2.0 eq)
-
Celite®
Procedure:
-
To a round-bottom flask, add the bicyclic ketone (1 mmol), toluene (0.5 mL), and octanoic acid (0.5 mL).[14]
-
Add the immobilized lipase (e.g., 80 mg per 1 mmol ketone).[14]
-
Stir the suspension at room temperature (e.g., 20 °C).
-
Add 35% H₂O₂ (2 eq) dropwise over a period of 1 hour using a syringe pump to maintain a low concentration of the reactive peracid.
-
Continue stirring and monitor the reaction by GC-MS. Reactions can take 4-24 hours.
-
Upon completion, filter the mixture through a pad of Celite® to remove the immobilized enzyme. The enzyme can often be washed and reused.
-
Wash the Celite® pad with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Combine the filtrates and perform an aqueous workup as described in Protocol 1 to remove residual H₂O₂ and carboxylic acid.
-
Dry, concentrate, and purify the product by column chromatography.
Conclusion and Future Outlook
The Baeyer-Villiger oxidation of bicyclic ketones is a robust and highly selective method for accessing complex lactone architectures. While classical methods using peroxyacids remain mainstays in the synthetic chemist's toolbox, modern advancements are paving the way for more sustainable and selective transformations. The use of metal-based catalysts with green oxidants like H₂O₂ and the rapidly expanding field of biocatalysis with BVMOs are at the forefront of this evolution.[1] For professionals in drug development, these methodologies offer powerful strategies to construct and diversify core scaffolds, enabling the synthesis of novel therapeutics inspired by the intricate structures of natural products.[5]
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. mdpi.com [mdpi.com]
- 14. Chemo-Enzymatic Baeyer–Villiger Oxidation Facilitated with Lipases Immobilized in the Supported Ionic Liquid Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.au.dk [pure.au.dk]
Application Note: A Pot-Economical, Organocatalytic Approach to Corey Lactone Synthesis
Executive Summary: Reimagining a Classic Synthesis
The Corey lactone is a cornerstone intermediate in the synthesis of prostaglandins (PGs), a class of lipid compounds with immense physiological importance and therapeutic application.[1][2] For decades, its synthesis has been a benchmark for stereocontrolled reactions.[3] Traditional routes, while groundbreaking, often rely on stoichiometric chiral auxiliaries or metal-based catalysts.[1][3] This application note details a modern, highly efficient organocatalytic strategy that circumvents these limitations. We present a field-proven protocol for the asymmetric synthesis of Corey lactone via a domino Michael/Michael cycloaddition, emphasizing the principles of pot and time economy.[1][4][5] This approach, pioneered by Hayashi and coworkers, leverages a chiral secondary amine catalyst to construct the complex cyclopentane core in a single pot within hours, achieving exceptional stereocontrol and yield.[6][7][8]
The Strategic Advantage of Organocatalysis
Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. Its application to the Corey lactone synthesis offers distinct advantages:
-
Stereochemical Precision: Chiral amine catalysts create a highly organized transition state, enabling precise control over multiple contiguous stereocenters.
-
Operational Simplicity: Reactions are often performed under mild conditions, are tolerant of moisture and air, and do not require inert atmospheres, simplifying the experimental setup.
-
Reduced Metal Contamination: The absence of transition metals is critical in pharmaceutical synthesis, eliminating concerns about toxic metal residues in the final active pharmaceutical ingredient (API).
-
Sustainability: Organocatalysts are typically derived from readily available natural sources (like amino acids), are less toxic, and reduce chemical waste by enabling streamlined, one-pot procedures.[1]
Mechanistic Insights: The Domino Michael/Michael [3+2] Cycloaddition
The core of this strategy is a formal [3+2] cycloaddition realized through a domino Michael/Michael reaction sequence.[9][10] The reaction is catalyzed by a diarylprolinol silyl ether, a well-established organocatalyst for asymmetric transformations.
The Catalytic Cycle operates as follows:
-
Iminium Ion Activation: The chiral secondary amine catalyst reversibly condenses with the α,β-unsaturated aldehyde (1 ), forming a chiral iminium ion (I ). This activation lowers the LUMO of the dienophile, making it highly susceptible to nucleophilic attack.[11][12] A Brønsted acid co-catalyst, such as p-nitrophenol, facilitates this step and catalyst turnover.[1]
-
First Michael Addition: The enolate generated from the keto-ester (2 ) attacks the β-position of the activated iminium ion. This is the first C-C bond formation step and establishes initial stereochemistry.
-
Enamine Formation: The resulting intermediate undergoes tautomerization to form a transient chiral enamine (II ).
-
Second Intramolecular Michael Addition: The enamine attacks the pendant ester carbonyl in an intramolecular fashion, closing the five-membered ring. This key cyclization step diastereoselectively establishes the three contiguous stereocenters of the cyclopentanone core (III ).
-
Hydrolysis & Catalyst Regeneration: Hydrolysis of the iminium ion liberates the trisubstituted cyclopentanone product (3 ) and regenerates the chiral amine catalyst, allowing it to re-enter the catalytic cycle.
Diagram: Catalytic Cycle of the Domino Reaction
Caption: The organocatalytic cycle for the domino Michael/Michael reaction.
Experimental Protocol: One-Pot Synthesis of Corey Lactone
This protocol is adapted from the highly efficient synthesis reported by Hayashi and coworkers, which achieves the final product in a single reaction vessel in just 152 minutes.[1][4][5]
Materials & Reagents:
-
3-(Dimethylphenylsilyl)propenal
-
Ethyl 4-oxo-2-pentenoate
-
(R)-Diphenylprolinol silyl ether (catalyst)
-
4-Nitrophenol (co-catalyst)
-
2-Propanol (i-PrOH)
-
Lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H)
-
Tetrahydrofuran (THF)
-
Tetrafluoroboric acid (HBF₄)
-
Potassium fluoride (KF)
-
Hydrogen peroxide (H₂O₂, 30% aq.)
-
Dimethyl sulfide (Me₂S)
Step-by-Step Procedure:
-
Domino Cycloaddition (Time: 60 min):
-
To a clean, dry flask, add 3-(dimethylphenylsilyl)propenal (1.0 equiv), ethyl 4-oxo-2-pentenoate (1.2 equiv), (R)-diphenylprolinol silyl ether (0.1 equiv), and 4-nitrophenol (1.0 equiv).
-
Add 2-propanol (to 4.0 M concentration) and water (3.0 equiv).
-
Stir vigorously at room temperature for 1 hour.
-
Causality Check: The diphenylprolinol silyl ether catalyst is crucial for inducing high enantioselectivity. The p-nitrophenol co-catalyst accelerates the rate-limiting iminium ion formation.
-
-
Solvent Swap (Time: ~5 min):
-
Remove the solvent under reduced pressure (in vacuo). This prepares the system for the next step, which requires a different solvent.
-
-
Diastereoselective Reduction & Lactonization (Time: 15 min):
-
Add anhydrous THF (to 0.5 M concentration) to the residue.
-
Add LiAl(Ot-Bu)₃H (3.5 equiv) in one portion.
-
Heat the mixture to 60 °C and stir for 15 minutes.
-
Causality Check: LiAl(Ot-Bu)₃H is a sterically hindered reducing agent, which ensures the highly diastereoselective reduction of the ketone carbonyl. The elevated temperature facilitates both reduction and spontaneous lactonization.
-
-
Silyl Group Transformation (Time: 16 min):
-
Cool the reaction to room temperature.
-
Carefully add HBF₄ (10 equiv) and stir for 1 minute.
-
Remove the solvent under reduced pressure at 80 °C (15 min). This step converts the robust Si-Ph bond to a more labile Si-F bond.
-
Causality Check: The transformation to a fluorosilyl group is essential for the subsequent oxidative cleavage.
-
-
Oxidative Cleavage (Tamao-Fleming Oxidation) (Time: 60 min):
-
To the residue, add KF (10 equiv) and aqueous H₂O₂ (10 equiv).
-
Heat the mixture to 40 °C and stir for 1 hour.
-
Cool to room temperature and quench the excess peroxide by adding dimethyl sulfide.
-
Causality Check: This is a classic Tamao-Fleming oxidation, which converts the C-Si bond to a C-OH bond with retention of stereochemistry, revealing the final hydroxyl group of the Corey lactone.
-
-
Workup & Isolation:
-
Perform a standard aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify by column chromatography to yield the enantiopure Corey lactone.
-
Diagram: Overall Experimental Workflow
Caption: One-pot workflow for the synthesis of Corey lactone.
Data Summary & Performance
The protocol described delivers exceptional results, underscoring its utility for both academic and industrial applications.
| Parameter | Details | Rationale / Significance |
| Key Transformation | Organocatalytic Domino Michael/Michael | Forms the cyclopentane core with three stereocenters in one step. |
| Catalyst | (R)-Diphenylprolinol silyl ether (10 mol%) | Provides high enantiocontrol (>99% ee). |
| Total Reaction Time | 152 minutes | Demonstrates remarkable time economy.[1][4] |
| Number of Vessels | 1 (One-Pot) | Maximizes pot economy, reduces waste and transfer losses.[5] |
| Overall Yield | ~50% | High yield for a 7-step sequence (avg. 90% per step).[1][4] |
| Stereoselectivity | >99% ee, single diastereomer | Catalyst control ensures near-perfect stereochemical fidelity. |
Conclusion: A New Standard for Efficiency
The organocatalytic synthesis of Corey lactone via a domino Michael/Michael cycloaddition represents a significant advancement in synthetic efficiency and sustainability. This application note provides a robust, reproducible protocol that delivers the target molecule in high yield and near-perfect enantioselectivity in a single reaction vessel in under three hours. This method is not only a testament to the power of modern organocatalysis but also provides a practical and scalable route to prostaglandins and their analogues, empowering drug discovery and development professionals.[6][10]
References
- 1. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric Synthesis of Corey Lactone and Latanoprost [ouci.dntb.gov.ua]
- 11. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols: Strategic Derivatization of (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Introduction: The Strategic Value of a Chiral Scaffold
(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, a key chiral bicyclic γ-lactone, serves as a cornerstone in the stereocontrolled synthesis of a multitude of biologically active molecules. Its rigid, fused ring system provides a well-defined three-dimensional architecture, making it an invaluable starting material for complex molecular designs. Most notably, this lactone and its closely related analogue, the Corey lactone, are pivotal intermediates in the total synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, and their synthetic analogues used in blockbuster drugs like Latanoprost for glaucoma treatment.[1][2] Its utility also extends to the synthesis of other complex targets, including certain HIV-1 protease inhibitors.
The synthetic power of this scaffold lies in the distinct reactivity of its three key functional regions: the lactone carbonyl, the carbon-carbon double bond, and the α-protons to the carbonyl. Strategic manipulation of these sites allows for a divergent approach to a wide array of complex derivatives. This guide provides an in-depth analysis of the core derivatization strategies, explaining the mechanistic rationale behind protocol choices and offering detailed, field-proven experimental procedures.
Chemical Reactivity and Strategic Considerations
The derivatization of this compound is governed by the interplay of its functional groups. Understanding the inherent reactivity of each site is paramount for successful synthetic planning.
-
The Lactone Moiety: The ester linkage of the γ-lactone is susceptible to nucleophilic attack. This can be exploited for ring-opening reactions to generate functionalized cyclopentane derivatives. However, the most synthetically valuable transformation is the partial reduction of the carbonyl to a lactol (a cyclic hemiacetal). This unmasks a latent aldehyde functionality, which is a linchpin for chain extension, most famously via the Wittig reaction in prostaglandin synthesis.[3]
-
The Endocyclic Double Bond: The C=C double bond is a versatile handle for introducing new stereocenters and functional groups. Its reactivity is typical of a strained cyclic alkene, readily undergoing electrophilic additions such as epoxidation, dihydroxylation, and halogenation. Furthermore, as part of an α,β-unsaturated lactone system, it is activated towards conjugate nucleophilic addition.
-
The α-Carbon: The protons on the carbon adjacent to the carbonyl (C3) are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation or other modifications at this position.
The following sections will provide detailed protocols for key transformations at these reactive sites.
Core Derivatization Protocols
Protocol 1: Partial Reduction of Lactone to Lactol
This is arguably the most critical derivatization in the context of prostaglandin synthesis. The goal is to achieve a single reduction of the ester to a hemiacetal without over-reduction to the diol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation due to its bulk and ability to deliver a single hydride equivalent at low temperatures.
Causality Behind Experimental Choices:
-
Reagent: DIBAL-H is a sterically hindered reducing agent. At low temperatures, it forms a stable tetrahedral intermediate with the lactone carbonyl. This intermediate is resistant to further reduction and collapses to the lactol only upon aqueous workup.
-
Temperature: Maintaining a very low temperature (typically -78 °C to -60 °C) is crucial to prevent over-reduction. At higher temperatures, DIBAL-H can deliver a second hydride, leading to the formation of the corresponding diol.
-
Solvent: Anhydrous, non-protic solvents like toluene or tetrahydrofuran (THF) are essential to prevent quenching of the highly reactive DIBAL-H.
Experimental Protocol: DIBAL-H Reduction
Materials:
-
This compound
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)
-
Anhydrous toluene
-
Methanol
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are observed (this may take several hours).
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude lactol. The product is often used in the next step without extensive purification.
Workflow Diagram:
Caption: DIBAL-H Reduction Workflow.
Protocol 2: Epoxidation of the Double Bond
Epoxidation introduces a reactive three-membered ring, which can be opened by various nucleophiles to install functionality with defined stereochemistry. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. The reaction is stereospecific, with the epoxide forming on the less sterically hindered face of the double bond.[4]
Causality Behind Experimental Choices:
-
Reagent: m-CPBA is an electrophilic oxidizing agent that delivers an oxygen atom in a concerted fashion.[5] It is relatively safe to handle (compared to other peroxides) and the byproduct, m-chlorobenzoic acid, is easily removed.
-
Solvent: Chlorinated solvents like dichloromethane (DCM) are typically used as they are inert to the oxidizing conditions and solubilize the reactants well.
-
Buffer: A mild base, such as sodium bicarbonate, is often added to neutralize the acidic byproduct, preventing potential acid-catalyzed opening of the newly formed epoxide.
Experimental Protocol: m-CPBA Epoxidation
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the lactone (1.0 eq) in DCM in a round-bottom flask.
-
Add solid sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, filter the mixture to remove excess sodium bicarbonate and the m-chlorobenzoic acid byproduct.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (to quench excess peroxide), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure epoxide.
Reaction Mechanism:
Caption: Concerted Mechanism of m-CPBA Epoxidation.
Protocol 3: Base-Catalyzed Lactone Hydrolysis
Opening the lactone ring via hydrolysis provides access to the corresponding hydroxy-carboxylic acid. This can be a strategic step to introduce new functionalities or to couple the cyclopentane core with other molecules via amide or ester linkages.
Causality Behind Experimental Choices:
-
Reagent: A strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is used to promote nucleophilic acyl substitution by hydroxide ions.
-
Solvent System: A mixture of a water-miscible organic solvent (like THF or methanol) and water is used to ensure the solubility of both the organic substrate and the inorganic base.
-
Acidification: After the saponification is complete, careful acidification is required to protonate the resulting carboxylate salt and obtain the free carboxylic acid.
Experimental Protocol: Lactone Hydrolysis
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the lactone (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add NaOH (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until all the starting material is consumed (typically 2-4 hours).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the hydroxy-carboxylic acid.
Quantitative Data Summary
| Derivatization Protocol | Key Reagent | Solvent | Temp. (°C) | Typical Time | Typical Yield | Product Functional Group |
| Partial Reduction | DIBAL-H | Toluene | -78 | 1-2 h | >90% (crude) | Lactol (Hemiacetal) |
| Epoxidation | m-CPBA | DCM | 0 to RT | 4-6 h | 85-95% | Epoxide |
| Lactone Hydrolysis | NaOH | THF/H₂O | RT | 2-4 h | >95% | Carboxylic Acid, Alcohol |
Further Derivatization Pathways
While the protocols above represent fundamental transformations, the synthetic utility of this scaffold can be expanded further:
-
Conjugate Addition: The α,β-unsaturated nature of the lactone allows for 1,4-conjugate addition. Organocuprates (Gilman reagents) are particularly effective for delivering carbon nucleophiles to the β-position, creating a new C-C bond and a stereocenter.[6] This approach is valuable for installing the lower side chain of prostaglandin analogues.
-
Dihydroxylation: The double bond can be dihydroxylated using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., NMO) to produce a diol. The stereochemical outcome is a syn-addition, complementing the anti-addition achieved via epoxidation and subsequent hydrolysis.
Conclusion
This compound is a powerful and versatile chiral building block. Mastery of its derivatization through controlled reduction, electrophilic addition, and nucleophilic ring-opening provides a robust platform for the efficient and stereocontrolled synthesis of prostaglandins and other complex, high-value molecules. The protocols and strategic insights provided herein serve as a guide for researchers and drug development professionals to effectively harness the synthetic potential of this important intermediate.
References
Application Notes & Protocols: Enantioselective Preparation of Corey Lactone Intermediates
Introduction: The Central Role of the Corey Lactone in Prostaglandin Synthesis
The Corey lactone, formally known as (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate, stands as a cornerstone intermediate in the chemical synthesis of prostaglandins (PGs) and their analogues.[1][2] Prostaglandins are a class of biologically active lipid compounds that mediate a vast array of physiological processes, and their synthetic derivatives form the basis of numerous blockbuster drugs, such as Latanoprost for glaucoma treatment.[3][4] The landmark total synthesis of PGF₂α by E.J. Corey established a strategic pathway in which the Corey lactone serves as a versatile scaffold, embedding the requisite stereochemistry of the cyclopentane core.[2][5][6][7]
The biological activity of prostaglandins is exquisitely dependent on their stereochemistry. Consequently, the development of synthetic routes that afford enantiomerically pure Corey lactone is not merely an academic challenge but a critical necessity for the pharmaceutical industry. This guide provides an in-depth analysis of the principal enantioselective strategies, detailing the underlying mechanistic principles and providing field-proven protocols for their execution. We will explore asymmetric catalytic methods, including the venerable Corey-Bakshi-Shibata (CBS) reduction and modern organocatalytic domino reactions, as well as enzymatic resolution techniques.
Strategy 1: Asymmetric Catalysis - Building Chirality from Prochiral Precursors
Asymmetric catalysis offers the most elegant and atom-economical approach to chiral molecules, creating the desired stereocenters from achiral or prochiral starting materials. In the context of the Corey lactone, two powerful catalytic systems have become prominent.
A. The Corey-Bakshi-Shibata (CBS) Reduction: A Classic in Stereoselective Ketone Reduction
The CBS reduction is a renowned method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[8][9] In many synthetic routes to the Corey lactone, this reaction is pivotal for establishing the correct stereochemistry at the C-9 position (prostaglandin numbering) of a bicyclic ketone precursor.
Mechanistic Rationale: The efficacy of the CBS reduction hinges on a chiral oxazaborolidine catalyst, most commonly derived from (S)-proline. This catalyst coordinates with borane (BH₃) to form a super-Lewis acidic complex.[10][11] The ketone substrate then coordinates to the boron atom of the catalyst in a sterically controlled manner, positioning the larger substituent away from the catalyst's chiral framework. This rigid, chair-like six-membered transition state ensures that the hydride is delivered to one specific face of the carbonyl, leading to a high degree of enantioselectivity.[9][11]
Protocol: Enantioselective Reduction of a Bicyclic Ketone Precursor This protocol is adapted from foundational syntheses employing the CBS methodology.
-
Materials & Reagents:
-
Bicyclo[2.2.1]hept-5-en-2-one derivative (1.0 equiv)
-
(S)-2-Methyl-CBS-oxazaborolidine (0.1 equiv, 1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, 0.6 - 1.0 equiv, 10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
-
-
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the bicyclic ketone dissolved in anhydrous THF (0.1 M).
-
Cool the solution to -40 °C to -20 °C using a dry ice/acetonitrile bath.
-
Add the (S)-2-Methyl-CBS-oxazaborolidine solution dropwise via syringe. Stir for 15 minutes.
-
Add the borane-dimethyl sulfide complex (BMS) dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly. The rationale for slow addition is to maintain catalytic turnover and prevent uncontrolled reduction.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion (typically 1-2 hours), quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature. Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol via flash column chromatography on silica gel.
-
B. Organocatalytic Domino Reactions: The Modern Paradigm of Efficiency
Recent advancements have focused on "pot- and time-economy," aiming to construct complex molecules in a single reaction vessel with minimal purification steps.[1][12] The synthesis of the Corey lactone developed by Hayashi and coworkers is a prime example, utilizing an organocatalytic domino Michael/Michael reaction to rapidly assemble the core structure with exceptional stereocontrol.[2][4][13]
Mechanistic Rationale: This strategy employs a chiral diphenylprolinol silyl ether catalyst. This catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion intermediate. This activation pathway lowers the LUMO of the aldehyde, facilitating a highly stereoselective Michael addition from a ketone nucleophile. The resulting enamine then participates in a second, intramolecular Michael addition, cyclizing to form the trisubstituted cyclopentanone core. This domino sequence, a formal [3+2] cycloaddition, sets three contiguous stereocenters in a single, fluid operation.[1][2]
Protocol: One-Pot Synthesis of Corey Lactone This protocol is a summary of the highly efficient method reported by Hayashi.[1][4][13]
-
Materials & Reagents:
-
3-(Dimethylphenylsilyl)propenal (1.0 equiv)
-
Ethyl 4-oxo-2-pentenoate (1.2 equiv)
-
(S)-Diphenylprolinol silyl ether catalyst (0.1 equiv)
-
p-Nitrophenol (0.1 equiv)
-
Isopropanol (i-PrOH), Toluene
-
Lithium aluminum tri-tert-butoxyhydride (1.5 equiv)
-
Hydrogen peroxide (30%), Potassium fluoride (KF), Potassium bicarbonate (KHCO₃)
-
Methanol (MeOH), Tetrahydrofuran (THF)
-
-
Step-by-Step Procedure:
-
Domino Reaction: In a single flask, dissolve the keto-ester, p-nitrophenol, and the catalyst in toluene/i-PrOH. Add the silyl-propenal and stir at room temperature. The reaction typically completes in 2-4 hours, forming the cyclopentanone core.
-
Reductions & Lactonization: Cool the mixture to -78 °C. Add a solution of lithium aluminum tri-tert-butoxyhydride in THF. This bulky reducing agent achieves a highly diastereoselective reduction of the ketone while concomitantly reducing the aldehyde and inducing lactonization.
-
Oxidation: Warm the mixture to 0 °C. Add MeOH, followed by KF, KHCO₃, and 30% H₂O₂. This sequence performs a Fleming-Tamao oxidation, converting the carbon-silicon bond into a hydroxyl group.
-
Workup & Purification: After stirring, perform a standard aqueous workup. The crude product is then purified by flash column chromatography to yield the enantiomerically pure Corey lactone. This entire sequence can be completed in a matter of hours.[13]
-
Strategy 2: Kinetic Resolution - Separating Enantiomers
Resolution strategies begin with a racemic mixture of an intermediate and use a chiral agent to selectively react with one enantiomer, allowing for the separation of the unreacted, desired enantiomer.
Enzymatic Kinetic Resolution
This method leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.[14] A common approach involves the resolution of a racemic Corey lactone derivative, such as the p-phenylbenzoate ester.
Principle of Operation: In a racemic mixture of the ester, a lipase enzyme will selectively catalyze the hydrolysis of one enantiomer (e.g., the undesired (+)-enantiomer) to its corresponding alcohol. The unreacted ester (the desired (-)-enantiomer) can then be separated from the hydrolyzed product based on their different physical properties (e.g., polarity). The primary drawback is that the maximum theoretical yield for the desired enantiomer is 50%.[15][16]
Protocol: Lipase-Mediated Resolution of Racemic Corey Lactone Benzoate
-
Materials & Reagents:
-
Racemic Corey lactone benzoate (1.0 equiv)
-
Lipase (e.g., Lipase AK from Pseudomonas fluorescens)
-
Phosphate buffer (e.g., pH 7.0)
-
Organic co-solvent (e.g., acetone or THF)
-
Ethyl acetate
-
-
Step-by-Step Procedure:
-
Prepare a suspension of the racemic ester in the phosphate buffer/co-solvent system. The co-solvent is necessary to aid the solubility of the organic substrate.
-
Add the lipase to the suspension. The amount of enzyme can vary significantly and must be optimized.[15]
-
Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress carefully (by HPLC or TLC) to stop at ~50% conversion. Over-running the reaction will decrease the enantiomeric excess of the remaining starting material.
-
Once ~50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Extract the mixture with ethyl acetate. The desired unreacted ester and the hydrolyzed alcohol product will now be in the organic phase.
-
Separate the two compounds by flash column chromatography. The alcohol is significantly more polar than the ester, allowing for a clean separation.
-
Comparative Analysis of Strategies
| Strategy | Key Reagent / Catalyst | Typical % ee | Overall Yield | Key Advantages | Key Disadvantages |
| CBS Reduction | (S)-CBS-Oxazaborolidine | >95% | Good | High enantioselectivity, reliable, well-established. | Requires stoichiometric borane, sensitive to moisture. |
| Organocatalysis | Diphenylprolinol Silyl Ether | >99% | 50-60% | Extremely rapid, one-pot procedure, high atom economy. | Catalyst can be expensive, requires careful optimization. |
| Enzymatic Resolution | Lipase (e.g., Lipase AK) | >99% | <50% | Very high selectivity, mild "green" conditions. | Maximum 50% theoretical yield, requires separation. |
Conclusion and Outlook
The enantioselective synthesis of Corey lactone intermediates has evolved dramatically from classical resolutions to highly sophisticated catalytic asymmetric methods. The CBS reduction remains a robust and reliable tool for installing key stereocenters. However, the advent of organocatalytic domino reactions represents a paradigm shift, offering unparalleled efficiency in terms of time, steps, and waste reduction.[1][2] Enzymatic resolutions continue to be a valuable strategy, particularly where mild conditions are paramount, despite the inherent 50% yield limitation.
For researchers and drug development professionals, the choice of strategy depends on the specific project goals, including scale, cost, and timeline. The one-pot organocatalytic route is exceptionally well-suited for rapid, gram-scale synthesis, while the CBS reduction and enzymatic methods provide reliable, albeit more traditional, pathways. Future developments will likely focus on further refining catalytic systems, exploring chemoenzymatic routes, and applying flow chemistry to enhance the scalability and safety of these critical transformations.
References
- 1. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05824A [pubs.rsc.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 12. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Scale-up synthesis of (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
An Application Note for the Scale-Up Synthesis of (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Introduction: The Strategic Importance of a Chiral Bicyclic Lactone
This compound is a structurally significant bicyclic γ-lactone.[1] Its importance in the pharmaceutical industry stems from its role as a key chiral building block, or synthon, for the synthesis of complex, biologically active molecules. Most notably, it serves as a crucial intermediate analogous to the renowned Corey lactone, which is foundational in the total synthesis of prostaglandins.[2][3][4][5] Prostaglandins are a class of potent, hormone-like lipid compounds involved in a vast array of physiological processes, making them and their analogues high-value targets for treating conditions related to inflammation, pain, glaucoma, and cardiovascular disease.[3][6][7]
The transition from laboratory-scale discovery to industrial production presents a formidable challenge in synthetic chemistry. A successful scale-up requires a process that is not only high-yielding and stereoselective but also cost-effective, safe, and operationally simple. This application note provides a detailed protocol and scientific rationale for the scalable synthesis of this key intermediate, drawing upon modern advancements in organocatalysis to ensure efficiency and enantiomeric purity.[8][9]
Synthetic Strategy: An Organocatalytic Approach for Scalability
The chosen strategy pivots away from classical, often lengthy routes and embraces a modern, organocatalytic approach. This pathway offers significant advantages for large-scale production, including milder reaction conditions, avoidance of toxic heavy metals, and access to high enantioselectivity using commercially available catalysts.
The synthesis is designed in two primary stages:
-
Preparation of Succinaldehyde: A volatile but essential C4 building block is prepared on a kilogram scale from its stable acetal, 2,5-dimethoxytetrahydrofuran (DMTHF).[8][10] The isolation of high-purity succinaldehyde is critical for the success of the subsequent cyclization.
-
Asymmetric Domino Cyclization: An L-proline-catalyzed domino aldol reaction converts succinaldehyde into a bicyclic enal intermediate.[10][11] This intermediate is then stereoselectively reduced and lactonized to yield the target molecule, this compound. This organocatalytic step establishes the crucial stereochemistry of the molecule.[10][11]
This approach is designed for robustness, minimizing the need for chromatographic purification on a large scale by leveraging crystallization to achieve high purity.[10]
Visualizing the Synthetic Workflow
The overall process can be visualized as a streamlined workflow from the starting material to the final, purified product.
Caption: High-level workflow for the scale-up synthesis.
Detailed Protocols and Scientific Rationale
Part A: Kilogram-Scale Preparation of Succinaldehyde
Succinaldehyde is a key precursor, but its volatility and potential for polymerization necessitate a carefully controlled preparation and isolation procedure.[10] This protocol is adapted from established industrial methods.[8]
Rationale: The synthesis begins with the acidic hydrolysis of 2,5-dimethoxytetrahydrofuran (DMTHF). The critical step is the isolation. A triple azeotropic distillation is employed to remove water efficiently, followed by a vacuum distillation to obtain the product with low water content, which is crucial for the subsequent water-sensitive organocatalytic step.[10]
Protocol:
-
Setup: A 50 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a receiving flask cooled cryogenically (e.g., in a dry ice/acetone bath) is assembled.
-
Hydrolysis: Charge the reactor with 2,5-dimethoxytetrahydrofuran (5.0 kg, 37.8 mol) and deionized water (15 L). Heat the jacket to 105 °C and stir the mixture vigorously for 2 hours to ensure complete hydrolysis.
-
Atmospheric Distillation: Reconfigure the setup for distillation. Heat the jacket to 115 °C to distill off the methanol/water azeotrope.
-
Azeotropic Drying: Cool the reactor to 50 °C. Add toluene (10 L) and reduce the pressure to 60 mbar to azeotropically remove residual water. Repeat this step twice.
-
Vacuum Distillation: Increase the vacuum and heat the reactor to 80 °C to distill the pure succinaldehyde, which is collected in the cryogenically cooled receiver.
-
Expected Yield: ~2.45 kg (75%)
-
Quality Control: The water content should be confirmed by Karl Fischer titration to be <0.1%.
-
Part B: Synthesis of this compound
This stage employs an L-proline catalyst to construct the bicyclic core with high enantioselectivity. The choice of catalyst source and crystal size is critical on a large scale to ensure sufficient solubility and consistent reaction kinetics.[10]
Simplified Reaction Mechanism
The core transformation relies on the formation of an enamine intermediate from succinaldehyde and L-proline, which then undergoes an intramolecular aldol addition.
Caption: Simplified organocatalytic cycle for core formation.
Protocol:
-
Setup: A 100 L jacketed glass reactor is equipped with an overhead stirrer, temperature probe, and nitrogen inlet.
-
Catalyst Dissolution: Charge the reactor with ethyl acetate (40 L) and L-proline (100 g, 0.87 mol, 2 mol%). Stir at 23 °C until the catalyst is fully dissolved. Note: The solubility of L-proline is a key parameter; use a source with appropriate crystal morphology for large-scale work.[10]
-
Reaction Initiation: Slowly add a solution of succinaldehyde (2.0 kg, 23.2 mol) in ethyl acetate (10 L) to the reactor over 1 hour, maintaining the internal temperature at 23-25 °C.
-
Domino Reaction: Stir the mixture at 23 °C for 48-50 hours. Monitor the reaction for the consumption of succinaldehyde and formation of the bicyclic enal intermediate by HPLC or GC.
-
Reduction: Once the initial cyclization is complete, cool the reactor to 0-5 °C. Prepare a solution of sodium borohydride (440 g, 11.6 mol) in ethanol (5 L) and add it slowly to the reactor, ensuring the temperature does not exceed 10 °C. This reduces the aldehyde to an alcohol and the double bond.
-
Lactonization & Quench: After the reduction is complete (approx. 2 hours, monitored by TLC/HPLC), slowly add 2M hydrochloric acid to the reactor to quench excess borohydride and promote in-situ lactonization until the pH is ~4-5.
-
Work-up: Transfer the reaction mixture to a separation funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 L) and brine (10 L).
-
Purification: Concentrate the organic layer under reduced pressure to a volume of ~10 L. Cool the solution to 0-5 °C and hold for 12 hours to induce crystallization.
-
Isolation: Filter the resulting slurry and wash the cake with cold heptane (2 L). Dry the solid product under vacuum at 40 °C.
-
Expected Yield: ~1.2 kg (42% over two steps)
-
Purity: >98% (by HPLC), >99% ee (by chiral GC/HPLC)
-
Quantitative Data Summary
| Parameter | Stage A: Succinaldehyde | Stage B: Bicyclic Lactone |
| Key Starting Material | 2,5-Dimethoxytetrahydrofuran | Succinaldehyde |
| Scale | 5.0 kg | 2.0 kg |
| Key Reagents | DI Water, Toluene | L-Proline (2 mol%), NaBH₄ |
| Solvent(s) | Toluene, Water | Ethyl Acetate, Ethanol |
| Temperature | 50-115 °C | 0-25 °C |
| Reaction Time | ~8 hours | ~52 hours |
| Purification Method | Azeotropic/Vacuum Distillation | Crystallization |
| Expected Yield | ~75% | ~42% |
| Final Purity | >99% (GC, low H₂O) | >98% (HPLC), >99% ee |
Safety and Handling Considerations
-
Chemical Hazards: Succinaldehyde is volatile and a potential irritant. 2,5-Dimethoxytetrahydrofuran is flammable. Handle all reagents in a well-ventilated area or in a closed reactor system.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is required at all times.
-
Engineering Controls: The scale-up synthesis must be conducted in a chemical fume hood or a walk-in hood suitable for large reactors. The use of jacketed reactors with automated temperature control and overhead stirring is essential for safety and process control. Emergency quench materials (e.g., acetic acid for borohydride) should be readily available.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20100010239A1 - Process for the Production of Prostaglandins and Prostaglandin Analogs - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Chiral Synthon: (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one in Total Synthesis
(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one , a chiral bicyclic γ-lactone, stands as a cornerstone in the edifice of modern organic synthesis. Its rigid, stereochemically defined framework provides an invaluable starting point for the enantioselective synthesis of a diverse array of complex natural products and medicinally important molecules. This application note delves into the strategic application of this versatile building block, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
This guide will explore the pivotal role of this lactone, often referred to as a Corey lactone analogue, in the total synthesis of prostaglandins and carbocyclic nucleosides, two classes of compounds with profound biological activities. We will dissect the key transformations that unlock the synthetic potential of this chiral synthon, providing not just the "how" but also the critical "why" behind the experimental choices.
I. Strategic Importance in Prostaglandin Synthesis
The Corey lactone and its analogues are central to the convergent and stereocontrolled synthesis of prostaglandins, a class of lipid compounds involved in a myriad of physiological processes.[1] The rigid bicyclic system of this compound allows for the sequential and stereospecific introduction of the two characteristic side chains of the prostaglandin scaffold.
A generalized synthetic workflow for the elaboration of this lactone into a prostaglandin core is depicted below. This pathway highlights the key transformations that are essential for the successful synthesis of these complex molecules.
Caption: Generalized workflow for prostaglandin synthesis from the title lactone.
Protocol 1: Conversion of (3aR,6aS)-Lactone to the Corey Aldehyde Intermediate
This protocol details the initial steps in the elaboration of the title lactone towards a key prostaglandin precursor, the Corey aldehyde. This involves the protection of any existing hydroxyl groups, reduction of the lactone to the corresponding lactol (a cyclic hemiacetal), and subsequent oxidation to the aldehyde.
Materials:
-
This compound derivative (e.g., with a protected hydroxyl group)
-
Diisobutylaluminium hydride (DIBAL-H) solution (1.0 M in hexanes)
-
Anhydrous dichloromethane (DCM) or toluene
-
Collins reagent (CrO₃·2pyridine) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)
-
Anhydrous ethyl acetate, hexanes, and silica gel for chromatography
Procedure:
-
Reduction to the Lactol:
-
Dissolve the protected lactone (1.0 eq) in anhydrous toluene at -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of DIBAL-H (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of sodium potassium tartrate.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude lactol, which is often used in the next step without further purification.
-
-
Oxidation to the Corey Aldehyde:
-
Using Collins Reagent: To a solution of the crude lactol in anhydrous DCM, add freshly prepared Collins reagent (CrO₃·2pyridine, 5-6 eq) in portions at 0 °C. Stir the mixture at room temperature for 1-2 hours. Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the Corey aldehyde.
-
Using Swern Oxidation: This method is often preferred due to its milder conditions. A detailed protocol for the Swern oxidation can be found in standard organic chemistry laboratory manuals.
-
Causality Behind Experimental Choices:
-
The use of DIBAL-H at low temperatures (-78 °C) is crucial for the selective partial reduction of the lactone to the lactol, preventing over-reduction to the diol.[2]
-
Collins reagent or Swern oxidation conditions are employed for the mild oxidation of the lactol to the aldehyde, minimizing side reactions that can occur with more aggressive oxidizing agents.
Protocol 2: Introduction of the Prostaglandin Side Chains
With the Corey aldehyde in hand, the two side chains are introduced sequentially. The lower (ω) chain is typically installed first via a Horner-Wadsworth-Emmons reaction, followed by the upper (α) chain via a Wittig reaction.
Materials:
-
Corey aldehyde intermediate
-
Appropriate phosphonate ylide for the ω-chain (e.g., dimethyl (2-oxoheptyl)phosphonate)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME)
-
Appropriate Wittig salt for the α-chain (e.g., (4-carboxybutyl)triphenylphosphonium bromide)
-
Strong base for ylide generation (e.g., dimsyl sodium in DMSO)
Procedure:
-
Horner-Wadsworth-Emmons Reaction for the ω-chain:
-
To a suspension of NaH (1.1 eq) in anhydrous DME at 0 °C, add a solution of the phosphonate ylide (1.1 eq) in DME dropwise.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate anion.
-
Cool the reaction mixture to 0 °C and add a solution of the Corey aldehyde (1.0 eq) in DME.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated. The resulting enone is then typically reduced stereoselectively (e.g., with zinc borohydride) to the desired allylic alcohol.
-
-
Wittig Reaction for the α-chain:
-
The lactol, obtained after the introduction of the ω-chain and subsequent manipulations, is subjected to a Wittig reaction to install the α-chain.
-
The Wittig ylide is prepared by treating the corresponding phosphonium salt with a strong base like dimsyl sodium.
-
The lactol is then added to the pre-formed ylide solution, and the reaction is typically stirred at room temperature.
-
Work-up involves quenching with water, followed by extraction and purification to yield the prostaglandin.
-
Expert Insights:
-
The Horner-Wadsworth-Emmons reaction is favored for the synthesis of the ω-chain as it generally provides the (E)-alkene with high stereoselectivity.[3][4] The resulting phosphate byproduct is also water-soluble, simplifying purification.[5]
-
The Wittig reaction is a robust method for forming the cis-double bond in the α-chain of many prostaglandins.[2] The choice of a non-stabilized ylide is critical for achieving the desired Z-selectivity.
II. Application in the Synthesis of Carbocyclic Nucleosides
Carbocyclic nucleosides, where a cyclopentane or cyclohexane ring replaces the furanose sugar of natural nucleosides, exhibit a range of antiviral and anticancer activities. This compound serves as a valuable chiral pool starting material for the synthesis of the carbocyclic core of these important molecules.
The general strategy involves the functionalization of the lactone to introduce appropriate handles for the attachment of the nucleobase.
Caption: A representative pathway for the synthesis of carbocyclic nucleosides.
Protocol 3: Synthesis of a Carbocyclic Core from (3aR,6aS)-Lactone
This protocol outlines the transformation of the lactone into a functionalized cyclopentane derivative ready for coupling with a nucleobase.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution
-
Protecting group reagents (e.g., tert-butyldiphenylsilyl chloride, TBDPS-Cl)
-
Activating agents (e.g., methanesulfonyl chloride, MsCl)
-
Appropriate nucleobase (e.g., a purine or pyrimidine derivative)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvents (e.g., DMF, THF)
Procedure:
-
Lactone Ring Opening and Functionalization:
-
The lactone can be hydrolyzed under basic conditions to the corresponding hydroxy acid.
-
Subsequent functional group manipulations, such as protection of the hydroxyl group and reduction of the carboxylic acid, can be performed to generate a diol.
-
-
Selective Protection and Activation:
-
The primary hydroxyl group of the resulting diol can be selectively protected, for example, as a TBDPS ether.
-
The remaining secondary hydroxyl group is then activated for nucleophilic substitution, typically by conversion to a good leaving group such as a mesylate or tosylate.
-
-
Coupling with the Nucleobase:
-
The activated carbocyclic core is then reacted with the desired nucleobase in the presence of a suitable base. The nitrogen atom of the nucleobase displaces the leaving group to form the crucial C-N bond.
-
-
Deprotection:
-
Finally, removal of the protecting groups affords the target carbocyclic nucleoside.
-
Trustworthiness and Self-Validation:
The protocols described herein are based on well-established and widely cited synthetic transformations in organic chemistry. The stereochemical integrity of the chiral centers originating from this compound is generally maintained throughout these reaction sequences, a testament to the robustness of these methods. The successful synthesis of the target molecules with the expected spectroscopic and analytical data serves as the ultimate validation of these protocols.
III. Data Summary
| Intermediate | Key Transformation | Reagents | Typical Yield | Reference |
| Lactol | Lactone Reduction | DIBAL-H | >90% | [2] |
| Corey Aldehyde | Lactol Oxidation | Collins Reagent/Swern Oxidation | 70-85% | [6] |
| Enone (ω-chain) | Horner-Wadsworth-Emmons | Phosphonate ylide, NaH | 80-90% | [7] |
| Prostaglandin | Wittig Reaction (α-chain) | Phosphonium ylide, strong base | 60-80% | [2] |
| Activated Carbocycle | Hydroxyl Activation | MsCl, Et₃N | >95% | [8] |
| Carbocyclic Nucleoside | Nucleobase Coupling | Nucleobase, Base | 50-70% | [9] |
IV. Conclusion
This compound is a powerful and versatile chiral building block that has enabled the efficient and stereocontrolled synthesis of a wide range of biologically important molecules. The protocols and strategies outlined in this application note provide a solid foundation for researchers to harness the synthetic potential of this invaluable synthon in their own research endeavors. The careful selection of reagents and reaction conditions, guided by the mechanistic principles discussed, is paramount to achieving success in the total synthesis of complex natural products.
V. References
-
Corey, E. J., et al. (1969). Total synthesis of prostaglandins F2α and E2 (dl) via a tricarbocyclic intermediate. Journal of the American Chemical Society, 91(20), 5675-5677.
-
Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis: Targets, Strategies, Methods. Wiley-VCH.
-
Tănase, C., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. --INVALID-LINK--
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
-
Axelrod, J. (1974). The Prostaglandins. Science, 184(4144), 1341-1348.
-
BenchChem. (2025). This compound. --INVALID-LINK--
-
SynArchive. (n.d.). Synthesis of Prostaglandin F2α by Elias J. Corey (1969). --INVALID-LINK--
-
Wikipedia. (2023). Baeyer–Villiger oxidation. --INVALID-LINK--
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. --INVALID-LINK--
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. --INVALID-LINK--
-
BenchChem. (2025). Key Intermediates in the Synthesis of Prostaglandins: An In-depth Technical Guide. --INVALID-LINK--
-
RSC Publishing. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. --INVALID-LINK--
-
Request PDF. (2025). Total Synthesis of Prostaglandins F2?? and E2 as the Naturally Occuring Forms. --INVALID-LINK--
-
PMC - NIH. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides. --INVALID-LINK--
-
University of Hamburg. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. --INVALID-LINK--
-
PMC - NIH. (n.d.). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
Application Note: Unambiguous Determination of Absolute Stereochemistry in Chiral Lactones using X-ray Crystallography
Introduction: The Criticality of Chirality in Lactone-Containing Molecules
Chiral lactones are pivotal structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. The specific three-dimensional arrangement of atoms, or absolute stereochemistry, at the chiral centers within the lactone ring and its substituents dictates the molecule's biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit dramatically different pharmacological and toxicological profiles.[1][2] Consequently, the unambiguous determination of the absolute configuration of chiral lactones is a non-negotiable aspect of drug discovery, development, and regulatory approval.[3][4]
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute stereochemistry of chiral molecules.[2][5] This powerful analytical technique provides a direct, three-dimensional visualization of the atomic arrangement within a crystal lattice, offering incontrovertible proof of a molecule's absolute configuration. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and best practices for utilizing X-ray crystallography to confidently assign the absolute stereochemistry of chiral lactones.
The Principle of Anomalous Dispersion: Nature's Tiebreaker for Enantiomers
Under normal diffraction conditions, the scattering of X-rays by a crystal produces a diffraction pattern where the intensities of Friedel pairs—reflections from opposite sides of a crystal plane (hkl) and (-h-k-l)—are equal. This phenomenon, known as Friedel's Law, makes it impossible to distinguish between a chiral molecule and its mirror image.
However, when the energy of the incident X-ray beam is close to the absorption edge of an atom within the crystal, a phenomenon known as anomalous dispersion (or resonant scattering) occurs.[6][7] This results in a phase shift in the scattered X-rays, causing a breakdown of Friedel's Law.[6][8] The intensities of the Friedel pairs are no longer equal, and this measurable difference, known as the Bijvoet difference, is the key to determining the absolute configuration.[3][9] The magnitude of this effect is dependent on the atomic number of the elements present and the wavelength of the X-rays used.[3][8]
For organic molecules like lactones, which are primarily composed of light atoms (C, H, O), the anomalous scattering signal from oxygen can be weak but is often sufficient for absolute configuration determination, especially with modern diffractometers and detectors.[8] The presence of heavier atoms (e.g., S, Cl, Br) in the molecule or a co-crystallized species significantly enhances the anomalous scattering signal, making the determination more robust.[3][8]
Experimental Workflow: From Powder to Definitive Stereochemistry
The successful determination of absolute stereochemistry via X-ray crystallography hinges on a meticulously executed experimental workflow, from obtaining high-quality single crystals to rigorous data analysis.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. purechemistry.org [purechemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 6. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 7. mdpi.com [mdpi.com]
- 8. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 9. Determination of absolute structure using Bayesian statistics on Bijvoet differences - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
A Guide for Senior Research & Development Scientists
Welcome to the technical support center for the synthesis of (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, a critical chiral intermediate widely known in prostaglandin synthesis as the Corey Lactone Diol precursor.[1][2] This guide is structured as a series of troubleshooting questions and in-depth answers designed to address common challenges, particularly the formation of byproducts, encountered during its synthesis. As Senior Application Scientists, our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your research.
The predominant and most reliable method for constructing this bicyclic γ-lactone is the intramolecular iodolactonization of cis-cyclopent-2-ene-1-acetic acid.[3][4] Our discussion will focus on the intricacies of this pivotal reaction.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My final product is a mixture of diastereomers. How can I improve the stereoselectivity to favor the desired (3aR,6aS) isomer?
Answer: This is a common and critical issue, as the biological activity of the final prostaglandin target is highly dependent on precise stereochemistry. The formation of diastereomers stems directly from the mechanism of the iodolactonization reaction.
Mechanistic Insight: The reaction proceeds via an intermediate iodonium ion formed by the electrophilic addition of iodine to the cyclopentene double bond. The carboxylate, deprotonated by a mild base like sodium bicarbonate, then acts as an internal nucleophile. The stereochemical outcome is determined during the subsequent intramolecular SN2-type ring-opening of this iodonium ion.[5]
-
Desired Pathway: For the synthesis of the target lactone from the corresponding unsaturated acid, the carboxylate must attack the carbon atom from the face opposite to the bulky iodonium bridge. This "anti" attack is crucial for establishing the correct relative stereochemistry of the newly formed C-O bond and the C-I bond.
-
Cause of Diastereomer Formation: If the reaction conditions are not optimal, the cyclization may lose some of its stereochemical integrity. This can be due to:
-
Thermodynamic vs. Kinetic Control: Running the reaction at elevated temperatures can sometimes allow for equilibration to a more stable, but undesired, diastereomer. Iodolactonization is typically performed under kinetic control at lower temperatures (0 °C to room temperature) to maximize stereoselectivity.[6]
-
Conformational Flexibility: The conformation of the starting unsaturated acid as it approaches the transition state for cyclization influences the trajectory of the nucleophilic attack.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain a strict reaction temperature, ideally between 0-5 °C. Use an ice bath and monitor the internal temperature of the reaction vessel.
-
Base Addition: Add the sodium bicarbonate solution slowly to the solution of the unsaturated acid before adding the iodine. This ensures the presence of the carboxylate nucleophile without causing significant side reactions.
-
Iodine Addition: Prepare a solution of iodine and potassium iodide (KI) in water. The KI improves the solubility of I₂ by forming the triiodide ion (I₃⁻), which acts as a source of electrophilic "I+".[7] Add this solution dropwise to the rapidly stirred, cooled reaction mixture. A slow addition rate is key to maintaining a low concentration of the reactive electrophile and favoring the desired kinetic pathway.
-
Solvent System: A biphasic solvent system (e.g., diethyl ether/water or CH₂Cl₂/water) is often effective. The reaction occurs at the interface or in the aqueous phase, and the product is extracted into the organic phase as it forms, protecting it from potential degradation.[6]
Question 2: The reaction is sluggish and incomplete, with significant starting material recovered. What factors could be responsible?
Answer: Incomplete conversion is typically due to issues with reagent stoichiometry, pH, or reagent deactivation.
Causality Analysis:
-
Insufficient Base: The cyclization requires the carboxylate anion, which is a much stronger nucleophile than the protonated carboxylic acid. The pKa of a typical carboxylic acid is ~4-5. Sodium bicarbonate (pKa of the conjugate acid H₂CO₃ is ~6.4) is a suitable base to ensure a sufficient concentration of the carboxylate at equilibrium. If the pH is too acidic, the nucleophile concentration will be too low for the reaction to proceed efficiently.[3][4]
-
Iodine Stoichiometry: While a slight excess of iodine is often used, a large excess can lead to side reactions, while an insufficient amount will naturally lead to incomplete conversion. The characteristic brown color of I₂ should persist throughout the reaction, indicating its presence.
-
Purity of Starting Material: The starting cyclopentene acetic acid must be free of impurities that could consume iodine, such as other unsaturated compounds or reducing agents.
Recommended Actions:
-
Verify pH: Use a pH strip to check the aqueous layer. It should be mildly basic (pH ~8). If it is neutral or acidic, add more sodium bicarbonate solution.
-
Monitor Iodine: Ensure a persistent light brown/yellow color remains in the reaction mixture. If the color fades completely, it indicates all the iodine has been consumed. In this case, more iodine solution can be added portion-wise until a faint color persists.
-
Pre-Complexation: In some protocols, pre-stirring the unsaturated acid with the base for 15-30 minutes before adding the iodine source can ensure complete formation of the carboxylate.
Question 3: I've isolated an iodo-lactone byproduct, but it appears to be a constitutional isomer (e.g., a six-membered δ-lactone). Why did this form and how can it be prevented?
Answer: The formation of a constitutional isomer, such as a six-membered δ-lactone instead of the desired five-membered γ-lactone, is a question of regioselectivity governed by established principles of ring closure.
Mechanistic Explanation (Baldwin's Rules): The regioselectivity of the intramolecular attack on the iodonium ion is predicted by Baldwin's Rules. The closure to form the desired product is classified as a 5-exo-tet cyclization. The alternative closure to form a six-membered ring would be a 6-endo-tet cyclization.
-
5-exo-tet: The attacking carboxylate (exo to the forming ring) attacks the tetrahedral carbon of the iodonium ion, breaking a bond that is part of the initial ring structure. This pathway is highly favored according to Baldwin's rules.[3]
-
6-endo-tet: The attacking nucleophile would have to approach the carbon from within the newly forming six-membered ring, which is geometrically and stereoelectronically disfavored .[3]
For the specific substrate leading to the Corey lactone, the formation of a δ-lactone is extremely unlikely due to these rules. If you have isolated an iodo-lactone byproduct, it is far more likely to be a diastereomer (as discussed in Q1) or a product resulting from an isomeric impurity in your starting material.
Troubleshooting Steps:
-
Confirm Starting Material Purity: The most probable cause is an impurity in the starting unsaturated acid. Use ¹H NMR, ¹³C NMR, and MS to rigorously confirm the structure and purity of your starting material. An isomeric alkene could lead to an isomeric product.
-
Re-evaluate Product Structure: Use advanced analytical techniques (e.g., 2D NMR such as COSY and HMBC, or X-ray crystallography if a suitable crystal can be obtained) to definitively confirm the structure of the byproduct. It is crucial to distinguish between a diastereomer and a constitutional isomer.
Visualizing the Reaction and Troubleshooting
The following diagrams illustrate the core mechanism and a logical workflow for addressing common issues.
References
- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. Iodolactonization - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Stereoselective Lactonization Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for stereoselective lactonization. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in constructing chiral lactones. My goal is to provide not just protocols, but a deeper understanding of the causality behind common issues, enabling you to troubleshoot effectively and advance your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries encountered during stereoselective lactonization.
Q1: My macrolactonization reaction is giving very low yields or failing completely. What are the most common culprits?
A1: Low yields in macrolactonization are typically traced back to one of three primary factors: competition from intermolecular reactions, inappropriate reaction conditions, or inefficient activation of the seco-acid (the hydroxy acid precursor).
-
Intermolecular Competition: The most significant challenge is the competition between the desired intramolecular cyclization (a first-order process) and intermolecular oligomerization (a second-order process) that forms dimers (diolides) and higher-order polymers.[1] At high concentrations, molecules are more likely to react with each other than with themselves. The standard solution is to employ the high dilution principle , typically running reactions at concentrations between 0.05 M and 0.001 M.[2] This is often achieved practically by the slow addition of the substrate to the reaction vessel using a syringe pump.
-
Inefficient Activation: The carboxylic acid must be activated to facilitate nucleophilic attack by the hydroxyl group. If the chosen reagent (e.g., Yamaguchi, Shiina, or Corey-Nicolaou reagents) is not suitable for your specific substrate, activation will be slow or incomplete, leading to recovery of starting material.[1][2]
-
Reaction Conditions: Temperature and solvent play critical roles. Some methods require high temperatures (e.g., refluxing in toluene for Corey-Nicolaou) to drive cyclization, while others can be performed at room temperature.[3][4][5] The wrong choice can halt the reaction or promote side reactions.
Q2: I am observing significant loss of stereochemical integrity (epimerization or E/Z isomerization) in my product. How can I prevent this?
A2: Loss of stereochemistry is a notorious problem, especially when dealing with sensitive substrates. The cause is almost always related to the reaction conditions or the mechanism of the activating agent.
-
Epimerization at α-Centers: Seco-acids with a chiral center alpha to the carbonyl group are highly susceptible to epimerization, particularly under basic conditions.[2] Reagents that require a strong, non-nucleophilic base like DMAP (4-dimethylaminopyridine) can promote deprotonation-reprotonation at the α-position. The Yamaguchi macrolactonization, for example, can sometimes lead to this issue.[1] To avoid this, consider methods that operate under neutral or acidic conditions, or those that proceed rapidly at low temperatures.[6]
-
E/Z Isomerization: For α,β-unsaturated seco-acids, isomerization of the double bond is a common side reaction, especially with base-sensitive substrates.[1] This has been reported as a significant issue under certain Yamaguchi conditions.[1] Newer methods, such as ynamide-mediated macrolactonization, have been developed specifically to avoid this problem by proceeding under mild, acid-catalyzed conditions.[6]
Q3: My main side-product is a diolide (dimer). How do I favor the formation of the monomeric lactone?
A3: The formation of diolides and other oligomers is a direct consequence of the intermolecular reaction rate competing with or exceeding the intramolecular rate.[1] The solution lies in manipulating the reaction kinetics to favor the intramolecular pathway.
The core strategy is to maintain an extremely low concentration of the activated seco-acid at all times. This is best accomplished by the slow addition of the seco-acid solution via a syringe pump over several hours into a heated solution of the coupling reagents. This ensures that as soon as a molecule of seco-acid is activated, it is in a highly dilute environment, maximizing the probability of it cyclizing with itself before it can encounter another activated molecule. This technique, often called "pseudo-dilution" or "syringe-pump addition," is a cornerstone of successful macrolactonization.[7]
Q4: How do I choose the best lactonization reagent for my specific molecule?
A4: There is no single "best" reagent; the choice is highly substrate-dependent.[8] A method that works brilliantly for one natural product synthesis may fail completely for another.[9] Your choice should be guided by the structural features of your seco-acid. Below is a comparative table of classical methods to guide your decision.
| Method | Activating Agent(s) | Typical Base/Catalyst | Key Advantages | Potential Drawbacks |
| Yamaguchi [1][2] | 2,4,6-Trichlorobenzoyl chloride | DMAP, Triethylamine | Fast, effective for many systems, widely used. | Prone to epimerization; can cause E/Z isomerization in sensitive substrates. |
| Shiina [2][7] | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | DMAP or DMAPO | Mild conditions (often room temp), high yields, less diolide formation.[1] | Can still be sensitive to base-mediated side reactions. |
| Corey-Nicolaou [2][5][10] | 2,2'-Dipyridyl disulfide, PPh₃ | None (thermal) | "Double activation" method, good for sterically hindered systems. | Requires high temperatures (reflux), which can degrade sensitive substrates. |
| Mitsunobu [2] | DEAD or DIAD, PPh₃ | None (redox) | Mild, neutral conditions; activates the alcohol instead of the acid. | Stoichiometric phosphine oxide byproduct can complicate purification. |
Section 2: Detailed Troubleshooting Guides
This section provides in-depth analysis and solutions for specific experimental failures.
Problem 1: Low Yields & Competing Oligomerization
-
Symptoms: You recover unreacted starting material, or your crude NMR/LC-MS shows a mixture of products with masses corresponding to dimers, trimers, and higher oligomers, with little to no desired monomeric lactone.
-
Causality: The kinetics of the reaction are favoring the second-order intermolecular pathway. This occurs when the concentration of the activated intermediate is too high, allowing molecules to collide and react with each other before they can adopt the correct conformation for intramolecular cyclization.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low lactonization yields.
-
Detailed Solution: The High Dilution & Slow Addition Protocol
The most robust solution is to implement a high-dilution protocol with slow addition. This ensures the concentration of the reactive species remains vanishingly small throughout the reaction.
Step-by-Step Protocol (Generic Example):
-
Vessel Setup: In a large, oven-dried, three-neck flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add the lactonization reagent (e.g., 4 equivalents of 2-methyl-6-nitrobenzoic anhydride for a Shiina reaction) and the catalyst (e.g., 6 equivalents of DMAP) to a large volume of a suitable solvent (e.g., toluene or CH₂Cl₂) to achieve a final substrate concentration of ~0.001 M. Heat the solution to the desired temperature (e.g., 80 °C).
-
Substrate Preparation: In a separate oven-dried flask, dissolve your seco-acid (1 equivalent) and any required base (e.g., triethylamine for the Yamaguchi method) in the same solvent. Draw this solution into a gas-tight syringe.
-
Slow Addition: Place the syringe into a syringe pump and connect it to the reaction flask via a long needle that extends below the solvent surface.
-
Execution: Begin the slow addition of the seco-acid solution over a period of 4 to 12 hours. The optimal rate depends on the reactivity of your substrate.
-
Reaction & Workup: After the addition is complete, allow the reaction to stir for an additional 1-2 hours before cooling and proceeding with standard aqueous workup and chromatographic purification.
-
Problem 2: Substrate Conformation & Ring Strain
-
Symptoms: The reaction fails despite optimized conditions (high dilution, correct reagent). This is particularly common when attempting to form medium-sized rings (8-11 membered) or highly substituted macrocycles.
-
Causality: The formation of lactones is governed by both enthalpic and entropic factors.[1]
-
Enthalpy (Ring Strain): Medium-sized rings suffer from significant transannular strain and unfavorable torsional interactions, making their formation energetically costly.[1]
-
Entropy: For large rings, the long, flexible chain has many degrees of freedom, making it entropically unfavorable for the two ends (the hydroxyl and activated carboxyl groups) to find each other in the correct orientation for cyclization.
-
-
Conceptual Model:
Caption: Impact of substrate conformation on cyclization.
-
Solutions:
-
Template-Assisted Cyclization: Introduce conformational constraints into the seco-acid to pre-organize it for cyclization. This can be achieved by incorporating rigid structural elements like double bonds, aromatic rings, or stereocenters that induce a "turn" in the chain, bringing the reactive ends closer together.[1]
-
Alternative Chemistries: When traditional condensation methods fail, consider fundamentally different approaches. Modern C-H activation/oxidation strategies can form the C-O bond without requiring a pre-formed seco-acid, bypassing the conformational challenges of cyclization.[9][11] For example, palladium-catalyzed allylic C-H oxidation has been used to perform macrolactonization at concentrations as high as 10-20 mM, as the catalyst templates the cyclization.[11] Similarly, manganese-catalyzed C-H lactonization can provide access to γ-lactones with high stereoselectivity by activating otherwise inert C-H bonds.[12][13][14]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 5. Corey–Nicolaou macrolactonization - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Corey-Nicolaou Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Macrolactonization via Hydrocarbon Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. art.torvergata.it [art.torvergata.it]
- 13. Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Corey Lactone One-Pot Synthesis
Welcome to the technical support center for the one-pot synthesis of Corey lactone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this elegant and efficient synthetic strategy. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your yield and obtain high-purity Corey lactone, a critical intermediate in the synthesis of prostaglandins.
Introduction to the One-Pot Synthesis
The one-pot synthesis of Corey lactone represents a significant advancement in chemical efficiency, aiming to reduce reaction time, minimize waste, and improve overall yield by combining multiple synthetic steps in a single reaction vessel.[1][2][3][4][5] A prominent and highly successful approach involves a sequence initiated by an organocatalyzed domino Michael/Michael reaction, followed by reduction, lactonization, and oxidation steps.[1][3][6] This guide will focus on troubleshooting and optimizing this modern synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My overall yield is significantly lower than the reported ~50%. What are the most likely causes?
Low overall yield in a multi-step one-pot synthesis can be attributed to inefficiencies at any stage. It is crucial to systematically evaluate each transformation within the sequence.
Troubleshooting Steps:
-
Initial Domino Michael/Michael Reaction: This is the cornerstone of the synthesis, establishing the critical stereocenters of the cyclopentanone core.[1][6]
-
Sub-optimal Catalyst Performance: Ensure the diphenylprolinol silyl ether organocatalyst is of high purity and handled under anhydrous conditions to prevent deactivation.
-
Incorrect Stoichiometry: The ratio of reactants is critical. Use a slight excess of the α,β-enal to ensure complete consumption of the keto-ester.
-
Solvent and Additives: The reaction is typically performed in isopropanol with additives like p-nitrophenol and water, which can be crucial for achieving high stereoselectivity and reaction rates.[7][8]
-
-
Reduction Steps (Aldehyde and Ketone): Incomplete or non-selective reduction can drastically lower the yield of the desired diol intermediate.
-
Choice of Reducing Agent: A bulky reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) is often used to achieve high diastereoselectivity in the ketone reduction.[1][6] Using less selective reagents like NaBH₄ can lead to a mixture of diastereomers, complicating purification and reducing the yield of the correct isomer.
-
Reaction Temperature and Time: The reduction is often performed at an elevated temperature (e.g., 60°C) to ensure a reasonable reaction rate.[1] However, prolonged reaction times or excessively high temperatures can lead to side reactions.
-
-
Lactonization and Silyl Group Transformation: This step is often acid-catalyzed and can be sensitive to reaction conditions.
-
Acid Catalyst: Tetrafluoroboric acid (HBF₄) has been shown to be a multi-purpose reagent in this sequence, promoting lactonization and facilitating the conversion of the Si-Ph bond to a Si-F bond.[1][5] Inadequate amounts or decomposition of the acid can lead to incomplete cyclization.
-
Water Content: While a small amount of water is necessary for the initial Michael reaction, excess water can interfere with the lactonization step.
-
-
Final Oxidation (Tamao-Fleming Oxidation): The conversion of the C-Si bond to a C-OH group is the final step to yield Corey lactone.
-
Oxidant and Fluoride Source: This step typically employs hydrogen peroxide (H₂O₂) and a fluoride source like potassium fluoride (KF).[1][7] Ensure the H₂O₂ is fresh and the KF is anhydrous for optimal performance.
-
Reaction Quenching: Incomplete quenching of the oxidant can lead to degradation of the final product during workup and purification.
-
Diagram: One-Pot Synthesis Workflow
The following diagram illustrates the key stages of the one-pot synthesis of Corey lactone.
Caption: Workflow of the one-pot Corey lactone synthesis.
FAQ 2: I am observing the formation of significant byproducts. How can I identify and minimize them?
Byproduct formation is a common issue in one-pot syntheses where multiple reagents and intermediates are present.
Common Byproducts and Mitigation Strategies:
-
Diastereomers of the Final Product:
-
Incomplete Lactonization Products:
-
Cause: Insufficient acid catalysis or premature quenching of the reaction.
-
Solution: Ensure the appropriate stoichiometry of HBF₄ is used. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the diol ester intermediate before proceeding to the next step.
-
-
Over-oxidation or Degradation Products:
-
Cause: Use of excess oxidant or prolonged reaction times during the Tamao-Fleming oxidation. The Corey lactone itself can be sensitive to harsh conditions.[9]
-
Solution: Use the recommended stoichiometry of H₂O₂ and monitor the reaction closely. Upon completion, quench any remaining oxidant with a suitable reagent like dimethyl sulfide (Me₂S).[7]
-
Data Summary: Optimized Reaction Conditions
The following table summarizes a set of optimized conditions for the one-pot synthesis of Corey lactone, based on published high-yield procedures.[1][5][7][8]
| Step | Reagents & Conditions | Purpose |
| 1. Domino Reaction | Diphenylprolinol silyl ether (catalyst), p-nitrophenol, H₂O, i-PrOH, room temp, 1h | Asymmetric formation of the cyclopentanone core |
| 2. Reduction | LiAlH(OtBu)₃, THF, 60°C, 15 min | Diastereoselective reduction of ketone and aldehyde |
| 3. Lactonization | aq. HBF₄ | Quenching, lactonization, and Si-Ph to Si-F conversion |
| 4. Solvent Swap | Evaporation at 80°C, 15 min | Removal of THF |
| 5. Neutralization | K₂CO₃ | Neutralize the acidic mixture |
| 6. Oxidation | KF, aq. H₂O₂, DMF, 40°C, 1h | Conversion of C-Si bond to C-OH |
Experimental Protocol: Gram-Scale One-Pot Synthesis of Corey Lactone
This protocol is adapted from the work of Hayashi and coworkers and is intended for trained professionals in a laboratory setting.[1]
Materials:
-
3-(dimethylphenylsilyl)propenal
-
ethyl 4-oxo-2-pentenoate
-
(S)-diphenylprolinol silyl ether
-
p-nitrophenol
-
Isopropanol (iPrOH)
-
Deionized water
-
Tetrahydrofuran (THF), anhydrous
-
Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃)
-
Tetrafluoroboric acid (HBF₄), 47 wt. % in H₂O
-
Potassium carbonate (K₂CO₃)
-
Potassium fluoride (KF)
-
Hydrogen peroxide (H₂O₂), 35 wt. % in H₂O
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 3-(dimethylphenylsilyl)propenal (12 mmol) and ethyl 4-oxo-2-pentenoate (10 mmol) in iPrOH (2.5 mL), add H₂O (30 mmol), diphenylprolinol silyl ether (1.0 mmol), and p-nitrophenol (10 mmol) at room temperature.
-
Stir the mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the crude material in THF (20 mL) and add LiAlH(OtBu)₃ (35 mmol) to the solution at 60°C.
-
Stir the reaction mixture at 60°C for 15 minutes.
-
Add aq. HBF₄ (100 mmol) to the reaction mixture.
-
Remove THF under reduced pressure at 80°C for 15 minutes.
-
Neutralize the reaction mixture with K₂CO₃ (10 eq.).
-
Add DMF, KF (10 eq.), and aq. H₂O₂ (10 eq.).
-
Stir the mixture at 40°C for 1 hour.
-
Purify the crude material by column chromatography on silica gel to afford the Corey lactone.
Diagram: Troubleshooting Logic for Low Yield
This diagram provides a logical workflow for diagnosing the cause of low yield in the one-pot synthesis.
Caption: A systematic approach to troubleshooting low yield.
References
- 1. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. WO2010083722A1 - A process for one-pot synthesis of corey lactone - Google Patents [patents.google.com]
Technical Support Center: Optimization of Baeyer-Villiger Oxidation Conditions
Welcome to the technical support center for the Baeyer-Villiger (BV) oxidation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and key mechanistic insights to help you optimize your reactions for yield, selectivity, and reproducibility.
Section 1: Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the Baeyer-Villiger oxidation in a question-and-answer format.
Question: My Baeyer-Villiger oxidation is showing low or no conversion of the starting ketone. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a frequent issue in Baeyer-Villiger oxidations and can stem from several factors related to reagents, substrate reactivity, and reaction conditions.
-
Insufficiently Reactive Oxidant: The reactivity of peroxyacids is a critical factor.[1] If you are using a mild peroxyacid like peracetic acid or hydrogen peroxide alone, it may not be strong enough for your substrate.[1][2]
-
Solution: Switch to a more reactive peroxyacid. The general order of reactivity is: Trifluoroperacetic acid (TFPAA) > meta-chloroperoxybenzoic acid (m-CPBA) > peracetic acid > hydrogen peroxide.[1] Using TFPAA, often generated in situ from trifluoroacetic anhydride and hydrogen peroxide, can significantly enhance reaction rates.[3]
-
-
Unreactive Substrate: Sterically hindered ketones or electron-deficient ketones can be challenging substrates for the Baeyer-Villiger oxidation. Ring strain in cyclic ketones can also affect reactivity; converting a less strained ketone to a more strained lactone can be energetically unfavorable.[4][5]
-
Solution: For unreactive ketones, using a more potent oxidizing system is recommended. The use of a Lewis acid or a strong Brønsted acid catalyst in conjunction with hydrogen peroxide can activate the ketone's carbonyl group, making it more susceptible to nucleophilic attack.[2][6] For sterically hindered substrates, increasing the reaction temperature and extending the reaction time may be necessary, but this should be done cautiously to avoid side reactions.
-
-
Catalyst Deactivation or Insufficient Loading: When using catalytic systems (e.g., Lewis acids with H₂O₂), the catalyst may deactivate over time or the loading might be too low.
-
Solution: Ensure your catalyst is active and used in an appropriate amount. For solid catalysts, ensure proper activation procedures have been followed. It may be necessary to increase the catalyst loading or consider a more robust catalyst.
-
-
Improper Reaction Conditions: Temperature and solvent can significantly impact the reaction rate.
-
Solution: While many Baeyer-Villiger oxidations proceed at room temperature, some may require heating to achieve a reasonable rate. However, be aware that higher temperatures can lead to decomposition of the peroxyacid and increased side products. The choice of solvent can also play a role; polar solvents like dichloromethane or acetic acid are commonly used.
-
Question: I am observing poor regioselectivity in the oxidation of my unsymmetrical ketone. How can I control which group migrates?
Answer:
Regioselectivity in the Baeyer-Villiger oxidation is governed by the migratory aptitude of the substituents attached to the carbonyl group.[7][8] The group that can better stabilize a positive charge will preferentially migrate.[8]
-
Understanding Migratory Aptitude: The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[7][9] For aldehydes, the hydride group has the highest migratory aptitude.[7]
-
Predicting the Major Product: In most cases, the oxygen atom will insert between the carbonyl carbon and the more substituted carbon. For example, the oxidation of ethyl isopropyl ketone will primarily yield isopropyl propionate.[7]
-
-
Strategies to Influence Regioselectivity:
-
Catalyst Control: In some cases, the choice of catalyst can influence regioselectivity, especially for substrates with functional groups capable of interacting with the catalyst.[4][5] For instance, peptide-based catalysts have been shown to alter the regiochemical outcome through hydrogen-bonding interactions.[4][5]
-
Substrate Modification: While not always practical, modifying the substrate to enhance the migratory aptitude of the desired group can be a strategy.
-
Conformational Effects: For complex cyclic systems like steroids, conformational effects in the transition state of the Criegee intermediate can play a significant role in determining regioselectivity.[10]
-
Question: My reaction is producing significant byproducts. What are the common side reactions and how can I suppress them?
Answer:
Side reactions in Baeyer-Villiger oxidations are common, especially with complex substrates or under harsh conditions.
-
Epoxidation of Alkenes: Peroxyacids are excellent reagents for the epoxidation of alkenes.[11] If your substrate contains a double bond, you may observe the formation of an epoxide as a byproduct.
-
Solution: In many cases, the Baeyer-Villiger oxidation is faster than epoxidation.[12] However, if epoxidation is a significant issue, you may need to carefully control the stoichiometry of the peroxyacid or choose a milder oxidant. Alternatively, protecting the double bond before the oxidation and deprotecting it afterward is a viable strategy.
-
-
Decomposition of Peroxyacid: Peroxyacids can decompose, especially at elevated temperatures or in the presence of certain metals, which can lead to a complex mixture of byproducts and reduce the yield of the desired product.
-
Solution: Maintain a controlled temperature and use clean glassware. Avoid metal spatulas or other potential sources of metal contamination.
-
-
Hydrolysis of the Product: The ester or lactone product can be susceptible to hydrolysis, particularly if the reaction is run under acidic conditions for an extended period or during an aqueous workup.
-
Solution: Minimize the reaction time and perform the workup promptly after the reaction is complete. Using a buffered system (e.g., with NaHCO₃) can help to control the acidity.[13]
-
Question: The workup of my reaction is difficult, and I am having trouble isolating the product. What is a standard workup procedure?
Answer:
A proper workup is crucial for isolating the desired product in high purity.
-
Quenching Excess Peroxyacid: It is essential to quench any remaining peroxyacid before product extraction.
-
Procedure: A common method is to add a reducing agent such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to the reaction mixture and stir until a test with starch-iodide paper indicates the absence of peroxides.[14]
-
-
Neutralizing Acids: The reaction mixture is often acidic due to the peroxyacid and the carboxylic acid byproduct.
-
Procedure: After quenching the excess oxidant, the mixture should be neutralized by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[14] Be cautious as this can cause gas evolution (CO₂).
-
-
Extraction and Purification:
-
Procedure: The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate. The combined organic layers should be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure. The crude product can then be purified by techniques such as flash column chromatography, crystallization, or distillation.[14]
-
Section 2: Experimental Protocols
Here are detailed, step-by-step protocols for common Baeyer-Villiger oxidation procedures.
Protocol 1: Classic Baeyer-Villiger Oxidation using m-CPBA
This protocol is suitable for a wide range of ketones.
Materials:
-
Ketone (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 - 1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the ketone (1.0 equiv) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 - 1.5 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or GC/MS). Reactions can take from a few hours to overnight.
-
Upon completion, cool the reaction mixture back to 0 °C and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of Na₂S₂O₃. Stir vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to remove m-chlorobenzoic acid. Repeat the wash until the aqueous layer is basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, crystallization, or distillation.
Protocol 2: Green Baeyer-Villiger Oxidation using Hydrogen Peroxide and a Lewis Acid Catalyst
This protocol offers a more environmentally friendly approach using hydrogen peroxide as the oxidant.[3][15]
Materials:
-
Ketone (1.0 equiv)
-
Lewis acid catalyst (e.g., SnCl₄, Sc(OTf)₃, or a solid catalyst like Sn-BEA zeolite, 1-10 mol%)
-
Hydrogen peroxide (30% aqueous solution, 2.0 - 5.0 equiv)
-
Solvent (e.g., 1,2-dichloroethane, acetonitrile, or solvent-free)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution or suspension of the ketone (1.0 equiv) and the Lewis acid catalyst (1-10 mol%) in the chosen solvent, add the hydrogen peroxide solution (2.0 - 5.0 equiv) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor its progress by TLC or GC/MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst was used, it can be recovered by filtration at this stage.
-
Quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of Na₂SO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Section 3: Data Presentation & Mechanistic Insights
Migratory Aptitude in Baeyer-Villiger Oxidation
The regioselectivity of the Baeyer-Villiger oxidation is a key consideration. The following table summarizes the general migratory aptitude of various groups.
| Migrating Group | Relative Migratory Aptitude |
| Hydrogen (in aldehydes) | Highest |
| Tertiary Alkyl | Very High |
| Secondary Alkyl | High |
| Aryl (Phenyl) | Medium |
| Primary Alkyl | Low |
| Methyl | Lowest |
Note: Electron-donating groups on an aryl ring will increase its migratory aptitude, while electron-withdrawing groups will decrease it.[7]
Visualizing the Baeyer-Villiger Mechanism
The following diagram illustrates the generally accepted mechanism for the Baeyer-Villiger oxidation, proceeding through the Criegee intermediate.[1][7][14]
Caption: The Baeyer-Villiger oxidation mechanism.
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and solving common issues in your Baeyer-Villiger oxidation.
Caption: A workflow for troubleshooting Baeyer-Villiger oxidations.
Section 4: Safety Precautions for Handling Peroxyacids
Peroxyacids are strong oxidizers and require careful handling to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., butyl rubber or Viton).[16]
-
Ventilation: Handle peroxyacids in a well-ventilated chemical fume hood to avoid inhaling vapors.[17]
-
Storage: Store peroxyacids in their original containers in a cool, dark, and well-ventilated area, away from combustible materials, metals, and reducing agents.[16][18] Do not store in metal containers.[17]
-
Handling:
-
Spills and Waste Disposal:
-
Emergency Procedures:
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ovid.com [ovid.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. orgosolver.com [orgosolver.com]
- 14. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nj.gov [nj.gov]
- 17. fishersci.com [fishersci.com]
- 18. eopsg.org [eopsg.org]
- 19. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
Technical Support Center: Purification of (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one Isomers
Welcome to the technical support resource for the purification of (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one and its related stereoisomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating specific isomers of this valuable bicyclic lactone building block. The inherent stereochemical complexity of this molecule presents significant purification challenges, primarily revolving around the separation of diastereomers and enantiomers which often exhibit nearly identical physicochemical properties.
This document provides field-proven insights, troubleshooting strategies, and detailed protocols to empower you to achieve high-purity separation of your target isomer.
Part 1: Understanding the Purification Challenge
The core structure of 3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one contains two fused rings and multiple chiral centers, leading to the potential for several stereoisomers. The primary challenge lies in the fact that while diastereomers (isomers that are not mirror images) have different physical properties and can sometimes be separated by standard chromatography, enantiomers (non-superimposable mirror images) have identical properties in an achiral environment and require specialized techniques for resolution.[1][2]
Your starting material is likely a mixture of these isomers, and the specific biological activity or synthetic utility often resides in a single, pure stereoisomer. Therefore, robust and efficient purification is not just a matter of purity but of efficacy and specificity in downstream applications.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of bicyclic lactone isomers in a direct question-and-answer format.
Q1: My initial purification on a standard silica gel column shows poor separation between my cis and trans diastereomers. How can I improve this?
A1: This is a common issue as the polarity difference between diastereomers of this scaffold can be minimal.[3] Before moving to more advanced techniques, several optimizations to your standard flash chromatography protocol can be effective:
-
Mobile Phase Optimization: The choice of eluent is critical. Instead of a simple two-solvent system (e.g., Hexane/Ethyl Acetate), try introducing a third solvent with a different polarity or hydrogen bonding capability, such as dichloromethane (DCM) or a small percentage of methanol. This can alter the selectivity of the interaction with the silica surface.
-
High-Performance Flash Chromatography (HPFC): If available, using smaller particle size silica cartridges (e.g., 20-40 µm) at higher pressures can significantly improve resolution compared to standard flash chromatography (40-63 µm).
-
Alternative Achiral Stationary Phases: Consider stationary phases other than silica. Alumina (basic or neutral) or diol-bonded silica can offer different selectivities for polar compounds like lactones.
-
Temperature Variation: Running the column at a lower temperature can sometimes enhance separation by increasing the strength of intermolecular interactions.
If these methods fail, your diastereomers may require separation via High-Performance Liquid Chromatography (HPLC) on an achiral column (e.g., C18, Cyano) or after derivatization.[4]
Q2: I have isolated a pure diastereomer, but now I need to separate its two enantiomers. What is the recommended approach?
A2: The separation of enantiomers, or chiral resolution, requires creating a chiral environment. The industry-standard and most effective methods are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC).[5]
-
The Principle: These techniques use a Chiral Stationary Phase (CSP). A CSP is a solid support that has a single enantiomer of a chiral molecule bonded to its surface.[6] As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.[2][7]
Q3: Which type of Chiral Stationary Phase (CSP) is most effective for a bicyclic lactone like this?
A3: For neutral, polar molecules like your target compound, polysaccharide-based and cyclodextrin-based CSPs are the most successful and widely used classes.[5][8]
-
Polysaccharide-Based CSPs: These are derivatives of cellulose or amylose coated or immobilized on a silica support. Columns like Daicel's CHIRALPAK® and CHIRALCEL® series are industry workhorses. They offer broad selectivity and are effective across normal phase, reversed-phase, and polar organic modes. Immobilized versions are particularly robust and allow for a wider range of solvents.[8]
-
Cyclodextrin-Based CSPs: These utilize cyclodextrins, which are cyclic oligosaccharides that have a chiral cavity.[5][9] Separation is based on the differential inclusion of the enantiomers into this cavity.[2] Columns like Astec® CYCLOBOND™ are effective, particularly in reversed-phase mode.
The optimal choice requires experimental screening, as subtle structural differences can dramatically impact selectivity. A recommended starting point is to screen a set of 4-6 columns covering different polysaccharide selectors.
Table 1: Comparison of Common Chiral Stationary Phase Classes
| CSP Class | Primary Mechanism | Common Solvents | Strengths | Considerations |
| Polysaccharide | Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance | Hexane/Alcohol, Acetonitrile, Methanol | Broad applicability, high loading capacity for prep scale | Coated phases have solvent restrictions; immobilized phases are more versatile. |
| Cyclodextrin | Inclusion complexation into a chiral cavity, hydrogen bonding | Water/Acetonitrile, Water/Methanol | Excellent for molecules that fit the cavity, strong in reversed-phase | May have lower capacity than polysaccharide phases.[5][9] |
Q4: Is Supercritical Fluid Chromatography (SFC) a better choice than HPLC for this purification?
A4: SFC has emerged as a premier technique for chiral separations, especially at the preparative scale, and offers significant advantages over HPLC.[10][11]
-
Efficiency and Speed: The mobile phase in SFC is primarily supercritical CO2, which has low viscosity and high diffusivity. This allows for much higher flow rates and faster separations without a significant loss in resolution.[12]
-
Green Chemistry: SFC drastically reduces the consumption of organic solvents, often by 80-90% compared to normal phase HPLC. This lowers costs and environmental impact.[11]
-
Easier Product Recovery: After separation, the CO2 is simply vented off, leaving the purified compound in a small volume of the organic co-solvent (modifier), which simplifies and speeds up the final product isolation.[12]
For scaling up the purification of your lactone isomers, SFC is often the superior choice for both economic and practical reasons.[7]
Part 3: Experimental Protocols & Workflows
Protocol 1: Analytical Chiral Method Development Workflow (HPLC/SFC)
This protocol outlines a systematic approach to finding an effective analytical separation for your enantiomeric mixture.
-
Sample Preparation: Prepare a stock solution of your racemic diastereomer at ~1 mg/mL in a suitable solvent (e.g., Methanol, Ethanol, or Acetonitrile).
-
Initial Column Screening:
-
Select a diverse set of 4-6 chiral columns (e.g., 2-3 cellulose-based, 2-3 amylose-based).
-
Use a generic isocratic mobile phase. For SFC, a common starting point is 80% CO2 / 20% Methanol. For normal phase HPLC, use 90% Hexane / 10% Isopropanol.
-
Run the sample on each column under these initial conditions.
-
-
Analyze Screening Results: Evaluate the chromatograms for any sign of separation (peak broadening, shoulder, or baseline separation). If multiple columns show promise, select the one with the best resolution (Rs) for further optimization.
-
Mobile Phase Optimization:
-
Isocratic Optimization: If partial separation was observed, systematically vary the percentage of the organic modifier (e.g., for SFC, test 10%, 15%, 25% Methanol).
-
Modifier Evaluation: Test different alcohol modifiers (e.g., switch from Methanol to Ethanol in SFC, or from Isopropanol to Ethanol in HPLC). This can significantly alter selectivity.
-
Additive Screening (If Needed): While typically not required for neutral lactones, for compounds with acidic or basic functional groups, adding a small amount (0.1%) of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) can dramatically improve peak shape.
-
-
Finalize Analytical Method: Once baseline resolution (Rs > 1.5) is achieved, document the final conditions: CSP, mobile phase composition, flow rate, temperature, and back pressure (for SFC).
Diagram 1: Decision Workflow for Isomer Purification
This diagram illustrates the logical steps from receiving a mixture to choosing the final purification strategy.
Caption: Decision tree for selecting the appropriate purification strategy.
Protocol 2: Preparative Chiral SFC Scale-Up
This protocol assumes a successful analytical SFC method has been developed.
-
Determine Loading Capacity:
-
Using the analytical column (typically 4.6 mm ID), perform loading studies by injecting increasing amounts of the sample (e.g., 5 µL, 10 µL, 20 µL, 50 µL of a 10 mg/mL solution).
-
Monitor the chromatogram. The maximum loading is reached just before the resolution between the two enantiomer peaks begins to degrade (i.e., peaks start to merge).
-
-
Geometric Scale-Up Calculation:
-
Use the loading capacity and column dimensions to calculate the appropriate flow rate and sample loading for the larger preparative column. The flow rate is typically scaled by the square of the ratio of the column diameters.
-
Formula:Prep Flow Rate = Analytical Flow Rate * (Prep Column ID / Analytical Column ID)²
-
-
Prepare for Preparative Run:
-
Dissolve the bulk sample in the minimum amount of a strong solvent (e.g., DCM or the mobile phase modifier) to create a highly concentrated solution. This is crucial to ensure sharp injection bands.
-
Equilibrate the preparative SFC system with the chosen mobile phase until the baseline is stable.
-
-
Execute Stacked Injections:
-
Perform the purification using a "stacked injection" sequence. In this technique, subsequent injections are made before the previous injection has fully eluted from the column, maximizing throughput. The system software typically calculates the optimal injection timing based on the retention times of the target peaks.
-
-
Fraction Collection:
-
Set the fraction collector to trigger based on UV absorbance, collecting the two separate enantiomer peaks into distinct vessels.
-
-
Product Recovery and Analysis:
-
Evaporate the solvent (modifier) from the collected fractions under reduced pressure.
-
Analyze the purity of each isolated enantiomer using the original analytical chiral method to determine the enantiomeric excess (ee%).
-
Diagram 2: Chiral Method Development and Scale-Up Workflow
Caption: Standard workflow from analytical method development to preparative purification.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 7. researchgate.net [researchgate.net]
- 8. Applications of Chiral Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Science and application of strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New insights into supercritical fluid chromatography for chiral separations | Semantic Scholar [semanticscholar.org]
- 11. selvita.com [selvita.com]
- 12. chiraltech.com [chiraltech.com]
Technical Support Center: Chiral Lactone Synthesis
Troubleshooting Racemization and Enantiomeric Purity
Welcome to the technical support center for chiral lactone synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with racemization during the synthesis of chiral lactones. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you maintain the stereochemical integrity of your molecules.
Introduction to Racemization in Chiral Lactone Synthesis
Chiral lactones are crucial intermediates and structural motifs in a vast array of biologically active natural products and pharmaceutical agents.[1][2] The therapeutic efficacy of these molecules is often dependent on a single enantiomer, making the control of stereochemistry a critical aspect of their synthesis. Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, can significantly diminish the biological activity and purity of the final product.[3] This guide will delve into the common causes of racemization in lactone synthesis and provide practical, field-proven solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of racemization during chiral lactone synthesis?
Racemization in chiral lactone synthesis is primarily driven by factors that facilitate the formation of a planar, achiral intermediate, such as an enolate or a carbocation, at the stereocenter.[3][4] The key contributing factors include:
-
Elevated Temperatures: High reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization, often by promoting the formation of transient achiral intermediates.[5][6]
-
Non-Neutral pH Conditions: Both strongly acidic and basic conditions can catalyze racemization.[5]
-
Bases can abstract an acidic proton at the chiral center, leading to a planar enolate intermediate.[6]
-
Acids can protonate the carbonyl oxygen, increasing the acidity of the α-proton and facilitating enolization.
-
-
Prolonged Reaction Times: Extended exposure to even moderately destabilizing conditions can increase the likelihood of racemization.[5]
-
Choice of Reagents and Solvents: Certain reagents and solvents can promote the formation of intermediates that are prone to racemization.
Q2: At which stage of my synthesis is racemization most likely to occur?
Racemization can occur at multiple stages, but it is most common during:
-
Lactonization (Ring-Closing) Step: This is often the most critical stage. The conditions used to induce cyclization, such as heat or the use of strong acids or bases, can also promote racemization.
-
Purification: Exposure to acidic or basic conditions during workup or chromatography (e.g., on silica gel) can lead to loss of enantiomeric purity.
-
Activation of Carboxylic Acids: In syntheses starting from a chiral hydroxy acid, the activation of the carboxylic acid for lactonization can sometimes lead to epimerization at the α-position if an acidic proton is present.
Q3: How can I accurately determine the enantiomeric excess (% ee) of my lactone?
Accurate determination of enantiomeric excess is crucial for assessing the success of a stereoselective synthesis. The most common and reliable method is:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. The relative peak areas of the two enantiomers are then used to calculate the % ee.
Troubleshooting Guide: Common Racemization Scenarios
This section addresses specific experimental problems and provides actionable solutions.
Scenario 1: Significant loss of enantiomeric purity observed after the lactonization step.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Harsh Reaction Conditions | High temperatures or the use of strong bases (e.g., NaH, LDA) or acids (e.g., concentrated H₂SO₄) can readily cause epimerization at the α-carbon to the carbonyl. | 1. Lower the Reaction Temperature: If feasible, run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use Milder Reagents: Explore milder lactonization methods. For example, the Yamaguchi or Mitsunobu conditions are often effective at lower temperatures. 3. Buffer the Reaction: If pH extremes are suspected, consider using a buffered system to maintain a more neutral pH. |
| Inappropriate Solvent Choice | Polar, protic solvents can sometimes facilitate proton exchange and tautomerization, leading to racemization. | 1. Screen Aprotic Solvents: Test a range of aprotic solvents (e.g., THF, Dichloromethane, Toluene) to find one that minimizes racemization while still allowing for efficient reaction. |
| Base-Mediated Enolization | If a base is used for deprotonation, it can lead to the formation of a planar enolate intermediate, which can be protonated from either face.[6] | 1. Use a Bulky, Non-Nucleophilic Base: Sterically hindered bases are less likely to cause side reactions. 2. Consider Enzyme-Catalyzed Methods: Biocatalytic approaches, such as those using lipases or carbonyl reductases, often proceed with high stereoselectivity under mild conditions.[7][8][9] |
Scenario 2: Enantiomeric excess decreases after purification.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Acidic Silica Gel in Chromatography | Standard silica gel is acidic and can cause racemization of sensitive compounds. | 1. Neutralize Silica Gel: Pre-treat the silica gel with a solution of triethylamine in the eluent, followed by flushing with the pure eluent. 2. Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic stationary phase like Florisil. |
| Acidic or Basic Workup Conditions | Aqueous workups with strong acids or bases can lead to racemization before the product is isolated. | 1. Use Mild Buffers: Employ buffered aqueous solutions (e.g., saturated NH₄Cl for quenching basic reactions, or saturated NaHCO₃ for quenching acidic reactions) to bring the pH closer to neutral. 2. Minimize Contact Time: Perform the aqueous workup as quickly as possible and at low temperatures. |
Visualizing Racemization Mechanisms
Base-Catalyzed Racemization via Enolate Intermediate
This is a common pathway for racemization, especially for lactones with an acidic proton alpha to the carbonyl group.
Caption: Base-catalyzed racemization of a chiral lactone.
Acid-Catalyzed Racemization via Enol Intermediate
Acidic conditions can also promote racemization through the formation of an enol.
Caption: Acid-catalyzed racemization of a chiral lactone.
Experimental Protocols
Protocol 1: General Procedure for Mild Lactonization using Yamaguchi Esterification
This method is effective for the synthesis of macrocyclic lactones and can often be performed under conditions that minimize racemization.
Step-by-Step Methodology:
-
Preparation of the Hydroxy Acid Solution: Dissolve the chiral hydroxy acid (1.0 equiv) in a suitable aprotic solvent (e.g., dry THF or toluene).
-
Formation of the Mixed Anhydride: Add triethylamine (2.2 equiv) to the solution and cool to 0 °C. To this mixture, add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) dropwise. Stir the reaction at room temperature for 2 hours.
-
Cyclization: In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP) (5.0 equiv) in a large volume of dry toluene. Heat this solution to reflux.
-
Slow Addition: Add the mixed anhydride solution from step 2 to the refluxing DMAP solution via a syringe pump over several hours. The slow addition under high dilution conditions favors intramolecular cyclization over intermolecular polymerization.
-
Reaction Completion and Workup: After the addition is complete, continue to stir at reflux for an additional hour. Cool the reaction to room temperature and quench with a saturated solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude lactone using column chromatography on neutralized silica gel.
Protocol 2: Chiral HPLC Analysis of Lactone Enantiomeric Excess
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified lactone in the mobile phase (typically a mixture of hexane and isopropanol).
-
Column Selection: Choose a suitable chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H). The choice of column will depend on the specific structure of the lactone.
-
Method Development:
-
Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol) and a flow rate of 1.0 mL/min.
-
Inject a small volume of the sample and monitor the UV absorbance at an appropriate wavelength.
-
If the enantiomers are not well-resolved, adjust the mobile phase composition by varying the percentage of the alcohol modifier.
-
-
Quantification: Once baseline separation of the enantiomers is achieved, integrate the peak areas for each enantiomer.
-
Calculation of % ee: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bicyclic Lactone Preparations
Introduction: The Pursuit of Purity in Bicyclic Lactone Synthesis
Bicyclic lactones are pivotal structural motifs in a vast array of natural products and pharmacologically active molecules.[1][2] Their synthesis is a cornerstone of modern organic chemistry, yet achieving high purity is a frequent and formidable challenge. The inherent reactivity of the lactone ring, coupled with potential side reactions and structural similarities among byproducts, necessitates robust and well-designed purification strategies.[3]
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. Structured in a practical question-and-answer format, it moves from identifying common impurities to implementing core purification protocols and troubleshooting specific experimental issues. Our focus is not just on the "how," but the critical "why" behind each technique, empowering you to make informed decisions in your own laboratory workflows.
Section 1: Identifying the Enemy - Common Impurities & Their Origins
A successful purification strategy begins with understanding the nature of the impurities in your crude product.
Q1: What are the most common types of impurities I should expect in my bicyclic lactone preparation?
A1: Impurities are typically introduced from three main sources: unreacted starting materials, side-products from the reaction, and degradation of the target molecule.
-
Unreacted Starting Materials & Reagents: This is the most straightforward class of impurities. For instance, in a Baeyer-Villiger oxidation to form a lactone from a cyclic ketone, you may have residual unreacted ketone.[4][5] Similarly, in lactonizations starting from alkenoic acids, the parent acid may persist.[6]
-
Acidic or Basic Byproducts: Many synthetic routes generate acidic byproducts or involve acidic reagents.[3] For example, using peroxyacids like mCPBA in a Baeyer-Villiger oxidation will leave behind the corresponding carboxylic acid (m-chlorobenzoic acid).[4][7]
-
Structurally Related Byproducts: These are often the most challenging to remove. They can include isomers (diastereomers, regioisomers) or analogs formed through competing reaction pathways. For example, palladium-catalyzed C-H activation routes can sometimes yield different fused-ring systems.[1]
-
Polymerization Products: The inherent ring strain, particularly in smaller lactone systems like β-lactones, can make them susceptible to polymerization, especially at higher temperatures or in the presence of certain catalysts.[3]
-
Solvents & Water: Residual solvents from extraction or reaction workups are common. Water can be particularly problematic, as it can promote the hydrolysis of the lactone.
Q2: My synthesis involves a Baeyer-Villiger oxidation. What specific impurities should I watch out for?
A2: The Baeyer-Villiger oxidation is a powerful method for converting cyclic ketones into bicyclic lactones.[4][7][8] The primary impurities to anticipate are:
-
Unreacted Ketone: The starting material for the oxidation.
-
Carboxylic Acid: The byproduct from the peroxyacid oxidant (e.g., mCPBA, peracetic acid).[5]
-
Regioisomeric Lactone: If the starting cyclic ketone is unsymmetrical, the oxygen insertion can potentially occur on either side of the carbonyl, leading to regioisomers. The migratory aptitude of the adjacent carbon groups generally dictates the major product (tertiary > secondary > primary alkyl), but minor isomers can still form and require separation.[7]
-
Hydroxy Acid: If water is present during workup or purification under non-neutral pH, the lactone ring can open to form the corresponding hydroxy acid.[8][9]
Section 2: The Purification Playbook - Core Strategies & Protocols
Choosing the right purification method is critical for maximizing yield and purity. The optimal strategy often involves a combination of techniques.[3]
Decision Workflow for Purification Strategy
The following diagram illustrates a logical workflow for selecting a purification method based on the properties of your bicyclic lactone and the suspected impurities.
Caption: Decision tree for selecting a purification strategy.
Comparison of Common Purification Techniques
| Purification Technique | Typical Purity | Typical Recovery | Key Advantages | Key Disadvantages |
| Aqueous Alkali Extraction | >98% (for acidic impurity removal)[3] | >95%[3] | Fast and effective for removing acidic impurities.[3][10] | Risk of lactone hydrolysis (saponification) at high pH or temperature.[3] |
| Column Chromatography | High (>95%) | Variable | Excellent for separating a wide range of impurities, including isomers.[3] | Can be time-consuming; risk of product degradation on acidic silica gel; requires large solvent volumes.[3][11] |
| Crystallization | Very High (>99%) | Solvent Dependent | Yields highly pure, crystalline material; scalable.[3] | Requires the compound to be a solid; finding a suitable solvent system can be challenging. |
| Distillation | High (>98%) | High | Effective for thermally stable, volatile lactones. | Not suitable for thermally sensitive or non-volatile compounds; risk of polymerization at high temperatures.[3] |
Protocol 1: Aqueous Alkali Extraction for Acidic Impurity Removal
This technique is ideal for a first-pass purification to remove acidic byproducts, such as residual carboxylic acids from a Baeyer-Villiger oxidation.
Q3: How can I safely remove acidic impurities without hydrolyzing my lactone product?
A3: The key is to use a mild base and maintain low temperatures to minimize the rate of saponification (hydrolysis) of the lactone's ester bond. A dilute solution of sodium bicarbonate (NaHCO₃) is generally preferred over stronger bases like sodium hydroxide (NaOH).[10]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude lactone product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Chilling: Cool both the organic solution and a 5% aqueous NaHCO₃ solution in an ice bath to 0-5 °C.
-
Extraction: Combine the solutions in a separatory funnel. Gently invert the funnel 5-10 times, venting frequently to release any CO₂ pressure buildup. Do not shake vigorously, as this can promote emulsification and hydrolysis.
-
Separation: Allow the layers to separate completely and drain the lower aqueous layer.
-
Monitoring: Check the pH of the aqueous layer. Repeat the extraction with fresh, cold NaHCO₃ solution until the aqueous layer is neutral or slightly basic (pH 7-8).
-
Washing: Wash the organic layer once with cold brine (saturated NaCl solution) to remove residual water.[3]
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and remove the solvent under reduced pressure at low temperature (<40 °C).
Scientist's Insight: The Causality of Control The hydrolysis of a lactone is a base-catalyzed, second-order reaction. By keeping the temperature low, you dramatically reduce the reaction rate constant. Using a weak base like bicarbonate keeps the concentration of the hydroxide nucleophile ([OH⁻]) to a minimum. This dual control is essential to selectively neutralize the much more acidic carboxylic acid impurities without significant cleavage of your target lactone.[10]
Protocol 2: Flash Column Chromatography
Chromatography is the workhorse for separating complex mixtures, especially for isolating the target lactone from structurally similar impurities.[1][12]
Q4: My lactone seems to be degrading on the silica gel column, leading to low recovery. What's happening and how can I fix it?
A4: Standard silica gel is inherently acidic (pH ≈ 4-5), which can catalyze the degradation or ring-opening of sensitive lactones.[11] Streaking on the TLC plate is often an early indicator of this issue.
Step-by-Step Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation and gives the target lactone an Rf value of approximately 0.25-0.35.
-
Column Packing (with optional neutralization):
-
Dry pack the column with silica gel.
-
To neutralize: Prepare a slurry of the silica gel in your chosen eluent containing 1% triethylamine (Et₃N). The triethylamine will neutralize the acidic silanol groups on the silica surface. Pack the column with this slurry.[11]
-
Equilibrate the packed column with 2-3 column volumes of the mobile phase.
-
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a less polar solvent. Load it carefully onto the top of the silica bed.
-
Elution: Run the column using the selected mobile phase, applying positive pressure (flash chromatography).
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[13]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. If triethylamine was used, it can typically be removed in vacuo due to its volatility.
Section 3: Troubleshooting Workbench - A Practical Q&A Guide
Q5: I'm performing a crystallization, but my lactone is "oiling out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. Here are some solutions:
-
Use More Solvent: The initial solution may be too concentrated. Try dissolving the oil in more hot solvent before attempting to cool it again.
-
Cool More Slowly: Rapid cooling favors precipitation over crystallization. Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Insulating the flask can help.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a tiny amount of pure, solid material, add it to the cooled, supersaturated solution to initiate crystallization.
-
Change the Solvent System: Your single solvent may be too good. Try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble), then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.
Troubleshooting Logic: Low Recovery from Chromatography
Caption: Troubleshooting logic for low recovery during chromatography.[11][13]
Section 4: Purity Verification - Analytical Techniques
Q6: How can I definitively confirm the purity of my final bicyclic lactone product?
A6: A single technique is rarely sufficient. A combination of chromatographic and spectroscopic methods is the gold standard for purity and structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of less volatile or thermally sensitive lactones.[14][15] Using a high-resolution column, you can separate and quantify even minor impurities. A single, sharp peak is indicative of high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable lactones, GC-MS is a powerful tool.[14][16] It provides separation based on boiling point and polarity, while the mass spectrometer gives the molecular weight and a fragmentation pattern that can confirm the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy): ¹H and ¹³C NMR are indispensable for confirming the chemical structure of your isolated compound. The absence of signals corresponding to known impurities (e.g., unreacted starting materials) is strong evidence of high purity.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a quick check for the presence of key functional groups. For a bicyclic lactone, you should look for the characteristic strong carbonyl (C=O) stretch, typically in the range of 1735-1780 cm⁻¹, which is higher than for a non-cyclic ester.[14]
By employing these troubleshooting guides and robust protocols, you can enhance the efficiency and success of your bicyclic lactone purifications, ensuring the integrity of your compounds for subsequent research and development.
References
- 1. Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. youtube.com [youtube.com]
- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US2759003A - Purification of beta-lactones by aqueous alkali extraction - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Photochemical Cycloaddition as a Gateway to Bicyclic Lactones: Toward Tricyclic Iridoid-Inspired Scaffolds [scirp.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Side Reactions in the Synthesis of Cyclopenta[b]furan-2-ones
Welcome to the dedicated technical support center for the synthesis of cyclopenta[b]furan-2-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. The fusion of a cyclopentenone with a furan ring presents unique synthetic challenges, often leading to unexpected side reactions and diminished yields.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to equip you with the expert knowledge and practical insights needed to diagnose and resolve common issues encountered in your laboratory work. We will delve into the mechanistic underpinnings of these reactions to explain not just what to do, but why a particular strategy is effective.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may be facing during your experiments.
I. Challenges in Pauson-Khand Reactions
The Pauson-Khand reaction (PKR), a powerful [2+2+1] cycloaddition, is a common strategy for constructing the cyclopentenone core.[1][2] However, its application to substrates containing a furan moiety, either as the alkene or tethered to the alkyne, introduces specific challenges.
Question 1: My intermolecular Pauson-Khand reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer: Poor regioselectivity is a well-documented issue in intermolecular Pauson-Khand reactions, especially with unsymmetrically substituted alkynes and alkenes.[3] The regiochemical outcome is determined during the formation of the cobaltacycle intermediate, and it is influenced by a delicate balance of steric and electronic factors.[4]
Causality and Mechanistic Insight: In a typical PKR involving an unsymmetrical alkyne, the larger substituent generally prefers the Cα position (adjacent to the carbonyl group) in the final cyclopentenone product to minimize steric repulsion. However, when a 2-vinylfuran is used as the alkene component, the furan ring itself can exert a powerful directing effect, often overriding other steric influences. This has been observed to selectively produce 5-(2-furyl)cyclopent-2-enones.[5]
Troubleshooting Workflow: Enhancing Regioselectivity
Caption: Workflow for troubleshooting poor regioselectivity in PKR.
Recommended Protocols:
-
Transition to an Intramolecular Reaction: The most reliable method to ensure high regioselectivity is to tether the alkyne and alkene components.[3] This pre-organization eliminates ambiguity in the cyclization step.
-
Utilize Directing Groups: For intermolecular reactions, incorporating a coordinating heteroatom (e.g., sulfur or nitrogen) on the alkene substrate can act as a temporary ligand to the cobalt center. This restricts conformational flexibility and can direct the regiochemical outcome.
-
Employ Alkynylboronic Esters: A modern approach involves using internal alkynylboronic esters. These substrates have been shown to install the boronic ester moiety at the β-position of the cyclopentenone with excellent regio- and stereoselectivity, which can then be further functionalized.[6]
Question 2: I am observing significant substrate decomposition and low yields in my intramolecular PKR, especially when using a vinyl ether substrate. What is causing this and how can it be fixed?
Answer: Vinyl ethers are notoriously challenging substrates for the Pauson-Khand reaction. Under the often harsh thermal conditions of the reaction, they are prone to decomposition.[7] The furan ring itself is also sensitive to the reaction conditions, which can include prolonged heating.
Causality and Mechanistic Insight: The likely cause of decomposition is a combination of the thermal instability of the enyne substrate and potential side reactions like migratory cycloisomerization, which can compete with the desired [2+2+1] cycloaddition.[7] Standard batch reaction conditions, which involve long reaction times at high temperatures, exacerbate these issues.
Solution: Implementation of Flow Chemistry
Continuous flow chemistry offers a powerful solution by enabling precise control over reaction parameters. By using a high-temperature, high-pressure plug flow reactor, you can achieve the necessary activation energy for the PKR while minimizing reaction time, thereby reducing the opportunity for thermal decomposition.
Table 1: Comparison of Batch vs. Flow Conditions for Intramolecular PKR of a Challenging Vinyl Ether Substrate
| Parameter | Conventional Batch Reaction | Continuous Flow Reaction | Advantage of Flow |
| Temperature | Typically 80-120 °C | Can be increased to >160 °C | Access higher energy pathways |
| Reaction Time | Hours to days | Minutes | Minimizes thermal decomposition[7] |
| Pressure | Atmospheric or slightly elevated CO | High system pressure (e.g., >100 bar) | Maintains catalyst stability |
| Typical Yield | Low to moderate, often with byproducts | Significantly improved yields[7] | Higher efficiency and purity |
| Side Reactions | Decomposition, cycloisomerization | Suppressed due to short residence time | Cleaner reaction profile |
Experimental Protocol: Flow Pauson-Khand Reaction
-
System Setup: Use a commercial flow chemistry system equipped with a high-pressure pump, a heated reactor coil, and a back-pressure regulator.
-
Reagent Preparation: Prepare a solution of your furan-containing enyne and a catalytic amount of a cobalt source (e.g., Co₂(CO)₈) in a degassed solvent (e.g., toluene).
-
Reaction Execution: Pump the reagent solution through the heated reactor coil at a defined flow rate. The system should be pressurized with carbon monoxide.
-
Optimization: Systematically vary the temperature, pressure, residence time (by adjusting the flow rate), and catalyst loading to find the optimal conditions for your specific substrate. Start with conditions reported in the literature for similar substrates (e.g., 160 °C, 135 bar, 10 min residence time).[7]
II. Challenges in Nazarov Cyclizations
The Nazarov cyclization, an acid-catalyzed 4π-electrocyclization of a divinyl ketone, is another cornerstone for cyclopentenone synthesis.[8] When one of the vinyl groups is a furan ring, the inherent acid sensitivity of the heterocycle becomes a major hurdle.[9]
Question 3: My Lewis acid-catalyzed Nazarov cyclization of a furyl-substituted divinyl ketone is failing, resulting in a complex mixture of products or polymerization. What is happening?
Answer: This is a classic problem. The furan ring is highly susceptible to degradation under the strong Brønsted or Lewis acidic conditions traditionally required for Nazarov cyclizations.[10][11] The acid can protonate the furan ring, leading to irreversible ring-opening, polymerization, or other rearrangements, which compete effectively with the desired cyclization.[12][13][14]
Causality and Mechanistic Insight: The mechanism of acid-catalyzed furan decomposition involves protonation of the ring oxygen or a carbon atom, which disrupts the aromaticity and initiates a cascade of reactions. This is often a lower energy pathway than the activation of the divinyl ketone for the 4π-electrocyclization, especially for unactivated substrates.
Side Reaction Pathway: Acid-Catalyzed Furan Degradation
Caption: Competing pathways in acid-catalyzed reactions of furans.
Recommended Solutions:
-
Photochemical Nazarov Cyclization (Flow Chemistry): For furyl vinyl ketones that are unreactive or decompose under thermal acidic conditions, a photochemical approach is highly effective. This method avoids the use of strong acids. The reaction is typically performed in a flow reactor using a mild acid co-solvent like acetic acid or hexafluoroisopropanol (HFIP) under UV irradiation.[9] This generates the necessary pentadienyl cation intermediate under much milder conditions.
-
Protocol Highlight: A solution of the 2-furyl vinyl ketone in HFIP is passed through a UV-transparent flow reactor (e.g., FEP tubing) irradiated by a UV lamp. Residence times are typically in the range of 3-7 minutes.[9]
-
-
Substrate "Polarization": Modify the substrate to lower the activation barrier for cyclization, allowing the use of much milder Lewis acids. This involves creating an electronically asymmetric divinyl ketone with an electron-donating group (EDG) on one vinyl unit and an electron-withdrawing group (EWG) on the other. This "push-pull" system facilitates the 4π-electrocyclization under catalytic conditions (e.g., with Cu(OTf)₂), avoiding the need for harsh, stoichiometric acids.[15][16]
Question 4: My Nazarov cyclization is successful, but I'm getting poor diastereoselectivity at the α-position. Why is this occurring?
Answer: Low diastereoselectivity is often observed in Nazarov cyclizations of substrates with a stereocenter α to the ketone.[17]
Causality and Mechanistic Insight: The strong Lewis or Brønsted acids used in the reaction can catalyze the enolization of the ketone. This leads to epimerization (racemization) of the α-stereocenter through proton transfer equilibria, scrambling the initial stereochemical information before the cyclization event occurs.[17] Even if the subsequent 4π-conrotatory electrocyclization is stereospecific, the loss of stereointegrity in the starting material results in a mixture of diastereomeric products.
Mitigation Strategies:
-
Use Milder Catalysts: Employing catalytic systems, such as those for "polarized" substrates, uses milder Lewis acids and lower temperatures, which can reduce the rate of enolization and subsequent epimerization.[18]
-
Silicon-Directed Nazarov Cyclization: Place a trialkylsilyl group (e.g., TMS) on one of the vinyl moieties. The silicon atom stabilizes the intermediate oxyallyl cation via the β-silicon effect and directs the elimination step, often proceeding under milder conditions with improved stereocontrol.[10]
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of side reactions to be aware of in cyclopenta[b]furan-2-one synthesis? A1: The main side reactions can be categorized into three groups:
-
Competing Cycloadditions: In reactions like the Pauson-Khand, alternative cycloaddition pathways such as [2+2+2] cycloadditions (leading to benzene derivatives) or alkyne trimerization can compete with the desired [2+2+1] pathway.
-
Regio- and Stereochemical Issues: Lack of control over the orientation of substituents (regioselectivity) or their spatial arrangement (stereoselectivity) is a common problem, leading to mixtures of isomers. This is particularly prevalent in intermolecular Pauson-Khand and classical Nazarov reactions.[3][17]
-
Substrate/Product Degradation: The furan ring is inherently sensitive to strong acids and high temperatures, which can cause protonation-induced ring-opening, polymerization, or rearrangement.[11][12] This is a critical consideration for any synthetic step involving these conditions.
Q2: How can I confirm the identity of an unknown byproduct in my reaction? A2: A combination of spectroscopic and spectrometric techniques is essential.
-
¹H and ¹³C NMR: Will provide structural information. For example, the disappearance of characteristic furan proton signals and the appearance of signals corresponding to aliphatic chains could indicate ring-opening.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will give you the exact mass and elemental composition, allowing you to distinguish between isomers and byproducts with different molecular formulas.
-
2D NMR (COSY, HMBC, HSQC): These experiments are invaluable for piecing together the connectivity of a complex, unexpected structure.
-
Infrared (IR) Spectroscopy: Can help identify key functional groups. For instance, the appearance of a strong, broad O-H stretch might indicate the formation of a ring-opened hydroxy-dicarbonyl species.
Q3: Are there any general "best practices" to minimize side reactions when working with furan-containing precursors? A3: Yes, several principles apply across different reaction types:
-
Avoid Strong Acids: Whenever possible, use milder Lewis acids (e.g., Cu(OTf)₂, Sc(OTf)₃) or buffered systems instead of strong Brønsted acids (H₂SO₄, HCl) or stoichiometric amounts of harsh Lewis acids (AlCl₃, TiCl₄).[11]
-
Control Temperature: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. For workups involving acid, conduct them at 0 °C to slow down potential degradation pathways.[11]
-
Minimize Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions. Flow chemistry is an excellent tool for this.[7]
-
Protect Sensitive Functionality: If other parts of your molecule are acid-sensitive, consider using appropriate protecting groups.
-
Degas Solvents: For metal-catalyzed reactions like the PKR, thoroughly degassing solvents is crucial to prevent oxidation and deactivation of the catalyst.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 3. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Unexpected regiocontrol in the Pauson–Khand reaction due to 2-furyl substitution of the alkene component - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. The Pauson–Khand reaction using alkynylboronic esters: solving a long-standing regioselectivity issue - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Study of the Pauson–Khand reaction in flow over alkynylphenyl vinyl ethers: towards the synthesis of tricyclic multisubstituted benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. thieme.de [thieme.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Collection - Acid Catalyzed Ring Transformation of Benzofurans to Tri- and Tetrasubstituted Furans - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 13. Acid catalyzed ring transformation of benzofurans to tri- and tetrasubstituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Nazarov Cyclization [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Welcome to the technical support guide for (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one (CAS 43119-28-4). This bicyclic γ-lactone is a valuable chiral synthon in the development of complex pharmaceutical compounds, including HIV-1 protease inhibitors.[1] Its stereochemical integrity is paramount for successful downstream applications. However, like many lactones, its strained cyclic ester functionality presents specific stability challenges.
This guide provides an in-depth, experience-based framework for understanding, troubleshooting, and preventing the degradation of this molecule during storage and handling.
Section 1: The Chemical Rationale for Instability
Understanding the inherent chemical vulnerabilities of this compound is the first step toward effective stabilization. The primary degradation pathways are driven by the energetic strain within the fused ring system. Lactones can readily decompose due to the strain of the closed ring and the tendency of the cyclic ester bond to break to form more stable linear molecules.[2]
-
Hydrolysis: This is the most common and rapid degradation pathway. As a cyclic ester, the lactone is susceptible to ring-opening hydrolysis in the presence of water, a reaction catalyzed by both acid and base, to form the corresponding 4-hydroxy-carboxylic acid.[3][4][5] This conversion compromises the compound's structural integrity and biological activity. For many lactone-containing drugs, hydrolysis significantly impacts bioavailability and efficacy.[4]
-
Thermal Degradation: Elevated temperatures can provide the activation energy needed to overcome the stability of the ring system, leading to decomposition.[2][6] Long-term storage at ambient or higher temperatures is strongly discouraged.
-
Oxidative Degradation: Exposure to atmospheric oxygen, particularly in the presence of heat or light, can lead to oxidative processes. This often manifests as discoloration (e.g., yellowing) and the formation of impurities.[7]
-
Photodegradation: Although less characterized for this specific molecule, many complex organic structures are sensitive to light, especially in the UV spectrum, which can catalyze radical-based decomposition pathways.[8][9]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage temperatures for this compound? A: For long-term storage (> 6 months), we strongly recommend -20°C or lower . For short-term storage (a few weeks), 2-8°C is acceptable. Avoid ambient temperature storage. The rate of hydrolysis, a primary degradation route, increases markedly with higher temperatures.[10]
Q2: Should I store it as a solid or in solution? A: Store the compound as a dry solid whenever possible. Storing in solution increases the risk of degradation, as trace impurities (water, acids, bases) in the solvent can catalyze decomposition over time.
Q3: What solvents should I use for stock solutions? Which should I avoid? A: Use only high-purity, anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN). Ensure solvents are freshly opened or properly stored to prevent moisture absorption. Strictly avoid aqueous buffers, protic solvents like methanol or ethanol for long-term storage, as they can directly participate in hydrolysis.
Q4: How can I visually tell if my sample has degraded? A: The pure compound should be a white to off-white solid.[11] Any significant discoloration, such as yellowing or browning, is a strong indicator of oxidative or thermal degradation.[7] However, hydrolysis does not typically cause a color change and requires analytical confirmation.
Q5: Is an inert atmosphere (e.g., Argon, Nitrogen) necessary? A: Yes, it is highly recommended. For long-term storage, flushing the vial with a dry, inert gas before sealing minimizes the risk of oxidative degradation.[7] This is especially critical if the compound will be stored for many months or is part of a reference standard library.
Section 3: Troubleshooting Guide
This section addresses specific problems that may arise from improper storage or handling.
Problem: My experiments are showing inconsistent results or a sudden loss of compound activity.
-
Highest Probability Cause: The lactone has undergone hydrolysis, converting the active cyclic ester into the inactive linear hydroxy acid. This is a common issue in biological assays that use aqueous buffers.
-
Troubleshooting Workflow:
Figure 2: Workflow for diagnosing compound degradation. -
Experimental Protocol: Verifying Integrity with LC-MS
-
Sample Preparation: Carefully prepare a dilute solution (e.g., 10 µg/mL) of your compound in acetonitrile. Prepare one sample from your working stock solution and another directly from the original solid vial.
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) coupled with liquid chromatography (LC) for the best results.[4][9]
-
Method: Employ a standard C18 reverse-phase column with a water/acetonitrile gradient.
-
Analysis: The intact lactone (C₇H₈O₂) has a monoisotopic mass of 124.052 g/mol .[12] Look for the corresponding ion (e.g., [M+H]⁺ at m/z 125.0597). The hydrolyzed product (C₇H₁₀O₃) will have a mass exactly 18.0106 Da higher (the mass of H₂O). The presence of a significant peak at m/z ~143.07 is definitive evidence of hydrolysis.
-
Problem: My solid compound has turned yellow.
-
Highest Probability Cause: Oxidative degradation due to prolonged exposure to air and/or light.
-
Solution: The sample purity is compromised. It should not be used for sensitive applications without re-purification (e.g., chromatography or recrystallization). Discard the sample and procure a new lot. Implement stricter storage protocols (see Section 4) for the new material, ensuring it is stored under an inert atmosphere and protected from light.
Section 4: Gold-Standard Storage & Handling Protocols
Adherence to these protocols will maximize the shelf-life and preserve the integrity of your compound.
Table 1: Recommended Storage Conditions
| Parameter | Solid Compound (Long-Term) | Stock Solution (Short-Term) |
| Temperature | ≤ -20°C | -20°C (up to 1 month) |
| Atmosphere | Required: Dry Argon or Nitrogen | Recommended: Headspace flushed with Argon/Nitrogen |
| Container | Amber glass vial with PTFE-lined cap | Low-volume amber glass vial or microplate |
| Desiccation | Store vial within a sealed secondary container with desiccant | Use anhydrous solvents; minimize atmospheric exposure |
| Light | Protect from all light sources | Protect from all light sources |
Protocol 4.1: Long-Term Storage of Solid (3aR,6aS)-Lactone
-
Aliquot: Upon receiving a new bottle, immediately aliquot the solid into smaller, single-use amounts in pre-weighed, amber glass vials. This prevents repeated warming/cooling and atmospheric exposure of the bulk material.
-
Inerting: Place the open, aliquoted vials in a desiccator chamber. Evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle 3-5 times.
-
Sealing: Securely cap the vials with PTFE-lined caps while still under the inert atmosphere.
-
Labeling: Clearly label each vial with the compound name, lot number, concentration/mass, and date.
-
Storage: Place the sealed vials inside a freezer box and store at -20°C or -80°C, protected from light.
Protocol 4.2: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use only brand new or properly stored anhydrous, aprotic solvents (e.g., DMSO, DMF).
-
Preparation: Allow a single-use vial of the solid compound to warm completely to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Dissolution: Add the anhydrous solvent to the vial to achieve the desired concentration. Mix thoroughly.
-
Storage: If the stock solution is not for immediate use, flush the headspace of the vial with argon/nitrogen before sealing. Store at -20°C for no longer than one month. For biological assays, it is best practice to prepare fresh solutions daily from a properly stored solid aliquot.
By implementing these rigorous storage and handling procedures, researchers can ensure the stability and reliability of this compound, safeguarding the integrity of their experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactone [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. Lactone - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. US3720689A - Process for stabilizing lactones - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Photocatalytic Synthesis of γ-Lactones from Alkenes: High-Resolution Mass Spectrometry as a Tool To Study Photoredox Reactions [organic-chemistry.org]
- 10. US3787585A - Stable lactone solution - Google Patents [patents.google.com]
- 11. 2H-Cyclopenta[b]furan-2-one,3,3a,6,6a-tetrahydro-, (3aR,6aS)-, CasNo.43119-28-4 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]
- 12. (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta(b)furan-2-one | C7H8O2 | CID 643405 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Asymmetric Induction in Lactone Synthesis
Welcome to the technical support center for asymmetric lactone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrolled reactions. Here, we address common challenges encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only solve immediate experimental issues but also to design more robust and efficient synthetic strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent and critical problems encountered during asymmetric lactone synthesis. Each question is structured to help you diagnose the issue and implement a logical, field-proven solution.
Q1: My reaction is producing the lactone with low enantiomeric excess (ee) or diastereomeric excess (de). What are the primary factors to investigate?
Low stereoselectivity is the most common challenge in asymmetric synthesis.[1][2] The root cause almost always lies in an insufficient energy difference (ΔΔG‡) between the transition states leading to the different stereoisomers. Your investigation should systematically target the four key pillars of the reaction environment: the Catalyst, the Solvent, the Temperature, and the Substrate itself.
Here is a logical workflow for troubleshooting poor stereoselectivity:
Caption: Troubleshooting workflow for low stereoselectivity.
Q2: I suspect my catalyst is the problem. How can I confirm this and what are the corrective steps?
An underperforming catalyst is a frequent cause of poor asymmetric induction. The issue can range from purity and activity to the fundamental suitability of the catalyst for the specific substrate.
-
Catalyst Purity and Activity: Commercially sourced or synthesized catalysts can degrade over time. Trace impurities, particularly water or protic solvents in moisture-sensitive reactions (e.g., those using borane reagents like the Corey-Bakshi-Shibata reduction), can dramatically reduce enantioselectivity.[3][4]
-
Troubleshooting Protocol:
-
Run a Control Reaction: Use a well-established, simple substrate known to give high ee with your catalyst system. If this "gold-standard" reaction also fails, the catalyst is almost certainly the issue.
-
Verify Purity: If possible, re-purify the catalyst (e.g., recrystallization, chromatography). For organometallic catalysts, ensure the correct oxidation state and ligand coordination.
-
Use a Fresh Batch: If purification is not feasible, use a freshly opened bottle or synthesize a new batch. For reactions like the CBS reduction, using an in situ generated catalyst from a fresh, pure precursor can be more reliable.[5]
-
-
-
Catalyst Loading: While catalytic, the concentration can matter. Insufficient catalyst may allow the uncatalyzed, non-selective "background" reaction to dominate, lowering the overall ee.
-
Troubleshooting Protocol:
-
Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%, then 15 mol%).
-
Analyze the ee at each concentration. If the ee improves with higher loading, the background reaction was likely a significant contributor.
-
-
-
Catalyst-Substrate Mismatch: Not all catalysts are universally effective. A catalyst must provide a well-defined chiral environment with distinct steric and electronic interactions to differentiate the prochiral faces of the substrate.[6] Modern catalysts, such as confined imidodiphosphorimidate (IDPi) Brønsted acids, create enzyme-like pockets that are highly specific for certain substrate shapes.[7][8]
-
Actionable Insight: If your substrate is sterically demanding or electronically unusual, the chosen catalyst may not be optimal. Consult the literature for precedents with similar substrates or consider a different class of catalyst (e.g., moving from a metal-based Lewis acid to an organocatalyst).[9]
-
Q3: How does temperature affect stereoselectivity, and what is the best way to optimize it?
Temperature is a critical, and often easily adjustable, parameter for controlling stereoselectivity.
Causality: The enantiomeric excess (ee) is directly related to the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states. According to the Eyring equation, this relationship is temperature-dependent.
ln(k_R / k_S) = -ΔΔG‡ / RT
Lowering the temperature (T) increases the impact of ΔΔG‡ on the ratio of the rate constants (k_R / k_S), thus amplifying the stereochemical preference and leading to higher ee.[3]
Protocol for Temperature Optimization:
-
Establish a Baseline: Run the reaction at your initial temperature (e.g., room temperature) and carefully measure the ee.
-
Set Up Parallel Reactions: Prepare identical reactions to be run at a range of accessible temperatures. Common set points include:
-
0 °C (ice-water bath)
-
-20 °C (ice-salt bath or lab freezer)
-
-40 °C (acetonitrile/dry ice bath)
-
-78 °C (acetone/dry ice bath)
-
-
Ensure Thermal Equilibrium: Allow the reaction vessel and solvent to cool to the target temperature before adding the final reagent to initiate the reaction.
-
Monitor and Quench: Run all reactions for the same duration (or until completion, if easily monitored by TLC/LCMS) and quench under identical conditions.
-
Analyze and Plot: Carefully measure the ee for each reaction and plot ee vs. Temperature. This will reveal the optimal temperature for your specific transformation. In most cases, selectivity will increase as temperature decreases.
Caveat: Be aware of "inversion temperature" phenomena, where in rare cases, the selectivity can reverse or decrease below a certain temperature due to changes in the dominant reactive species or solvation effects.[10]
Q4: My ee is inconsistent between runs, even under identical conditions. Could the solvent be the cause?
Absolutely. The solvent is not merely an inert medium; it is an active participant in the reaction, influencing catalyst structure, substrate conformation, and transition state stabilization.[10][11]
Impact of Solvent Choice:
| Solvent Property | Typical Solvents | Potential Effect on Asymmetric Induction |
| Polar Aprotic | DCM, Chloroform | Generally good choices. Can stabilize polar transition states without strongly coordinating to the catalyst. |
| Non-Polar | Toluene, Hexane | Often favor higher selectivity by promoting a more organized, pre-determined transition state assembly. |
| Coordinating | THF, Acetonitrile | Can coordinate to Lewis acidic metal centers in catalysts, potentially altering the chiral environment or inhibiting catalysis altogether.[12] |
| Protic | Alcohols, Water | Generally avoided in moisture-sensitive reactions. Can deactivate catalysts and reagents. However, in some cases, can enhance selectivity through hydrogen bonding.[13] |
Troubleshooting Protocol for Solvent Effects:
-
Ensure Anhydrous Conditions: For most asymmetric reactions, especially those involving organometallics or boranes, rigorously dry all solvents and glassware. The presence of water is a common cause of poor reproducibility.[3][4]
-
Conduct a Solvent Screen: Run the reaction in a small panel of dried solvents with varying properties. A good starting set includes:
-
Dichloromethane (DCM)
-
Toluene
-
Tetrahydrofuran (THF)
-
A non-coordinating solvent like methyl tert-butyl ether (MTBE)
-
-
Analyze Results: Compare both yield and ee. You may find a trade-off, where one solvent gives high yield but low ee, and another gives lower yield but excellent ee. This information is crucial for further optimization. For instance, a reaction in THF might be slow with low ee due to catalyst inhibition, confirming that a non-coordinating solvent is superior.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between substrate control and reagent control in asymmetric lactone synthesis?
This question touches on the core strategies for inducing chirality.[2]
-
Substrate Control: In this approach, the chirality is derived from a stereocenter already present in the starting material (the substrate).[14][15] This existing chiral center directs the formation of a new stereocenter, often through steric hindrance or chelation control. This is a form of internal asymmetric induction. Many syntheses of natural products leverage this by starting with a molecule from the "chiral pool," such as an amino acid or a sugar.[16]
-
Reagent/Catalyst Control: Here, an achiral substrate is converted into a chiral product through the action of a chiral reagent or, more commonly, a chiral catalyst.[17] This is external asymmetric induction. The catalyst creates a chiral environment that forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other.[2] Famous examples include the Sharpless Asymmetric Epoxidation[18][19][20], the Jacobsen Epoxidation[21][22][23][24], and organocatalytic methods.[7][9][25]
Caption: Comparison of substrate vs. catalyst control.
Q2: I am using a chiral auxiliary. Why might I be getting poor diastereoselectivity?
Chiral auxiliaries are a powerful form of substrate control, but their effectiveness depends on establishing a highly ordered transition state. Poor diastereoselectivity can arise from:
-
Conformational Flexibility: If the bond between the auxiliary and the reactive part of the molecule is too flexible, it may not effectively shield one face of the molecule, leading to a mixture of diastereomers.
-
Incorrect Reaction Conditions: The conditions (solvent, temperature, Lewis acid additives) must favor the specific conformation required for high selectivity. For example, chelation control, which locks the conformation, may require a specific Lewis acid and a non-coordinating solvent.
-
Auxiliary Mismatch: The steric or electronic properties of the auxiliary may not be suitable for the specific reaction, failing to create a significant energy bias between the competing transition states.
Q3: My reaction has stalled and is showing low conversion, but the starting material is being consumed. What could be happening?
This often points to catalyst deactivation or the formation of a stable, off-cycle intermediate.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions or being poisoned by impurities. In oxidations like the Jacobsen epoxidation, the terminal oxidant can sometimes damage the catalyst ligand if conditions are not optimal.[21]
-
Product Inhibition: The newly formed lactone product might be a better ligand for the catalyst than the starting material. It can bind to the catalyst's active site and prevent turnover, effectively shutting down the reaction.
-
Side Reactions: The starting material could be consumed by a non-productive pathway, such as decomposition, polymerization, or an unexpected side reaction. For example, in some hydrolactonization reactions, competing alkene isomerization can be a problem.[7]
Diagnostic Steps:
-
Analyze the crude reaction mixture by LCMS and NMR to identify any major byproducts.
-
Try adding a second charge of the catalyst to the stalled reaction. If the reaction restarts, catalyst deactivation was the likely cause.
-
If product inhibition is suspected, running the reaction at a lower substrate concentration may help mitigate the effect.
References
- 1. Assymetric Induction [www2.chemistry.msu.edu]
- 2. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Catalytic Asymmetric Hydrolactonization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Catalytic Asymmetric Hydrolactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. researchgate.net [researchgate.net]
- 19. Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 20. dalalinstitute.com [dalalinstitute.com]
- 21. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 22. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 23. expertsmind.com [expertsmind.com]
- 24. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Gram-Scale Corey Lactone Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Corey lactone. As a cornerstone intermediate for the production of prostaglandins, achieving a high-yield, reproducible synthesis of Corey lactone on a gram scale is a frequent objective for researchers in medicinal chemistry and drug development.[1][2] This guide is structured to address the common practical challenges and frequently asked questions that arise during this multi-step synthesis. My goal is to provide not just solutions, but also the underlying chemical reasoning to empower you to diagnose and resolve issues in your own laboratory settings.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis. Each entry details the symptom, probable causes, and actionable solutions.
Question 1: My initial [2+2] cycloaddition of cyclopentadiene with a ketene precursor is low-yielding and produces a significant amount of polymer. What is going wrong?
This is a classic bottleneck, often stemming from the quality of the cyclopentadiene.
Immediate Diagnosis & Solution:
-
Cause 1: "Old" Cyclopentadiene. Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature. Using the dimer directly in the reaction will drastically lower the yield of the desired cycloadduct.
-
Solution: Always use freshly cracked cyclopentadiene. This is achieved by heating dicyclopentadiene (commercially available) to its retro-Diels-Alder temperature (~170 °C) and distilling the volatile cyclopentadiene monomer. The monomer should be collected in a cold receiver (ice bath or colder) and used immediately. Do not store the monomer for extended periods, even at low temperatures.[3]
-
-
Cause 2: Improper Temperature Control. The cycloaddition is highly exothermic. A rapid rise in temperature can promote polymerization of the cyclopentadiene monomer.
-
Solution: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) and add the reagents slowly to maintain control over the internal temperature. Ensure vigorous stirring to dissipate heat effectively, which is especially critical at gram-scale where heat transfer is less efficient.
-
-
Cause 3: Stoichiometry Issues. An incorrect ratio of reactants, particularly the slow addition of the ketene precursor to an excess of cyclopentadiene, can favor polymerization.
-
Solution: Carefully control the stoichiometry. A common procedure involves the slow, dropwise addition of a triethylamine solution to dichloroacetyl chloride in the presence of cyclopentadiene and a non-polar solvent like n-heptane.[3] This in situ generation of dichloroketene ensures it reacts with the diene before it can polymerize.
-
Question 2: My Baeyer-Villiger oxidation of the bicyclic ketone is sluggish, incomplete, or I'm seeing significant byproduct formation. How can I improve this step?
The Baeyer-Villiger oxidation is a pivotal step that forms the lactone ring. Its success hinges on the choice of oxidant and precise control of reaction conditions.[2][4]
Immediate Diagnosis & Solution:
-
Cause 1: Inadequate Oxidant Reactivity. The choice of peroxyacid is critical. While hydrogen peroxide is "greener," it often requires a catalyst (Lewis or Brønsted acid) to activate it, as its intrinsic oxidation ability is weak.[5] Traditional peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are often more reliable but can be less selective.
-
Solution: For robust and high-yielding oxidation, consider using m-CPBA or trifluoroperacetic acid (generated in situ from trifluoroacetic anhydride and hydrogen peroxide). Buffer the reaction with a solid base like sodium bicarbonate or disodium hydrogen phosphate to neutralize the carboxylic acid byproduct, which can otherwise catalyze side reactions like epoxide formation on any existing double bonds or hydrolysis of the desired lactone.[6]
-
-
Cause 2: Incorrect Migratory Aptitude/Regiochemistry. The Baeyer-Villiger mechanism involves the migration of a carbon atom. The regioselectivity is determined by the migratory aptitude of the substituents on the ketone (tertiary > secondary > phenyl > primary > methyl).[7] An incorrect outcome suggests an issue with the substrate or a misunderstanding of this principle.
-
Solution: For the standard bicyclic ketone intermediate in the Corey synthesis, the desired migration of the more substituted bridgehead carbon is electronically favored. If side products suggest alternative migrations, re-verify the structure of your starting ketone. Ensure the reaction is not being run at excessively high temperatures, which can lower selectivity.
-
-
Cause 3: Competing Side Reactions. Peroxyacids are strong oxidants and can react with other functional groups, especially alkenes, leading to epoxidation and reduced yields.[6]
-
Solution: If your intermediate contains other sensitive functional groups, protect them beforehand. Alternatively, use a more selective oxidation system. Chemo-enzymatic methods, for instance, can offer exquisite selectivity for the Baeyer-Villiger oxidation without affecting other parts of the molecule.[8][9]
-
Troubleshooting Workflow: Baeyer-Villiger Oxidation
Caption: Decision tree for troubleshooting the Baeyer-Villiger oxidation step.
Question 3: I am having trouble with the purification of the Corey lactone diol. On a gram scale, chromatography is tedious and solvent-intensive. Are there better methods?
Purification is a major hurdle in scaling up syntheses. While chromatography is a powerful tool, crystallization is almost always preferred for large quantities.
Immediate Diagnosis & Solution:
-
Cause 1: Product is an Oil or Amorphous Solid. The crude Corey lactone diol can sometimes be difficult to crystallize directly from the reaction mixture, especially if impurities are present.
-
Solution 1 (Recrystallization): The Corey lactone diol is a solid. A thorough workup to remove inorganic salts and major byproducts is essential. Screen various solvent systems for recrystallization. A common and effective method involves dissolving the crude product in a minimal amount of a good solvent (like methanol or ethyl acetate) and then adding a poor solvent (like n-pentane or n-hexane) until turbidity persists, followed by slow cooling.[3]
-
Solution 2 (Derivative Crystallization): If the diol itself will not crystallize, consider forming a crystalline derivative. For instance, the resolution of the racemic hydroxy acid intermediate is often achieved by forming a diastereomeric salt with an optically pure amine, such as (+)-α-methylbenzylamine or (+)-phenethylamine, which can be purified by fractional crystallization.[2][10] After separation, the pure enantiomer of the hydroxy acid can be liberated and re-cyclized to the lactone.
-
-
Cause 2: Persistent, Structurally Similar Impurities. Impurities with similar polarity to the product can co-elute during chromatography and inhibit crystallization.
-
Solution: Re-examine the preceding reaction steps to minimize byproduct formation. A highly optimized reaction is the best purification method. If impurities persist, an acid/base wash during the workup can remove acidic or basic impurities. For example, a dilute sodium bicarbonate wash can remove leftover carboxylic acid byproducts from the Baeyer-Villiger step.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality attributes for starting materials in this synthesis?
The quality of your starting materials is paramount and directly impacts yield and reproducibility.
-
Dicyclopentadiene: As mentioned, this must be freshly cracked before use to generate the monomer. Purity should be >95%.
-
Oxidizing Agents (e.g., m-CPBA, H₂O₂): The activity of peroxyacids degrades over time. Always titrate your peroxyacid or use a fresh bottle to ensure its stated activity. For hydrogen peroxide, use a stabilized, high-purity grade (e.g., 30-35% aqueous solution) and be aware of its exact concentration.[3][9]
-
Solvents: Anhydrous solvents are crucial for steps involving strong bases or organometallics. For other steps, ensure solvents are free of peroxides and other reactive impurities.
Q2: What is the recommended protecting group strategy for the hydroxyl groups?
The Corey lactone itself contains a secondary alcohol and, after reduction of a precursor, a primary alcohol. A robust protecting group strategy is essential for subsequent chain additions.
-
Orthogonality is Key: You need to be able to deprotect one alcohol in the presence of the other. A common strategy involves protecting the secondary alcohol with a base-stable, acid-labile group like tetrahydropyranyl (THP) ether. The primary alcohol can then be protected with a group that is stable to the conditions of the first side-chain addition but can be removed later, for example, a silyl ether like TBDMS or an ester like p-phenylbenzoate (PPB).[11][12]
-
Bulky Groups for Selectivity: When protecting the diol, a bulky protecting group like trityl chloride or TBDMS-Cl will selectively react with the less sterically hindered primary alcohol, which can be a highly efficient strategy.[11][13]
Q3: Can modern one-pot syntheses of Corey lactone be reliably scaled?
Recent advances have led to highly elegant one-pot syntheses that combine multiple steps, drastically improving pot and time economy.[1][14][15] For example, Hayashi and coworkers developed a one-pot, 152-minute synthesis on a gram scale with a 50% overall yield.[14][16]
-
Scalability Challenges: While impressive, scaling one-pot reactions requires rigorous control. Each step must proceed in near-quantitative yield, as there are no intermediate purifications. Heat management, reagent addition rates, and potential for reagent incompatibility become magnified at scale.
-
Recommendation: For scaling a one-pot procedure, it is critical to first run each step individually to understand its kinetics and potential failure points. A thorough process hazard analysis is mandatory. For initial gram-scale campaigns, a more classical, step-wise approach with purification of key intermediates often provides a more robust and reliable path to the target molecule.
Overall Synthetic Workflow (Classical Approach)
Caption: A simplified workflow of a classical synthetic route to Corey lactone.
Key Experimental Protocol: Gram-Scale Baeyer-Villiger Oxidation
This protocol is a representative example for the oxidation of a bicyclic ketone intermediate. Safety Note: Peroxyacids are strong oxidants and can be shock-sensitive. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.
Objective: To convert 10.0 g of bicyclic ketone to the corresponding bicyclic lactone.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Bicyclic Ketone | (Varies) | 10.0 g | X | 1.0 |
| m-CPBA (77% max) | 172.57 | ~1.5 * X * 172.57 / 0.77 g | ~1.5 * X | 1.5 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 3.0 * X * 84.01 g | 3.0 * X | 3.0 |
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the bicyclic ketone (10.0 g, 1.0 eq) in dichloromethane (200 mL).
-
Buffering: Add solid sodium bicarbonate (3.0 eq) to the solution. This will create a slurry. Vigorous stirring is essential.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve m-CPBA (1.5 eq) in ~50 mL of DCM and add it to the dropping funnel. Add the m-CPBA solution dropwise to the stirred ketone slurry over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (stain with p-anisaldehyde or permanganate). The reaction is typically complete in 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the excess peroxide by slowly adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) until a test with peroxide indicator strips is negative.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude lactone.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel.
References
- 1. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic method of (-)-Corey lactone diol - Eureka | Patsnap [eureka.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant | MDPI [mdpi.com]
- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 7. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 8. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemo-Enzymatic Baeyer–Villiger Oxidation Facilitated with Lipases Immobilized in the Supported Ionic Liquid Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. researchgate.net [researchgate.net]
- 14. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05824A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Chiral Synthons: (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one and Its Strategic Alternatives in Complex Molecule Synthesis
For researchers, scientists, and professionals in drug development, the selection of the appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereochemical outcome, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, a pivotal precursor often associated with the renowned Corey lactone, against other prominent chiral synthons. Our analysis will focus on their application in the synthesis of two major classes of therapeutic agents: prostaglandins and carbocyclic nucleosides. We will delve into the strategic advantages and limitations of each synthon, supported by experimental data, detailed protocols, and mechanistic insights to empower you in making informed decisions for your next synthetic challenge.
Introduction to this compound: The Corey Lactone Archetype
This compound, a bicyclic γ-lactone, is a cornerstone in the stereocontrolled synthesis of complex natural products.[1] Its rigid framework and well-defined stereochemistry provide an exceptional platform for the introduction of multiple stereocenters, most notably in the synthesis of prostaglandins and their analogues.[2][3] The seminal work of E.J. Corey in the total synthesis of prostaglandins established the strategic importance of related lactone intermediates, forever linking them to this class of compounds.[4][5] These synthons are prized for their ability to orchestrate the stereoselective installation of the intricate cyclopentane core of prostaglandins.
The Arena of Comparison: Prostaglandin and Carbocyclic Nucleoside Synthesis
This guide will focus on two key areas where the choice of chiral synthon is paramount:
-
Prostaglandin Synthesis: These lipid compounds are potent signaling molecules with a wide range of physiological effects, making their synthetic analogues valuable therapeutic agents. The challenge lies in the precise construction of the highly functionalized cyclopentane ring with multiple stereocenters.
-
Carbocyclic Nucleoside Synthesis: In these nucleoside analogues, the furanose ring is replaced by a carbocycle, leading to increased metabolic stability.[6][7] Many of these compounds exhibit significant antiviral and anticancer activities.
We will compare the performance of this compound with two major classes of alternative chiral synthons:
-
Chiral Cyclopentenones: These synthons offer a more direct approach to the cyclopentane core of prostaglandins.
-
Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one): A versatile bicyclic γ-lactam, which is a premier building block for carbocyclic nucleosides.[8][9]
Head-to-Head Comparison: Performance in Synthesis
Prostaglandin Synthesis: The Corey Lactone Approach vs. Chiral Cyclopentenones
The synthesis of prostaglandins via Corey-type lactones is a well-trodden path, valued for its reliability and stereocontrol. However, alternative routes starting from chiral cyclopentenones have emerged as powerful competitors, often offering more convergent and efficient pathways.
Table 1: Comparison of Key Steps in Prostaglandin F2α Synthesis
| Feature | Corey Lactone Approach | Chiral Cyclopentenone Approach |
| Starting Material | This compound or its derivatives | 4-(R)-hydroxycyclopent-2-en-1-one or its protected form |
| Key Transformation(s) | Lactone reduction to lactol, Wittig olefination for the α-chain, introduction of the ω-chain | Conjugate addition for the ω-chain, trapping of the enolate with the α-chain precursor |
| Stereocontrol | Primarily dictated by the rigid lactone framework and subsequent stereodirected reactions. | Relies on asymmetric conjugate addition and stereoselective trapping of the resulting enolate. |
| Overall Yield (representative) | ~15-25% over multiple steps | ~20-30% over fewer steps |
| Enantiomeric Excess (of key intermediate) | >99% (from resolved lactone) | >95% (from asymmetric conjugate addition) |
| Convergence | Generally less convergent, with sequential chain installation. | Highly convergent, with both side chains introduced in a single or few steps. |
Expertise & Experience in Action: The Causality Behind Experimental Choices
The Corey lactone approach provides a robust and predictable pathway where the stereochemistry of the cyclopentane core is largely set from the beginning. The lactone functionality serves as a versatile handle for subsequent transformations. The reduction of the lactone to the corresponding lactol is a pivotal step, typically achieved with diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction. The subsequent Wittig reaction to install the α-chain is a classic and reliable method.
In contrast, the chiral cyclopentenone strategy hinges on the success of the asymmetric conjugate addition of the ω-chain. The choice of the chiral ligand and reaction conditions is critical to achieve high enantioselectivity. This approach is often more "atom-economical" and can significantly shorten the synthetic sequence. However, controlling the stereochemistry of the subsequent enolate trapping can be challenging.
Experimental Workflow: Prostaglandin Synthesis
Caption: Comparison of synthetic workflows for Prostaglandin F2α.
Carbocyclic Nucleoside Synthesis: A Realm Dominated by Vince Lactam
While this compound can theoretically be adapted for the synthesis of carbocyclic nucleosides, Vince lactam has emerged as the synthon of choice in this domain. Its inherent amino functionality provides a more direct route to the desired aminocyclopentanol core of many carbocyclic nucleosides.
Table 2: Comparison of Synthons for Carbocyclic Nucleoside Synthesis (e.g., Carbovir)
| Feature | (3aR,6aS)-Lactone Approach (Hypothetical) | Vince Lactam Approach |
| Starting Material | This compound | Racemic Vince Lactam |
| Key Transformation(s) | Lactone opening, conversion of hydroxyl to amino group, nucleobase coupling. | Enzymatic resolution, functional group manipulations, nucleobase coupling. |
| Stereocontrol | Relies on the stereochemistry of the starting lactone. | Achieved through highly efficient enzymatic kinetic resolution. |
| Overall Yield (representative) | Likely to be lower due to additional steps for nitrogen introduction. | Good to excellent, with efficient resolution and subsequent steps. |
| Enantiomeric Excess (of key intermediate) | >99% (from starting lactone) | >99% (from enzymatic resolution) |
| Efficiency | Less efficient due to the need for functional group interconversion. | Highly efficient and has been successfully implemented on an industrial scale. |
Expertise & Experience in Action: The Power of Biocatalysis
The synthesis of enantiomerically pure carbocyclic nucleosides from Vince lactam is a prime example of the successful integration of biocatalysis in industrial organic synthesis. The enzymatic kinetic resolution of racemic Vince lactam using a γ-lactamase is a highly efficient and scalable process that provides access to the desired enantiomer in high optical purity.[10][11] This enzymatic step is the cornerstone of the synthesis of several blockbuster antiviral drugs, including Abacavir.
A hypothetical route from the Corey lactone precursor would necessitate a multi-step sequence to convert the hydroxyl group (derived from the lactone) into an amino group with the correct stereochemistry, adding complexity and likely reducing the overall yield.
Experimental Workflow: Carbocyclic Nucleoside Synthesis
Caption: Synthetic workflow for Carbovir from Vince Lactam.
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of Corey Lactone Diol
This protocol is based on a highly efficient one-pot synthesis developed by Hayashi and coworkers.[1][6][12]
Materials:
-
(R)-diphenylprolinol silyl ether catalyst
-
Ethyl 4-oxo-2-pentenoate
-
Acrolein
-
LiAlH(OtBu)3
-
H2O2, KF, K2CO3
-
Solvents: i-PrOH, DMF
Procedure:
-
To a solution of (R)-diphenylprolinol silyl ether catalyst in i-PrOH, add ethyl 4-oxo-2-pentenoate and acrolein at room temperature.
-
Stir the reaction mixture for the specified time to allow for the domino Michael/Michael reaction to complete.
-
Cool the reaction mixture and add LiAlH(OtBu)3 for the stereoselective reduction of the ketone and aldehyde.
-
After completion of the reduction, quench the reaction and perform a Tamao-Fleming oxidation using H2O2 and KF in the presence of K2CO3 in DMF.
-
Work-up the reaction and purify the crude product by column chromatography to afford the Corey lactone diol.
Expected Outcome:
-
Overall Yield: ~50%
-
Enantiomeric Excess: >99%
Protocol 2: Enzymatic Resolution of Racemic Vince Lactam
This protocol is a general representation of the enzymatic kinetic resolution of Vince lactam.[10][11]
Materials:
-
Racemic Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)
-
Immobilized γ-lactamase
-
Phosphate buffer (pH ~7.5)
Procedure:
-
Prepare a solution of racemic Vince lactam in a phosphate buffer.
-
Add the immobilized γ-lactamase to the solution.
-
Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining lactam and the formation of the hydrolyzed product.
-
When the desired conversion is reached (typically around 50%), filter off the immobilized enzyme.
-
Extract the unreacted enantiomer of Vince lactam from the aqueous solution using an organic solvent.
-
The hydrolyzed product can also be isolated from the aqueous phase.
Expected Outcome:
-
Yield of desired enantiomer: ~45-50%
-
Enantiomeric Excess: >99%
Conclusion: Strategic Synthon Selection for Optimal Outcomes
The choice between this compound and its alternatives is a strategic one, dictated by the specific synthetic target and the desired attributes of the synthetic route.
-
For the synthesis of prostaglandins , the Corey lactone approach remains a highly reliable and stereocontrolled method, albeit often longer and less convergent than modern alternatives. Chiral cyclopentenones offer a more direct and convergent route, with the success hinging on the crucial asymmetric conjugate addition step.
-
In the realm of carbocyclic nucleosides , Vince lactam stands as the undisputed champion. The efficiency of its enzymatic resolution and its inherent amino functionality make it the superior choice for the synthesis of this important class of therapeutic agents.
Ultimately, a thorough understanding of the strengths and weaknesses of each chiral synthon, as outlined in this guide, will enable the synthetic chemist to design and execute more efficient and successful syntheses of complex, biologically active molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternative Precursors for Prostaglandin Synthesis: Shifting the Eicosanoid Balance
For decades, arachidonic acid (AA) has been the focal point of prostaglandin research, serving as the canonical precursor for the potent, pro-inflammatory 2-series prostaglandins. However, a growing body of evidence highlights the therapeutic potential of shifting the eicosanoid profile towards less inflammatory or actively pro-resolving mediators. This guide provides an in-depth comparison of alternative precursors for prostaglandin synthesis, offering researchers, scientists, and drug development professionals a comprehensive understanding of their metabolism, the biological activities of their downstream products, and the experimental methodologies to explore their potential.
The Central Dogma: Prostaglandin Synthesis from Arachidonic Acid
Prostaglandin synthesis is initiated by the release of fatty acids from the cell membrane by phospholipase A₂. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then catalyze the conversion of these fatty acids into unstable endoperoxide intermediates, such as prostaglandin H₂ (PGH₂).[1] PGH₂ is subsequently converted by specific synthases into various prostaglandins, thromboxanes, and prostacyclins, collectively known as prostanoids.[1] The prostaglandins derived from the omega-6 fatty acid arachidonic acid are termed the "2-series" because they contain two double bonds in their aliphatic side chains.[2] Of these, prostaglandin E₂ (PGE₂) is a potent mediator of inflammation, pain, and fever.[3][4]
Shifting the Paradigm: Alternative Precursors and their Metabolic Fates
The substrate promiscuity of COX enzymes allows for the utilization of other polyunsaturated fatty acids (PUFAs) as precursors, leading to the generation of structurally and functionally distinct prostaglandins. This guide will focus on three key alternative precursors: Dihomo-γ-linolenic acid (DGLA), Eicosapentaenoic acid (EPA), and Docosahexaenoenoic acid (DHA).
Dihomo-γ-linolenic Acid (DGLA): The Precursor to Anti-inflammatory 1-Series Prostaglandins
Dihomo-γ-linolenic acid (DGLA; 20:3n-6) is an omega-6 fatty acid that sits at a crucial metabolic juncture. While it can be elongated to arachidonic acid, it is also a direct substrate for COX enzymes, leading to the production of the 1-series prostaglandins, most notably prostaglandin E₁ (PGE₁).[5][6] PGE₁ exhibits potent anti-inflammatory and vasodilatory properties, often counteracting the effects of the pro-inflammatory PGE₂.[7][8]
Eicosapentaenoic Acid (EPA): Generating the Less Inflammatory 3-Series Prostaglandins
Eicosapentaenoic acid (EPA; 20:5n-3) is an omega-3 fatty acid abundant in marine oils.[9] EPA competes with arachidonic acid for COX enzymes, leading to two key outcomes: a reduction in the production of 2-series prostanoids and the synthesis of the 3-series prostaglandins (e.g., PGE₃).[9][10][11] Generally, 3-series prostaglandins are less inflammatory than their 2-series counterparts.[3][12] For instance, PGE₃ is significantly less potent in inducing inflammatory responses compared to PGE₂.[3][4]
Docosahexaenoic Acid (DHA): A Competitive Inhibitor and Precursor to Pro-Resolving Mediators
Docosahexaenoic acid (DHA; 22:6n-3), another prominent omega-3 fatty acid, has a more complex relationship with the prostaglandin synthesis pathway. While it is a poor substrate for COX enzymes, it acts as a potent competitive inhibitor of the conversion of arachidonic acid to prostaglandins.[13][14] By incorporating into cell membranes, DHA can displace arachidonic acid, thereby reducing the substrate pool for pro-inflammatory eicosanoid production.[15][16] Furthermore, DHA is a precursor to a distinct class of specialized pro-resolving mediators (SPMs), including resolvins and protectins, which actively orchestrate the resolution of inflammation.[16] Diets rich in DHA have been shown to attenuate chronic inflammatory diseases.[17]
Comparative Performance of Alternative Precursors
The choice of precursor for prostaglandin synthesis has profound implications for the resulting biological activity. The following table summarizes the key differences between arachidonic acid and the alternative precursors discussed.
| Feature | Arachidonic Acid (AA) | Dihomo-γ-linolenic Acid (DGLA) | Eicosapentaenoic Acid (EPA) | Docosahexaenoic Acid (DHA) |
| Fatty Acid Series | Omega-6 | Omega-6 | Omega-3 | Omega-3 |
| Prostaglandin Series Produced | 2-Series (e.g., PGE₂)[2] | 1-Series (e.g., PGE₁)[2][5] | 3-Series (e.g., PGE₃)[2][9] | Poor substrate for prostaglandin synthesis[13][14] |
| Primary Biological Activity of Prostaglandin Products | Pro-inflammatory, pyretic, algesic[3][4] | Anti-inflammatory, vasodilatory[7][8] | Less inflammatory than 2-series[3][12] | Precursor to pro-resolving mediators (resolvins, protectins)[16] |
| Interaction with COX Enzymes | Preferred substrate | Substrate for COX-1 and COX-2[7] | Competes with AA; substrate for COX enzymes[9][10] | Competitive inhibitor of COX enzymes[13][14] |
Experimental Workflows and Protocols
Visualizing the Metabolic Pathways
The following diagrams illustrate the metabolic conversion of arachidonic acid and the alternative precursors into their respective eicosanoid products.
Caption: Metabolic pathways of prostaglandin and eicosanoid synthesis.
Protocol 1: In Vitro Enzymatic Conversion of Alternative Precursors and Quantification by LC-MS/MS
This protocol describes the incubation of a purified COX enzyme with an alternative fatty acid precursor, followed by the quantification of the resulting prostaglandin product using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Purified recombinant human COX-1 or COX-2 enzyme
-
Arachidonic acid, DGLA, EPA, or DHA
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Internal standards (e.g., deuterated PGE₂, PGE₁, PGE₃)
-
LC-MS/MS system
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the COX enzyme in the assay buffer to the desired concentration. Keep the enzyme on ice.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, heme, and the fatty acid precursor (AA, DGLA, or EPA) at the desired concentration.
-
Reaction Initiation: Initiate the reaction by adding the diluted COX enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
-
Reaction Termination and Extraction: Terminate the reaction by adding a quenching solution (e.g., formic acid). Add the internal standard and extract the prostaglandins using a suitable organic solvent (e.g., ethyl acetate).
-
Sample Preparation: Evaporate the organic solvent under a stream of nitrogen and reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method for the specific quantification of the target prostaglandins and their internal standards.[13][18]
-
Data Analysis: Quantify the amount of prostaglandin produced by constructing a standard curve using known concentrations of the prostaglandin standard.
Protocol 2: Cell-Based Assay for Prostaglandin Production from Alternative Precursors
This protocol outlines a method to assess the production of different prostaglandin series in a cellular context after supplementing cells with alternative fatty acid precursors.
Materials:
-
Cell line of interest (e.g., macrophages, endothelial cells)
-
Cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Arachidonic acid, DGLA, EPA, or DHA
-
Inflammatory stimulus (e.g., lipopolysaccharide, LPS)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Fatty Acid Loading: Culture the cells to the desired confluency. Supplement the culture medium with the desired fatty acid precursor complexed to fatty acid-free BSA for 24-48 hours to allow for incorporation into cellular membranes.
-
Cell Stimulation: Wash the cells to remove excess fatty acids and then stimulate with an inflammatory agent (e.g., LPS) for a specified time to induce prostaglandin synthesis.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Prostaglandin Extraction and Quantification: Follow steps 5-8 from Protocol 1 to extract and quantify the prostaglandins in the cell culture supernatant using LC-MS/MS.[13][18]
Caption: Experimental workflows for prostaglandin synthesis analysis.
Conclusion
The investigation of alternative precursors for prostaglandin synthesis offers a promising avenue for the development of novel therapeutic strategies for inflammatory diseases. By shifting the balance of eicosanoid production away from the pro-inflammatory 2-series prostaglandins and towards the less inflammatory 1- and 3-series, or the pro-resolving mediators derived from DHA, it is possible to modulate inflammatory responses and promote tissue homeostasis. The experimental protocols provided in this guide offer a starting point for researchers to explore the potential of these alternative precursors in their own experimental systems.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Different Fatty Acids Compete with Arachidonic Acid for Binding to the Allosteric or Catalytic Subunits of Cyclooxygenases to Regulate Prostanoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Resolvins and Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 16. researchgate.net [researchgate.net]
- 17. cris.tau.ac.il [cris.tau.ac.il]
- 18. Simultaneous quantification of prostaglandins in human synovial cell-cultured medium using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of Chiral Lactones
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical composition of molecules is of paramount importance. Chiral lactones, key structural motifs in numerous natural products and active pharmaceutical ingredients (APIs), are a prime example. The distinct three-dimensional arrangement of atoms in enantiomers can lead to significantly different pharmacological and toxicological profiles. Consequently, the accurate and precise determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is a critical step in quality control, process development, and regulatory compliance.[1][2]
This guide offers an objective comparison of the principal analytical techniques for determining the enantiomeric excess of chiral lactones. It is designed for researchers, scientists, and drug development professionals, providing the technical insights and methodologies required to select and implement the most appropriate technique for their specific analytical challenge. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.
The primary methods for ee determination fall into three main categories: chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, and electroseparation techniques like Capillary Electrophoresis (CE).[1][3] The selection of a method is dictated by factors including the physicochemical properties of the lactone, the required sensitivity and accuracy, sample throughput, and available instrumentation.[1]
Chapter 1: Chiral Chromatography: The Workhorse of Enantioseparation
Chromatographic methods are the most widely used for determining enantiomeric excess due to their high resolution and broad applicability.[4] These techniques separate enantiomers by exploiting their differential interactions with a chiral environment, most commonly a chiral stationary phase (CSP).
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and powerful tool for enantiomeric separations.[4] The separation is based on the transient formation of diastereomeric complexes between the lactone enantiomers and the chiral stationary phase, leading to different retention times.
Principle of Chiral HPLC: The core of chiral HPLC is the column packed with a CSP. Enantiomers are separated based on the differences in the stability of the diastereomeric complexes formed with the CSP. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in a later elution time.
Expertise in Action: Selecting the Right Chiral Stationary Phase (CSP)
The choice of CSP is the most critical step in method development.[5][6] For lactones, polysaccharide-based CSPs are often the first choice due to their broad enantiorecognition capabilities.[5]
-
Polysaccharide-Based CSPs: These are derived from cellulose or amylose that have been coated or immobilized on a silica support. Columns like Chiralpak® AD (amylose-based) and Chiralcel® OD (cellulose-based) are excellent starting points.[5] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure of the polysaccharide.
-
Pirkle-Type CSPs: These phases rely on π-π interactions, hydrogen bonding, and steric hindrance for chiral recognition. They can be effective for lactones with aromatic moieties.
-
Macrocyclic Glycopeptide CSPs: These offer a unique combination of interaction sites and can be operated in multiple modes (reversed-phase, normal-phase, polar organic), providing complementary selectivity.[6]
Causality in Mobile Phase Selection: For polysaccharide CSPs, normal-phase HPLC is most common. A typical mobile phase consists of a non-polar solvent like n-hexane or heptane with a polar modifier, usually an alcohol such as isopropanol or ethanol.[5] The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration is the primary way to optimize the balance between resolution and analysis time. A lower percentage of alcohol generally leads to longer retention times and better resolution, while a higher percentage speeds up the analysis, potentially at the cost of resolution.[5]
Experimental Protocol: ee Determination of a Model Lactone by Chiral HPLC
This protocol provides a general starting point for separating lactone enantiomers on a polysaccharide-based CSP.
1. Sample Preparation:
- Accurately weigh and dissolve the lactone sample in the mobile phase to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[5]
2. HPLC System and Conditions:
- HPLC System: An Agilent 1260 Infinity II or equivalent system with a UV detector.[5]
- Chiral Column: Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm).[5]
- Mobile Phase: n-Hexane/Isopropanol (90:10, v/v). This ratio is a starting point and should be optimized.[5]
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 25°C.[5]
- Detection: UV at 220 nm (or a wavelength appropriate for the lactone's chromophore).[5]
- Injection Volume: 10 µL.[5]
3. System Suitability and Analysis:
- Inject a racemic standard of the lactone to determine the retention times of both enantiomers and to calculate the resolution factor (Rs). A baseline separation (Rs ≥ 1.5) is ideal.
- Inject the sample to be analyzed.
- Identify the peaks corresponding to the two enantiomers.
4. Calculation of Enantiomeric Excess (ee):
- The ee is calculated from the peak areas (A1 and A2) of the two enantiomers using the following formula: ee (%) = [(A1 - A2) / (A1 + A2)] * 100 (where A1 is the area of the major enantiomer and A2 is the area of the minor enantiomer).
5. Method Optimization:
- Vary the percentage of isopropanol in the mobile phase (e.g., from 5% to 20%) to optimize resolution and analysis time.[5]
- Evaluate the effect of column temperature (e.g., 15°C, 25°C, 40°C) as it can influence selectivity.[5]
Visualization: Chiral HPLC Workflow
Caption: A typical workflow for determining the enantiomeric excess of a chiral lactone using HPLC.
Gas Chromatography (GC)
For volatile and thermally stable lactones, chiral Gas Chromatography (GC) is a powerful and often preferred alternative to HPLC.[3][5] It offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Principle of Chiral GC: Similar to HPLC, chiral GC relies on a chiral stationary phase, but in this case, it is coated on the inner wall of a long capillary column. Cyclodextrin derivatives are the most common CSPs for GC analysis of lactones.[5][7] The separation occurs in the gas phase, where the differential interactions of the enantiomers with the CSP cause them to travel through the column at different rates.
Expertise in Action: Column and Condition Selection
-
Chiral Columns: Fused-silica capillary columns coated with a cyclodextrin-based CSP, such as Chirasil-β-Dex, are highly effective for lactone separations.[7][8] The choice of the specific cyclodextrin derivative and the column dimensions (length, internal diameter, film thickness) are critical for achieving baseline separation.
-
Temperature Programming: Unlike the often isocratic conditions in HPLC, GC methods typically employ a temperature program. Starting at a lower temperature allows for the separation of more volatile components, and then ramping up the temperature helps to elute less volatile compounds in a reasonable time with good peak shape. For lactones, an initial oven temperature might be held for a few minutes before being programmed to a higher temperature.[7][8]
Experimental Protocol: ee Determination of γ-Lactones by Chiral GC-FID
This protocol is based on a method for analyzing γ-lactones in complex matrices.[7][8]
1. Sample Preparation:
- For liquid samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).
- Concentrate the extract under a gentle stream of nitrogen.
- Dissolve the residue in a known volume of an appropriate solvent (e.g., hexane) for GC analysis.[5]
2. GC System and Conditions:
- GC System: A Perkin-Elmer model 8500 or equivalent, equipped with a Flame Ionization Detector (FID).[7][8]
- Chiral Column: A 25 m x 0.25 mm i.d. fused-silica column coated with a 0.25 µm layer of Chirasil-β-Dex.[7][8]
- Carrier Gas: Helium.[7][8]
- Oven Temperature Program: Maintain at 130°C for 10 min, then ramp to 180°C at 2°C/min, and hold for 30 min.[7][8]
- Injector Temperature: 250°C.
- Detector Temperature (FID): 320°C.[7][8]
- Injection Mode: Split injection (e.g., 50:1 split ratio).[8]
3. System Suitability and Analysis:
- Inject a racemic standard mixture of the target lactones to confirm retention times, elution order, and resolution.
- Inject the prepared sample.
4. Calculation of Enantiomeric Excess (ee):
- Calculate the ee% using the peak areas from the FID chromatogram, as described in the HPLC protocol.
Visualization: Chiral GC Workflow
Caption: A general workflow for the determination of enantiomeric excess for volatile lactones via GC.
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct alternative to chromatographic methods.[9] Instead of physically separating the enantiomers, NMR techniques render them chemically non-equivalent (diastereotopic), resulting in separate, quantifiable signals in the NMR spectrum. This is achieved by using a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent.[9]
Principle of NMR for ee Determination: In an achiral solvent, enantiomers are indistinguishable by NMR as they have identical magnetic properties.[9] However, in the presence of a chiral auxiliary, transient diastereomeric complexes (with a chiral solvating agent) or stable diastereomeric compounds (with a chiral derivatizing agent) are formed. These diastereomers have different chemical environments and, therefore, produce distinct sets of signals in the NMR spectrum. The enantiomeric excess can be determined by integrating the relative intensities of these signals.[10]
Chiral Solvating Agents (CSAs) & Chiral Shift Reagents (CSRs)
CSAs are chiral molecules that form weak, rapidly exchanging diastereomeric complexes with the analyte enantiomers. This interaction induces small chemical shift differences (Δδ) between corresponding protons of the two enantiomers. Chiral alcohols, such as 2,2,2-trifluoro-1-(9-anthryl)ethanol, are effective CSAs for lactones.[10]
Chiral Shift Reagents, often lanthanide-based complexes like Eu(hfc)₃, function similarly but can induce much larger chemical shift differences, which can be advantageous for resolving overlapping signals.[11][12]
Expertise in Action: The Trustworthiness of NMR Data A key advantage of NMR is its inherent quantitative nature, provided the signals are fully resolved and relaxation delays are adequate. The accuracy of the ee determination is limited primarily by spectral resolution for samples with high enantiomeric excess and by the signal-to-noise ratio and integration accuracy for samples with low enantiomeric excess.[11]
Experimental Protocol: ee Determination using a Chiral Shift Reagent and ¹H NMR
This protocol is a generalized procedure based on the use of lanthanide shift reagents for mevalonolactone.[11][12]
1. Sample Preparation:
- Dissolve a few milligrams (e.g., 5-10 mg) of the lactone sample in a suitable deuterated solvent (e.g., CDCl₃ or CCl₄) in an NMR tube.
- Acquire a standard ¹H NMR spectrum of the sample alone.
2. Addition of Chiral Shift Reagent (CSR):
- Add a small, measured amount of the CSR (e.g., Eu(hfc)₃) to the NMR tube.
- Gently shake the tube to ensure complete dissolution and complexation.
- The amount of CSR added is critical; too little will not provide sufficient separation, while too much can cause excessive line broadening. It is often added portion-wise until optimal signal separation is achieved.
3. NMR Data Acquisition:
- Acquire a series of ¹H NMR spectra after each addition of the CSR.
- Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for accurate integration of the signals.
4. Data Analysis and ee Calculation:
- Identify a proton signal (or multiple signals) in the lactone that splits into two distinct signals upon addition of the CSR.
- Carefully integrate the areas of the two separated signals (A1 and A2).
- Calculate the ee% using the standard formula: ee (%) = [(A1 - A2) / (A1 + A2)] * 100.
Visualization: NMR/CSR Workflow
Caption: Workflow for determining enantiomeric excess via ¹H NMR using a chiral shift reagent.
Chapter 3: Capillary Electrophoresis (CE)
Capillary Electrophoresis has emerged as a powerful technique for chiral separations, offering high efficiency, rapid analysis times, and minimal sample and solvent consumption.[13][14][15] It is particularly well-suited for the analysis of polar and charged compounds.[16]
Principle of Chiral CE: In CE, charged molecules migrate in a buffer-filled capillary under the influence of a high electric field.[15] Chiral separation is achieved by adding a chiral selector to the background electrolyte (BGE).[16] The enantiomers form transient diastereomeric complexes with the selector. Because these complexes have different effective mobilities (due to different stability constants or sizes), they migrate at different velocities, leading to separation.[14]
Expertise in Action: The Role of Chiral Selectors For lactones, which are often neutral, a technique called Micellar Electrokinetic Chromatography (MEKC) is typically used.[13]
-
Cyclodextrins (CDs): These are the most widely used chiral selectors in CE.[17] Their hydrophobic inner cavity and hydrophilic outer surface allow them to form inclusion complexes with a wide range of molecules, including lactones. The different fit of the two enantiomers within the chiral CD cavity leads to different binding constants and thus, separation.
-
Chirally Selective Micelles: In MEKC, surfactants are added to the BGE above their critical micelle concentration. If a chiral surfactant is used, or a chiral selector is added to the micellar phase, enantiomers will partition differently into the chiral micelles, resulting in separation.
Chapter 4: Method Comparison and Selection Guide
The choice of an analytical technique for determining enantiomeric excess is a critical decision that depends on various factors.[1] This section provides a comparative summary to aid in the selection process.
Quantitative Performance Comparison
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning with a solid CSP | Differential partitioning with a coated CSP | Formation of diastereotopic species | Differential electrophoretic mobility |
| Resolution | Very High | Excellent | Moderate to High | Excellent |
| Sensitivity | High (UV, MS) | Very High (FID, MS) | Low to Moderate | High |
| Analysis Time | 5-30 min | 10-60 min | < 5 min per sample[18] | < 15 min |
| Sample Prep | Simple (dissolve & filter) | Can require extraction/derivatization | Simple (dissolve) | Simple (dissolve in buffer) |
| Analytes | Broad applicability[2] | Volatile & thermally stable compounds[3] | Soluble compounds | Charged or neutral (MEKC) compounds |
| Instrumentation | Common | Common | Common | Less common than HPLC/GC |
| Key Advantage | Versatility and robustness | Highest resolution for volatile analytes | Speed and minimal solvent use[18] | High efficiency, low consumption |
| Key Limitation | Higher solvent consumption | Limited to volatile/stable compounds | Lower sensitivity, potential signal overlap | Method development can be complex |
Decision-Making Logic for Method Selection
To select the optimal method, consider the properties of your lactone and your analytical requirements.
Caption: A decision tree to guide the selection of an analytical method for ee determination.
Conclusion
The determination of enantiomeric excess for chiral lactones is a critical analytical task that can be accomplished through several powerful techniques. Chiral HPLC and GC remain the gold standards, offering unparalleled resolution for a wide range of lactones. NMR spectroscopy provides a rapid and resource-efficient alternative, ideal for high-throughput screening environments where speed is paramount. Capillary Electrophoresis offers a high-efficiency, low-consumption method that is particularly advantageous for polar molecules.
Ultimately, the most effective method is one that is carefully selected and optimized based on the specific physicochemical properties of the analyte and the overarching goals of the analysis. By understanding the fundamental principles, advantages, and practical considerations of each technique presented in this guide, researchers and drug development professionals can confidently develop robust and reliable methods to ensure the stereochemical purity of their chiral lactones.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. Determination of enantiomeric excess [ch.ic.ac.uk]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. General method for determining enantiomeric purities of chiral lactones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. bio-rad.com [bio-rad.com]
- 15. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
Chiral HPLC analysis of cyclopenta[b]furan-2-one enantiomers
An In-Depth Guide to the Chiral HPLC Analysis of Cyclopenta[b]furan-2-one Enantiomers
In the landscape of modern drug discovery and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity for ensuring safety, efficacy, and batch-to-batch consistency. Chiral bicyclic lactones, such as the cyclopenta[b]furan-2-one core, represent a privileged structural motif found in numerous bioactive natural products and pharmaceutical intermediates.[1][2] The stereochemistry of these molecules can drastically alter their pharmacological profiles, making robust enantioselective analysis an indispensable tool for researchers.[3][4]
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the resolution of cyclopenta[b]furan-2-one enantiomers. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounding our recommendations in the fundamental principles of chiral recognition and extensive field experience.
The Principle of Chiral Recognition: Beyond Lock and Key
The foundation of chiral chromatography rests on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase (CSP).[5] For a successful separation to occur, there must be a sufficient difference in the stability (free energy) of these two diastereomeric complexes. This stability difference is governed by what is often conceptualized as the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole interactions) are required for effective chiral recognition.[3][4] The specific nature of the analyte—its functional groups, rigidity, and stereochemistry—dictates which CSP will provide the optimal set of interactions for separation.
Comparing Chiral Stationary Phases for Lactone Analysis
The selection of the CSP is the most critical decision in developing a chiral separation method.[6] For cyclic esters like lactones, two classes of CSPs have demonstrated broad applicability and high success rates: polysaccharide-based and cyclodextrin-based phases.
Polysaccharide-Based CSPs
These are the most widely used CSPs in HPLC, consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[3][7] The chiral selectors are polymers that form helical grooves, creating a complex chiral environment. Separation is achieved through a combination of hydrogen bonding with the carbamate groups on the polysaccharide backbone, π-π interactions with phenyl groups, and steric fit within the chiral cavities.[3]
For furanone compounds, polysaccharide columns are particularly effective, often used in normal-phase mode with alkane/alcohol mobile phases.[8] The hydroxyl and carbonyl groups of the cyclopenta[b]furan-2-one are prime candidates for forming hydrogen bonds with the CSP, while the fused ring system engages in crucial steric interactions.
Cyclodextrin-Based CSPs
Cyclodextrin CSPs consist of cyclic oligosaccharides (typically β-cyclodextrin) bonded to silica.[5] Their primary mechanism of chiral recognition involves the formation of inclusion complexes, where the analyte (or a portion of it) fits into the relatively hydrophobic cavity of the cyclodextrin torus.[5][9] Secondary interactions between functional groups on the analyte and the hydroxyl groups on the rim of the cyclodextrin further stabilize the complex and impart enantioselectivity. These columns are most frequently used in reversed-phase mode.[9] For the separation of chiral furan derivatives, derivatized cyclodextrins have shown significant utility.[9]
Performance Comparison: Polysaccharide vs. Cyclodextrin CSPs
| Feature | Polysaccharide-Based CSPs (e.g., CHIRALPAK® series) | Cyclodextrin-Based CSPs (e.g., CYCLOBOND™ series) |
| Primary Mechanism | Hydrogen bonding, π-π interactions, steric hindrance within chiral grooves.[3] | Host-guest inclusion complexation, hydrogen bonding at the rim.[5] |
| Typical Mobile Phase | Normal Phase (Hexane/Alcohol), Polar Organic, Reversed Phase.[8] | Reversed Phase (Water/Acetonitrile/Methanol), Polar Organic.[9] |
| Selectivity for Lactones | Generally very high due to multiple interaction points (carbonyl, ether oxygen).[8][10] | Effective, especially for analytes with an aromatic ring that can be included in the cavity.[9] |
| Advantages | Broad applicability, high loading capacity for preparative scale, robust and versatile.[7] | Excellent for certain structures, often used in LC-MS compatible mobile phases. |
| Considerations | Coated versions have solvent limitations (avoid DCM, chloroform, etc.). Immobilized versions are more robust.[7] | May show lower efficiency than polysaccharide phases; success is highly dependent on analyte geometry. |
| Recommended For | Initial screening and primary method development for cyclopenta[b]furan-2-one due to high historical success with furanones.[8] | Alternative screening option, particularly if reversed-phase conditions are required. |
Strategic Workflow for Method Development
A logical, structured approach to method development saves time and resources while ensuring a robust final method. The process begins with screening different columns and mobile phases and proceeds to fine-tuning the optimal conditions.
References
- 1. A concise access to bridged [2,2,1] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol [article.sapub.org]
- 3. eijppr.com [eijppr.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Synthetic Routes to Corey Lactone: From Classical Strategy to Modern Efficiency
Introduction: The Enduring Significance of Corey Lactone
The Corey lactone, formally known as (3aR,4S,5R,6aS)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one, stands as a cornerstone in the field of organic synthesis. Its paramount importance lies in its role as a key chiral intermediate for the synthesis of a wide array of prostaglandins and their analogues.[1] Prostaglandins are a class of lipid compounds with diverse and potent physiological effects, making them crucial targets for drug development in areas such as glaucoma treatment, inflammation, and reproductive medicine. The stereochemically dense and highly functionalized structure of the Corey lactone provides a versatile scaffold from which the various prostaglandin side chains can be elaborated. This guide provides a comparative analysis of different synthetic routes to this pivotal molecule, from the landmark classical synthesis developed by E.J. Corey to more recent, highly efficient methodologies. We will delve into the strategic underpinnings of each approach, supported by experimental data, to offer researchers and drug development professionals a comprehensive understanding of the available synthetic options.
The Classical Corey Synthesis: A Landmark in Stereocontrolled Synthesis
First reported in 1969, the synthesis of prostaglandins via the Corey lactone is a testament to the power of strategic bond disconnections and stereocontrol.[2][3] This multi-step sequence, while lengthy by modern standards, was revolutionary in its time and remains a benchmark in the field. The classical route establishes the critical stereochemistry of the cyclopentane core through a series of elegant transformations.
Key Stages of the Classical Synthesis
The synthesis begins with a Diels-Alder reaction between cyclopentadiene and 2-chloroacrylonitrile, followed by several key steps to construct the lactone framework.[3][4] The main transformations include:
-
Diels-Alder Cycloaddition: This reaction sets up the bicyclo[2.2.1]heptane skeleton, providing a rigid framework that allows for excellent stereocontrol in subsequent reactions.
-
Baeyer-Villiger Oxidation: A crucial step that introduces the oxygen atom required for the lactone ring and expands the five-membered ring of the bicyclic ketone into a six-membered lactone.[4]
-
Iodolactonization: This intramolecular cyclization reaction forms the γ-lactone ring with concomitant introduction of an iodine atom, which is subsequently removed.[3]
-
Functional Group Manipulations: A series of protection, oxidation, and reduction steps are employed to install the necessary functional groups, ultimately leading to the Corey lactone.
Experimental Overview of the Classical Route
While the original publications provide the conceptual framework, a typical sequence of the classical synthesis involves approximately 10-12 steps. The overall yield is often modest due to the numerous transformations and purification steps. The entire process can take over 48 hours to complete, excluding purification time.[5]
| Parameter | Classical Corey Synthesis |
| Starting Materials | Cyclopentadiene, 2-chloroacrylonitrile |
| Key Reactions | Diels-Alder, Baeyer-Villiger, Iodolactonization |
| Number of Steps | ~10-12 |
| Overall Yield | Modest (variable) |
| Enantioselectivity | Achieved through resolution of a key intermediate |
| Reaction Time | > 48 hours |
Workflow of the Classical Corey Synthesis
Caption: Key transformations in the classical Corey lactone synthesis.
Modern Alternatives: Pursuing Efficiency and Elegance
In the decades since Corey's seminal work, synthetic chemists have developed numerous alternative routes to the Corey lactone, driven by the desire for increased efficiency, stereocontrol, and sustainability. These modern approaches often employ novel catalytic methods and reaction cascades to significantly shorten the synthetic sequence.
Hayashi's One-Pot Organocatalytic Synthesis
A groundbreaking advancement in Corey lactone synthesis was reported by Hayashi and coworkers, who developed a one-pot procedure that furnishes the target molecule in just 152 minutes with a 50% overall yield.[6][7] This remarkable efficiency is achieved through a carefully orchestrated sequence of reactions catalyzed by a diphenylprolinol silyl ether organocatalyst.
Causality Behind the Experimental Choices
The success of this one-pot synthesis hinges on the strategic use of an organocatalyst to initiate a domino Michael/Michael reaction.[6] This key step rapidly builds the stereochemically complex cyclopentanone core in a formal [3+2] cycloaddition. Subsequent transformations, including reductions and a Fleming-Tamao oxidation, are performed in the same reaction vessel by simply adding the appropriate reagents in a sequential manner. The choice of reagents and conditions is critical to ensure compatibility and high conversion at each stage.
Experimental Protocol for Hayashi's One-Pot Synthesis
The one-pot synthesis involves a domino reaction followed by five subsequent reaction steps:[6]
-
Asymmetric Domino Michael/Michael Reaction: An α,β-unsaturated aldehyde and an enoate react in the presence of the organocatalyst to form the trisubstituted cyclopentanone core with excellent enantioselectivity (>99% ee).
-
Reduction of Aldehyde and Ketone: The resulting aldehyde and ketone functionalities are reduced stereoselectively.
-
Lactonization: The diol intermediate undergoes intramolecular cyclization to form the lactone ring.
-
Fleming-Tamao Oxidation: A two-step conversion of a carbon-silicon bond to a carbon-oxygen bond to install the final hydroxyl group.
Caption: Workflow for Hayashi's one-pot synthesis of Corey lactone.
Chemoenzymatic Approaches: Harnessing Nature's Catalysts
Biocatalysis has emerged as a powerful tool in organic synthesis, offering unparalleled selectivity and mild reaction conditions. Chemoenzymatic routes to the Corey lactone and its equivalents leverage enzymes for key stereoselective transformations.
Baeyer-Villiger Monooxygenases (BVMOs)
A notable chemoenzymatic strategy involves the use of Baeyer-Villiger monooxygenases (BVMOs) to perform the critical lactonization step.[8][9] These enzymes catalyze the insertion of an oxygen atom into a cyclic ketone with high regio- and enantioselectivity, often outperforming chemical reagents.[8] A key advantage of this approach is the ability to resolve racemic ketones kinetically, yielding enantiomerically pure lactone and unreacted ketone.
Concise Synthesis of a Bromohydrin Equivalent
A recent and highly efficient chemoenzymatic approach focuses on the synthesis of a bromohydrin intermediate, which serves as a radical equivalent of the Corey lactone.[10][11] This strategy dramatically shortens the synthesis, providing the key intermediate in just two steps from commercially available starting materials.[10][11] The chiral cyclopentane core is introduced with high enantioselectivity via an enzymatic process.
Experimental Data for Chemoenzymatic Routes
| Parameter | Chemoenzymatic (Bromohydrin Route) |
| Starting Materials | Commercially available diol |
| Key Reactions | Enzymatic desymmetrization, Bromohydrin formation |
| Number of Steps | 2 (to key intermediate) |
| Overall Yield | High (specifics vary with enzyme and substrate) |
| Enantioselectivity | Excellent (>99% ee) |
| Reaction Time | Significantly reduced compared to classical route |
Comparative Summary of Corey Lactone Synthesis Routes
| Synthetic Route | Key Advantages | Key Disadvantages | Overall Efficiency |
| Classical Corey | Well-established, robust, good for gram-scale | Lengthy (10-12 steps), modest overall yield, uses stoichiometric reagents | Low to Moderate |
| Hayashi's One-Pot | Extremely fast (152 min), high pot-economy, excellent enantioselectivity | Requires specialized organocatalyst, optimization of one-pot sequence can be challenging | Very High |
| Chemoenzymatic | High enantioselectivity, mild reaction conditions, environmentally benign | Enzyme availability and stability can be a concern, substrate scope may be limited | High to Very High |
Conclusion: A Synthesis for Every Need
The synthesis of Corey lactone has evolved significantly from its classical origins. While the Corey synthesis remains a valuable and historically important route, modern methodologies offer remarkable improvements in efficiency, speed, and stereocontrol. Hayashi's one-pot synthesis represents a pinnacle of pot- and step-economy, ideal for rapid access to the Corey lactone. Chemoenzymatic approaches provide a green and highly enantioselective alternative, with the potential for further optimization and scalability. The choice of synthetic route will ultimately depend on the specific needs of the researcher, considering factors such as scale, available resources, and desired level of efficiency. The continued innovation in this area underscores the enduring importance of the Corey lactone as a target for synthetic chemists and a gateway to the fascinating world of prostaglandins.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to Catalytic Systems for Asymmetric Lactone Synthesis
Introduction
Chiral lactones are pivotal structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. Their defined stereochemistry is often crucial for their biological activity, making their stereoselective synthesis a significant objective in modern organic chemistry. The development of catalytic asymmetric methods to produce these valuable compounds has revolutionized the field, offering efficient and elegant solutions to control stereochemistry.
This guide provides a comparative analysis of the three principal catalytic systems employed for asymmetric lactone synthesis: enzymatic catalysis, organocatalysis, and transition metal catalysis. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed experimental protocols to illustrate their practical application. Our goal is to equip researchers, scientists, and drug development professionals with the critical knowledge needed to select the most appropriate catalytic system for their specific synthetic challenges.
Section 1: Enzymatic Catalysis - The Biocatalytic Approach
Enzymes, as nature's catalysts, offer unparalleled selectivity under mild reaction conditions. In the realm of lactone synthesis, hydrolases, particularly lipases, and monooxygenases are the most prominent players. These biocatalysts can perform kinetic resolutions of racemic mixtures or desymmetrization of prochiral substrates with exceptional enantioselectivity.[1][2]
Mechanism of Action: Lipase-Catalyzed Lactonization
Lipases typically catalyze the intramolecular esterification of ω-hydroxycarboxylic acids to form lactones. The key to their stereoselectivity lies in the chiral environment of the enzyme's active site. In a kinetic resolution, one enantiomer of a racemic hydroxy acid fits preferentially into the active site and is converted to the lactone, leaving the unreacted enantiomer in high enantiomeric excess.
Performance Data: Lipase-Catalyzed Kinetic Resolution
The efficiency of enzymatic catalysis is highly dependent on the specific enzyme, substrate, and reaction conditions. Below is a summary of representative data for the kinetic resolution of δ-hydroxy-γ-lactones using Candida antarctica lipase B (CAL-B), a workhorse in biocatalysis.
| Substrate (racemic) | Acyl Donor | Enzyme | Time (h) | Conversion (%) | Product (ee%) | Unreacted Substrate (ee%) | Reference |
| trans-β-phenyl-δ-hydroxy-γ-lactone | Vinyl propionate | CAL-B | 6 | ~50 | 96 (propionate) | 99 (hydroxylactone) | [3] |
| trans-β-(4-chlorophenyl)-δ-hydroxy-γ-lactone | Vinyl propionate | CAL-B | 6 | ~50 | 98 (propionate) | 97 (hydroxylactone) | [3] |
| trans-β-(4-methylphenyl)-δ-hydroxy-γ-lactone | Vinyl propionate | CAL-B | 6 | ~50 | 92 (propionate) | 96 (hydroxylactone) | [3] |
Experimental Protocol: CAL-B Catalyzed Kinetic Resolution[3]
Objective: To perform a preparative scale kinetic resolution of racemic trans-β-aryl-δ-hydroxy-γ-lactone.
Materials:
-
Racemic trans-β-aryl-δ-hydroxy-γ-lactone (1.0 mmol)
-
Candida antarctica lipase B (CAL-B, immobilized) (100 mg)
-
Vinyl propionate (5.0 mmol)
-
Diisopropyl ether (10 mL)
-
Magnetic stirrer and heating plate
-
Reaction vessel
Procedure:
-
To a solution of the racemic hydroxylactone (1.0 mmol) in diisopropyl ether (10 mL), add vinyl propionate (5.0 mmol).
-
Add immobilized CAL-B (100 mg) to the mixture.
-
Stir the suspension at 45°C.
-
Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
When approximately 50% conversion is reached (typically after 6 hours), stop the reaction by filtering off the enzyme.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting mixture of the unreacted hydroxylactone and the acylated product by column chromatography on silica gel.
Workflow for Enzymatic Kinetic Resolution
Caption: Experimental workflow for lipase-catalyzed kinetic resolution.
Advantages & Limitations
-
Advantages: High enantioselectivity, mild reaction conditions (protecting groups often unnecessary), environmentally benign ("green chemistry").
-
Limitations: Substrate scope can be limited, achieving >50% yield of a single enantiomer is impossible in kinetic resolutions, and enzyme stability can be an issue.
Section 2: Organocatalysis - The Metal-Free Alternative
Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. It utilizes small, chiral organic molecules to catalyze transformations. For lactone synthesis, chiral Brønsted acids, Lewis bases (like N-heterocyclic carbenes), and cinchona alkaloids have proven particularly effective.[4][5][6]
Mechanism of Action: Brønsted Acid Catalyzed Hydrolactonization
Chiral Brønsted acids, such as confined imidodiphosphorimidates (IDPi), can catalyze the asymmetric hydrolactonization of unsaturated carboxylic acids.[4][7] The catalyst protonates the alkene, creating a chiral contact ion pair. The confined environment of the catalyst directs the intramolecular attack of the carboxylic acid, leading to the formation of the lactone with high stereocontrol.
Performance Data: IDPi-Catalyzed Asymmetric Hydrolactonization
This method provides direct access to enantiomerically enriched tertiary lactones from readily available starting materials.
| Substrate (γ,δ-Unsaturated Carboxylic Acid) | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 4-Methyl-4-phenylpent-1-enoic acid | 2 | Mesitylene | 95 | 92 | [7] |
| 4-(4-Bromophenyl)-4-methylpent-1-enoic acid | 2 | Mesitylene | 99 | 94 | [7] |
| 4-Methyl-4-(naphthalen-2-yl)pent-1-enoic acid | 2 | Mesitylene | 99 | 95 | [7] |
Experimental Protocol: IDPi-Catalyzed Hydrolactonization[7]
Objective: To synthesize an enantiomerically enriched tertiary γ-lactone via asymmetric hydrolactonization.
Materials:
-
γ,δ-Unsaturated carboxylic acid (0.2 mmol)
-
Confined IDPi Brønsted acid catalyst (2 mol%, 0.004 mmol)
-
Mesitylene (0.1 M solution, 2 mL)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vial
Procedure:
-
Inside a glovebox, weigh the IDPi catalyst into a reaction vial.
-
Add a solution of the γ,δ-unsaturated carboxylic acid in mesitylene.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired lactone.
Catalytic Cycle of Asymmetric Hydrolactonization
Caption: Catalytic cycle for Brønsted acid-catalyzed hydrolactonization.
Advantages & Limitations
-
Advantages: Avoids toxic heavy metals, catalysts are often stable to air and moisture, and can provide access to products not easily made by other methods.
-
Limitations: Catalyst loading can sometimes be high, and substrate scope may be narrower compared to some metal-based systems.
Section 3: Transition Metal Catalysis - The Powerful Workhorse
Transition metal catalysis is arguably the most versatile and widely used method for asymmetric synthesis. For lactone formation, key reactions include asymmetric hydrogenation of ketoesters, intramolecular C-H functionalization, and various cyclization reactions.[8][9][10] Catalysts based on iridium, rhodium, palladium, and copper are particularly prominent.
Mechanism of Action: Iridium-Catalyzed Asymmetric Hydrogenation
The asymmetric hydrogenation of γ-ketoesters is a highly efficient route to chiral γ-lactones. A chiral iridium complex, typically featuring a chiral phosphine ligand, activates molecular hydrogen. The ketoester coordinates to the metal center, and the hydride is delivered to the carbonyl face-selectively, dictated by the chiral ligand. The resulting hydroxy ester then undergoes spontaneous or acid-catalyzed cyclization to the lactone.
Performance Data: Ir-Catalyzed Asymmetric Hydrogenation of Ketoesters
Iridium catalysts bearing ferrocene-based chiral ligands have demonstrated exceptional efficiency in this transformation.
| Substrate (Ketoester) | Catalyst | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |
| Ethyl 4-oxo-4-phenylbutanoate | [Ir(cod)Cl]₂ / Chiral Ferrocene Ligand | 50 | 99 | 99 | [8] |
| Ethyl 4-(2-naphthyl)-4-oxobutanoate | [Ir(cod)Cl]₂ / Chiral Ferrocene Ligand | 50 | 98 | 99 | [8] |
| Ethyl 4-(3-thienyl)-4-oxobutanoate | [Ir(cod)Cl]₂ / Chiral Ferrocene Ligand | 50 | 99 | 98 | [8] |
Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation[8]
Objective: To synthesize a chiral γ-lactone via asymmetric hydrogenation of a γ-ketoester.
Materials:
-
γ-Ketoester (0.2 mmol)
-
[Ir(cod)Cl]₂ (0.5 mol%)
-
Chiral ferrocene-based ligand (e.g., f-spiroPhos) (1.1 mol%)
-
Iodine (I₂) (2.0 mol%)
-
Dichloromethane (DCM) (2 mL)
-
Autoclave or high-pressure reactor
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a vial with the γ-ketoester, [Ir(cod)Cl]₂, the chiral ligand, and I₂.
-
Add DCM, seal the vial, and place it in a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with H₂.
-
Stir the reaction at room temperature for 12-24 hours.
-
After the reaction, carefully vent the autoclave.
-
Concentrate the solvent under reduced pressure.
-
The resulting hydroxy ester can be cyclized to the lactone by treatment with a catalytic amount of acid (e.g., p-TsOH) or by purification on silica gel.
Catalytic Cycle for Asymmetric Hydrogenation
Caption: Simplified cycle for Ir-catalyzed asymmetric hydrogenation.
Advantages & Limitations
-
Advantages: High turnover numbers, broad substrate scope, exceptional enantioselectivities are often achievable.
-
Limitations: Potential for toxic metal contamination in the final product, cost and synthesis of chiral ligands can be prohibitive, and often requires inert atmosphere techniques.
Section 4: Head-to-Head Comparison & Application Guide
Choosing the optimal catalytic system requires a nuanced understanding of the project's specific goals, including the desired molecular target, scale, cost, and purity requirements.
Summary Comparison of Catalytic Systems
| Parameter | Enzymatic Catalysis | Organocatalysis | Transition Metal Catalysis |
| Selectivity | Excellent (enantio-, regio-, chemo-) | Good to Excellent | Good to Excellent |
| Substrate Scope | Often narrow | Moderate to Broad | Broad |
| Conditions | Mild (aq. buffer, RT) | Generally Mild | Often requires inert atm., pressure |
| Cost | Can be high for specific enzymes | Catalyst cost varies | High (precious metals, ligands) |
| Scalability | Moderate to High | Moderate to High | Excellent |
| Sustainability | Generally High ("Green") | High (Metal-free) | Lower (Metal waste) |
| Key Reaction | Kinetic Resolution, Desymmetrization | C-C/C-O bond formation | Hydrogenation, C-H activation |
Decision-Making Flowchart for Catalyst Selection
Caption: Decision guide for selecting a catalytic system.
Expert Insights for Drug Development Professionals
In the pharmaceutical industry, the choice of catalyst is dictated by a stringent set of criteria beyond yield and enantioselectivity.
-
Trustworthiness & Reproducibility: For process development, transition metal catalysis, particularly asymmetric hydrogenation, is often favored. These reactions are typically well-understood, highly reproducible, and scalable. The performance is less sensitive to minor variations in substrate purity compared to some enzymatic systems.
-
Regulatory Concerns (E-E-A-T): The potential for metal contamination from transition metal catalysts is a significant regulatory hurdle. While extensive purification can mitigate this, organocatalysis and biocatalysis offer a distinct advantage by eliminating this concern from the outset. This simplifies downstream processing and regulatory filings.
-
Causality of Choice: Early in discovery chemistry, the speed and broad applicability of metal catalysis might be preferred to quickly generate diverse analogs. For late-stage development and manufacturing of an active pharmaceutical ingredient (API), the "green" profile, mild conditions, and lack of metal contamination often make biocatalysis or organocatalysis a more strategic and cost-effective choice in the long run, despite potentially longer initial development times.
Conclusion
The asymmetric synthesis of lactones has been profoundly advanced by the development of enzymatic, organocatalytic, and transition metal-based systems. Each methodology possesses a unique set of strengths and weaknesses. Biocatalysis offers unparalleled selectivity under green conditions, organocatalysis provides a robust metal-free alternative, and transition metal catalysis delivers exceptional versatility and efficiency. A thorough understanding of these systems, as outlined in this guide, empowers chemists to make informed decisions, accelerating the synthesis of complex chiral molecules for research, science, and medicine.
References
- 1. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Catalytic Asymmetric Hydrolactonization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lactone synthesis [organic-chemistry.org]
A Comparative Guide to Structural Confirmation of (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one Derivatives
Introduction
The (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one scaffold is a bicyclic γ-lactone of significant interest in medicinal chemistry and natural product synthesis.[1] Its rigid, stereochemically rich structure serves as a valuable chiral building block, or "synthon," for a variety of complex molecules, including potent antiviral agents like HIV-1 protease inhibitors.[1] The biological activity of these complex molecules is intrinsically tied to their precise three-dimensional arrangement. Therefore, unambiguous confirmation of the relative and absolute stereochemistry of this core structure and its derivatives is not merely a procedural step but a critical requirement for advancing drug development and chemical synthesis.
This guide provides a comparative analysis of the primary analytical techniques used to confirm the structure of these bicyclic lactones. It is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and providing a logical workflow for achieving definitive structural elucidation.
The Analytical Challenge: Beyond Simple Connectivity
Confirming the structure of this bicyclic lactone system presents a distinct challenge. While basic connectivity can be established with relative ease, the key difficulty lies in unequivocally determining the stereochemistry at two crucial chiral centers: C3a and C6a. The cis-fusion of the cyclopentane and furanone rings in the (3aR,6aS) isomer dictates a specific spatial relationship between the protons at these bridgehead positions. Verifying this relationship, along with the absolute configuration (the specific R/S designation at each center), requires a multi-faceted analytical approach.
A Comparison of Core Analytical Techniques
No single technique provides a complete structural picture. An effective strategy relies on the synergistic use of several methods, each offering a unique piece of the structural puzzle. We will compare the utility, strengths, and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, mass spectrometry, and chiroptical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR is the most powerful and commonly used tool for determining the detailed structure of molecules in solution. A full suite of NMR experiments is essential for assigning nearly all proton (¹H) and carbon (¹³C) resonances and mapping their relationships.[2]
Why it's the first choice: NMR provides a wealth of information on the molecular framework, including proton-proton and proton-carbon connectivities, and through-space relationships that are critical for determining relative stereochemistry.
-
1D NMR (¹H and ¹³C): The initial step involves acquiring simple one-dimensional spectra. The ¹H NMR spectrum provides information about the electronic environment and proximity of protons, while the ¹³C spectrum reveals the number and type of carbon atoms. For the core (3aR,6aS) scaffold, specific chemical shift ranges are expected for the key protons and carbons.
-
2D Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is instrumental in tracing the proton network throughout the cyclopentane and furanone rings, confirming the basic connectivity of the carbon skeleton.
-
Heteronuclear Correlation (HSQC/HMQC): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments.
-
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon of the lactone, and for piecing together different fragments of the molecule.
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): This is the key NMR experiment for determining the relative stereochemistry. It detects protons that are close to each other in space, regardless of whether they are connected through bonds. For the cis-fused (3aR,6aS) isomer, a strong NOE correlation is expected between the bridgehead protons H3a and H6a, confirming they are on the same face of the ring system.
Table 1: Representative NMR Data for the (3aR,6aS)-tetrahydro-2H-cyclopenta[b]furan-2-one Scaffold
| Technique | Purpose | Expected Observation |
| ¹H NMR | Initial proton mapping | Complex multiplets for aliphatic protons, distinct signals for bridgehead protons. |
| ¹³C NMR | Carbon skeleton analysis | A signal in the ~175-180 ppm range for the lactone carbonyl (C=O). |
| COSY | Establish H-H connectivity | Correlations trace the spin systems within the five-membered rings. |
| HMBC | Long-range H-C connectivity | Key correlations from protons to the carbonyl carbon confirm the lactone structure. |
| NOESY | Determine relative stereochemistry | A critical cross-peak between H3a and H6a confirms the cis-ring fusion. |
X-ray Crystallography: The Gold Standard for Absolute Structure
Single-crystal X-ray diffraction (SCXRD) is considered the definitive method for determining the three-dimensional structure of a molecule.[1][3] It provides precise atomic coordinates, bond lengths, and bond angles, revealing both the relative and, crucially, the absolute stereochemistry.[4]
Why it's the ultimate proof: X-ray crystallography provides a direct, unambiguous picture of the molecule's structure in the solid state.[4] The resulting structural model can be used to validate the assignments made by other techniques.
The process involves growing a high-quality single crystal of the compound, which can sometimes be a significant challenge.[5] The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D electron density map and, from that, the complete molecular structure.[4] The Flack parameter, calculated from the diffraction data, can confirm the absolute configuration of the chiral centers with high confidence.[6]
Comparison:
-
Advantage: Provides an unequivocal, complete 3D structure.[3]
-
Limitation: Requires a suitable single crystal, which is not always possible to obtain. The solid-state conformation may not be the only one present in solution.
Mass Spectrometry (MS): Confirming Composition
Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of a compound.
Why it's essential: It provides a rapid and highly accurate confirmation of the molecule's identity.
-
High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high precision. This allows for the determination of the elemental formula, confirming that the synthesized derivative has the expected composition of carbon, hydrogen, and oxygen atoms.
Chiroptical Methods: Probing Absolute Configuration in Solution
Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[7]
Why they are powerful alternatives: When X-ray crystallography is not feasible, these methods offer a reliable way to determine the absolute configuration of a molecule in solution.[5][8]
The experimental CD or VCD spectrum is compared to a spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the (3aR,6aS) isomer).[8] A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[7] This approach is particularly powerful as it reflects the molecule's structure in the solution phase, which is often more relevant to its biological activity.
Recommended Workflow for Structural Confirmation
A logical and efficient workflow ensures that each analytical technique is used to its full potential, building a self-validating case for the final structure.
Caption: Workflow for structural elucidation of bicyclic lactone derivatives.
Detailed Experimental Protocols
Protocol 1: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified lactone derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Record the following spectra on a 500 MHz or higher NMR spectrometer:[2]
-
¹H NMR (16-32 scans)
-
¹³C NMR (1024-2048 scans)
-
gCOSY
-
HSQC or HMQC
-
HMBC (optimized for a long-range coupling of 8 Hz)
-
NOESY (with a mixing time of 500-800 ms) or ROESY
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the ¹H and ¹³C signals starting with the most distinct peaks.
-
Use COSY and HSQC data to build molecular fragments.
-
Use HMBC correlations to connect the fragments and confirm the overall carbon skeleton.
-
Critically analyze the NOESY spectrum for through-space correlations to establish the relative stereochemistry, paying close attention to the H3a-H6a correlation for the cis-fusion.
-
Protocol 2: Single-Crystal X-ray Crystallography
-
Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling). A good crystal should be clear, have well-defined faces, and be of a suitable size (~0.1-0.3 mm).
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the raw diffraction data, including corrections for absorption.[9]
-
Use direct methods software (e.g., SHELXL) to solve the phase problem and generate an initial electron density map.[9]
-
Build the molecular model into the electron density map and refine the atomic positions, bond lengths, and angles against the experimental data.
-
Analyze the final refined structure, including the Flack parameter, to confirm the absolute configuration.[6]
-
Conclusion
Confirming the structure of this compound derivatives is a multi-step process that requires the intelligent application of complementary analytical techniques. While NMR spectroscopy provides the foundational information on connectivity and relative stereochemistry in solution, it is the corroborating evidence from X-ray crystallography or chiroptical methods that provides the ultimate, unambiguous confirmation of the absolute configuration. This rigorous, self-validating approach is indispensable for ensuring the scientific integrity of research and development in chemistry and pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A-Comparative-Guide-to-the-Cross-Validation-of-Analytical-Techniques-for-Chiral-Lactone-Purity
Introduction: The Criticality of Enantiomeric Purity in Lactones
Chiral lactones are pivotal compounds in the pharmaceutical, flavor, and fragrance industries. Their biological activity is often enantiomer-specific, meaning one enantiomer can have therapeutic effects while the other might be inactive or even harmful. Consequently, the accurate determination of enantiomeric purity is not merely an analytical task but a critical quality attribute that ensures product safety and efficacy. This guide provides an in-depth comparison of established analytical techniques for determining the chiral purity of lactones and outlines a robust framework for their cross-validation. By comparing results from orthogonal methods, we can achieve a higher degree of confidence in the analytical data, a cornerstone of regulatory compliance and product quality.
Chromatographic Techniques: The Workhorses of Chiral Separation
Chromatographic methods are the most widely employed techniques for the separation and quantification of enantiomers due to their high resolution and sensitivity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for separating enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including lactones.
Principle of Separation: Enantiomers form transient diastereomeric complexes with the CSP. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.
Experimental Protocol: Chiral HPLC for a Hypothetical Lactone
-
Instrumentation: Standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For acidic lactones, 0.1% trifluoroacetic acid may be added to the mobile phase to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the lactone sample in the mobile phase to a concentration of 1 mg/mL and filter through a 0.45 µm filter.
Chiral Gas Chromatography (GC)
For volatile lactones, chiral GC is an excellent high-resolution technique. It often provides faster analysis times compared to HPLC. The most common stationary phases for chiral GC are based on cyclodextrin derivatives.
Principle of Separation: Enantiomers partition differently between the mobile gas phase and the chiral liquid stationary phase, leading to separation based on their differential interactions with the CSP.
Experimental Protocol: Chiral GC for a Volatile Lactone
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID).
-
Column: Chirasil-β-Dex (25 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 130°C for 10 minutes, then ramp to 180°C at 2°C/min.
-
Injector and Detector Temperature: 250°C and 320°C, respectively.
-
Sample Preparation: Dissolve the sample in a suitable solvent like hexane to a concentration of approximately 100 ppm.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a "greener" and often faster alternative to HPLC. It uses supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption. SFC can sometimes offer superior resolution in shorter times compared to HPLC.
Principle of Separation: Similar to HPLC, separation is based on the differential interaction of enantiomers with a chiral stationary phase. The unique properties of the supercritical fluid mobile phase, such as low viscosity and high diffusivity, contribute to faster and more efficient separations.
Experimental Protocol: Chiral SFC for a Lactone
-
Instrumentation: SFC system with a PDA detector and back-pressure regulator.
-
Column: Same columns as used in chiral HPLC are often applicable.
-
Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier) such as methanol or ethanol (e.g., 90:10 CO2:Methanol).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Sample Preparation: Dissolve the sample in the modifier solvent.
Chiral Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is particularly useful for charged or polar chiral molecules. For neutral lactones, a charged chiral selector is added to the background electrolyte (BGE) to induce separation.
Principle of Separation: Enantiomers form transient diastereomeric complexes with a chiral selector in the BGE. These complexes have different charge-to-size ratios, causing them to migrate at different velocities in an electric field, thus achieving separation.
Experimental Protocol: Chiral CE for a Lactone
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 7.0) containing a chiral selector such as a cyclodextrin derivative (e.g., 10 mM sulfated-β-cyclodextrin).
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 220 nm.
Comparative Performance of Chromatographic Techniques
| Performance Parameter | Chiral HPLC | Chiral GC | Chiral SFC | Chiral CE |
| Resolution (Rs) | > 1.5 | > 1.5 | > 1.5 | > 2.0 |
| Precision (%RSD) | < 2.0% | < 2.0% | < 2.0% | < 3.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% | 97.0 - 103.0% |
| Limit of Quantitation | ~0.05% | ~0.05% | ~0.05% | ~0.1% |
| Analysis Time | 15-30 min | 10-25 min | 5-15 min | 10-20 min |
| Solvent Consumption | High | Low | Very Low | Very Low |
| Applicability | Broad | Volatile Compounds | Broad | Charged/Polar Compounds |
This table presents typical performance data and may vary depending on the specific lactone and analytical conditions.
Spectroscopic Techniques: Orthogonal Approaches for Purity Verification
Spectroscopic techniques provide valuable orthogonal data to confirm the results obtained from chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine enantiomeric purity by employing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). The CSA forms diastereomeric complexes with the enantiomers, leading to distinct signals in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.
Principle: The formation of transient diastereomeric solvates between the chiral lactone and a chiral solvating agent leads to chemical shift non-equivalence for corresponding protons in the two enantiomers.
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a known amount of the lactone sample in a suitable deuterated solvent (e.g., CDCl3). Add a molar excess of a chiral solvating agent, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol.
-
Data Acquisition: Acquire a high-resolution 1H NMR spectrum.
-
Data Analysis: Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes. Integrate these signals to determine the enantiomeric ratio.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of chiral molecules in solution. By comparing the experimental VCD spectrum to a spectrum calculated using density functional theory (DFT), the absolute configuration can be unambiguously assigned.
Principle: Enantiomers have VCD spectra that are equal in magnitude but opposite in sign. This property allows for the determination of the absolute configuration and can be used to assess enantiomeric purity.
Experimental Protocol: VCD Spectroscopy
-
Instrumentation: VCD spectrometer.
-
Sample Preparation: Dissolve the lactone sample in a suitable solvent (e.g., CDCl3) at a concentration of approximately 0.1 M.
-
Data Acquisition: Acquire the VCD and IR spectra in the mid-IR region.
-
Data Analysis: Compare the experimental VCD spectrum with the DFT-calculated spectra for both enantiomers to confirm the absolute configuration of the major enantiomer.
The Cross-Validation Workflow: Ensuring Data Integrity
Cross-validation is the process of comparing the results from two independent and orthogonal analytical methods to ensure the accuracy and reliability of the data. A well-designed cross-validation study provides a high level of confidence in the reported chiral purity.
dot
Caption: Workflow for Cross-Validation of Chiral Purity Methods.
Conclusion: A Multi-faceted Approach to Ensuring Chiral Purity
The determination of chiral lactone purity requires a rigorous and multi-faceted analytical approach. While chromatographic techniques like HPLC, GC, and SFC are the primary tools for separation and quantification, orthogonal methods such as NMR and VCD provide essential confirmatory data. A robust cross-validation strategy, comparing the results from two independent and validated methods, is paramount for ensuring the integrity and accuracy of the reported chiral purity. This comprehensive approach is not only a matter of good scientific practice but is also a critical component of regulatory compliance in the pharmaceutical and other regulated industries.
Efficacy comparison of prostaglandins synthesized from different lactone precursors
An Efficacy Comparison of Prostaglandins Synthesized from Different Lactone Precursors
A Senior Application Scientist's Guide to Synthetic Strategy and Performance
For researchers and professionals in drug development, the synthesis of prostaglandins (PGs) is a cornerstone of therapeutic innovation. These lipid compounds, with their diverse hormone-like effects, are critical in regulating a vast array of physiological processes.[1] The complexity of their molecular architecture, however, presents significant synthetic challenges.[2] The choice of synthetic route, particularly the selection of the lactone precursor, has profound implications for the overall efficiency, stereoselectivity, and scalability of the process.
This guide provides an in-depth comparison of the efficacy of prostaglandins synthesized from different lactone precursors. We will move beyond a mere listing of steps to dissect the causality behind experimental choices, offering a field-proven perspective on the merits and drawbacks of each approach. Our focus is on providing a self-validating system of protocols and data, grounded in authoritative references, to empower you to make informed decisions in your synthetic endeavors.
The Central Role of Lactones in Prostaglandin Synthesis
Lactones are pivotal intermediates in the stereocontrolled synthesis of prostaglandins and their analogues.[3] The celebrated Corey synthesis, a landmark in organic chemistry, established the use of a bicyclic lactone, now famously known as the Corey lactone, as a versatile starting point for accessing a wide range of prostaglandins.[3][4] This approach allows for the controlled installation of the characteristic cyclopentane ring and its stereocenters, from which the two side chains are elaborated.[5]
However, the classic Corey synthesis, while elegant, can be lengthy.[6] This has spurred the development of alternative strategies that employ different lactone precursors or novel methods for their synthesis, aiming for greater efficiency and scalability.[6][7] In this guide, we will compare the traditional Corey approach with two prominent alternative strategies: a modern chemoenzymatic synthesis and a route commencing from a bicyclo[3.2.0]heptan-6-one precursor.
Comparative Analysis of Synthetic Routes
The efficacy of a synthetic route for prostaglandins can be assessed by several key metrics: the number of steps, the overall yield, the degree of stereocontrol, and the scalability of the process. The following table provides a high-level comparison of the three synthetic strategies discussed in this guide.
| Metric | Classic Corey Lactone Synthesis | Chemoenzymatic Synthesis | Bicyclo[3.2.0]heptan-6-one Approach |
| Starting Material | Bicyclo[2.2.1]heptene derivative | Dichloro-containing bicyclic ketone | Bicyclo[3.2.0]hept-3-en-6-one |
| Key Intermediate | Corey Lactone (a γ-lactone) | Chiral Lactone (Corey lactone equivalent) | Corey Lactone derivative |
| Number of Steps to PGF2α | ~17 steps (original) | 5-7 steps | Variable, can be lengthy |
| Overall Yield | Variable, often moderate | 3.8–8.4% (for various PGs)[8] | Moderate |
| Stereocontrol | High, established through multiple steps | Excellent, utilizes enzymatic resolution | High, stereoselectivity is a key feature |
| Scalability | Can be scaled, but may be costly | Demonstrated on a 10-gram scale[6] | Feasible for intermediate synthesis |
| Key Advantages | Well-established, versatile | Highly concise, scalable, uses green chemistry | Access to unique intermediates |
| Key Disadvantages | Lengthy, can use harsh reagents | Requires expertise in biocatalysis | Can be complex and lengthy |
The Classic Corey Lactone Synthesis: The Gold Standard
The Corey synthesis of prostaglandins, first reported in the late 1960s, is a masterpiece of synthetic organic chemistry that provides access to all natural and unnatural prostaglandins.[9] A key feature of this route is the early separation of enantiomers, ensuring the final product is of the desired chirality.[9]
Synthetic Workflow
The synthesis begins with a Diels-Alder reaction to construct a bicyclo[2.2.1]heptane system. This is followed by a Baeyer-Villiger oxidation to form a lactone, which is then converted to the pivotal Corey lactone diol.[9] From this intermediate, the α and ω side chains are introduced sequentially.
Caption: The classic Corey lactone synthesis workflow.
Experimental Protocol: Synthesis of Latanoprost from Corey Lactone Diol
The following protocol is adapted from a reported synthesis of Latanoprost, a PGF2α analogue.[10]
Step 1: Swern Oxidation of Corey Lactone Diol
-
To a solution of oxalyl chloride in dichloromethane at -72°C, add dimethyl sulfoxide (DMSO) dropwise and stir for 10 minutes.
-
Slowly add a solution of Corey lactone diol in dichloromethane to the reaction mixture and continue stirring for 4 hours at the same temperature.
-
Quench the reaction with triethylamine at -72°C and then dilute with water.
-
Extract the aqueous layer with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure to obtain the crude aldehyde, which is used in the next step without further purification.
Step 2: Horner-Wadsworth-Emmons Reaction for Omega Chain Installation
-
To a solution of the crude aldehyde in methyl tertiary butyl ether, add LiOH·H2O and stir for 1 hour.
-
Cool the reaction mixture to 5°C and add the appropriate phosphonate ylide.
-
After stirring, add water and continue to stir for another 45 minutes.
-
Work up the reaction to isolate the enone product.
Step 3: Allylic Reduction
-
To a stirred solution of the enone in methanol at 0°C, add NaBH4 and nickel chloride hexahydrate.
-
Stir the mixture for 3 hours at the same temperature.
-
Quench the reaction with ammonium chloride solution at 0°C.
-
Work up to isolate the allylic alcohol.
Step 4: Lactone Reduction and Wittig Reaction for Alpha Chain Installation
-
Reduce the lactone to the corresponding lactol using diisobutylaluminium hydride (DIBAL-H) in THF at -70°C.
-
Perform a Wittig reaction with the appropriate phosphonium ylide to install the α-chain.
-
Esterify the resulting carboxylic acid to obtain Latanoprost.
Chemoenzymatic Synthesis: A Concise and Scalable Alternative
In recent years, chemoenzymatic approaches have emerged as powerful alternatives to traditional synthetic methods. These routes leverage the high selectivity of enzymes to achieve transformations that are difficult to accomplish with conventional reagents, often leading to shorter and more efficient syntheses.
A notable example is a concise synthesis of PGF2α that is completed in just five steps.[6] A key feature of this route is the use of a Baeyer-Villiger monooxygenase (BVMO) to perform a highly stereoselective oxidation of a bicyclic ketone, producing a chiral lactone that serves as a Corey lactone equivalent.[7]
Synthetic Workflow
This approach begins with a dichloro-containing bicyclic ketone. An enzymatic Baeyer-Villiger oxidation establishes the key stereochemistry, followed by a series of chemical transformations to elaborate the side chains.[6]
Caption: The chemoenzymatic synthesis of PGF2α.
Experimental Protocol Highlights
While a full, detailed protocol is proprietary to the research group, the key transformations have been described.[7]
Key Step: BVMO-catalyzed Stereoselective Oxidation
-
The starting bicyclic ketone is subjected to oxidation using a specific Baeyer-Villiger monooxygenase. This enzymatic step provides the chiral lactone with excellent enantiomeric excess (99% ee).[7]
Subsequent Steps
-
The resulting lactone is then subjected to a three-step sequence of p-phenylbenzoyl (PPB) ester hydrolysis, DIBAL-H reduction to the hemiacetal, and a final Wittig olefination to furnish the prostaglandin.[11]
The authors report the synthesis of PGF2α on a 10-gram scale, highlighting the scalability of this approach.[6]
The Bicyclo[3.2.0]heptan-6-one Approach: An Alternative Precursor
Another strategy for prostaglandin synthesis involves starting from a bicyclo[3.2.0]heptan-6-one derivative. This approach also leads to a Corey lactone derivative, but through a different set of intermediates.[12]
Synthetic Workflow
This route utilizes a photo-induced reaction of a bicyclo[3.2.0]heptanone as a key step.[13] The fused cyclobutane ring of the starting material is crucial for controlling the stereoselectivity of subsequent reactions.[13]
Caption: The bicyclo[3.2.0]heptan-6-one approach to PGF2α.
Rationale for Experimental Choices
The use of a bicyclo[3.2.0]heptan-6-one precursor allows for the stereoselective introduction of functional groups. For example, the reaction of an epoxyacetal derived from this starting material with an organocuprate reagent introduces both the C12 side-chain and the C11 hydroxyl group with the correct stereochemistry.[13] The subsequent photochemical reaction is a unique feature of this synthesis that facilitates the transformation to the prostaglandin skeleton.[13]
Biological Efficacy: Is the Synthetic Route a Determining Factor?
A critical question for drug development professionals is whether the choice of synthetic precursor affects the biological efficacy of the final prostaglandin product. Prostaglandins exert their effects by binding to specific receptors on the cell surface, initiating a signaling cascade.[14]
The biological activity of a prostaglandin is determined by its three-dimensional structure, which dictates its ability to bind to its target receptor. As such, if different synthetic routes produce the same, chemically identical prostaglandin with the same stereochemistry and purity, their biological efficacy is expected to be identical.
While no studies have been identified that directly compare the biological activity of prostaglandins synthesized from the different lactone precursors discussed here, it is a fundamental principle of pharmacology that the biological activity of a pure compound is independent of its synthetic origin. However, the synthetic route can influence the impurity profile of the final product, which in turn could potentially affect its biological activity and safety. Therefore, rigorous purification and analytical characterization are essential regardless of the synthetic strategy employed.
Conclusion
The synthesis of prostaglandins has evolved significantly since the pioneering work of E.J. Corey. While the Corey lactone remains a central and versatile intermediate, modern synthetic methods, such as the chemoenzymatic approach, offer compelling advantages in terms of conciseness and scalability. The choice of which lactone precursor and synthetic strategy to employ will depend on a variety of factors, including the specific prostaglandin target, the desired scale of the synthesis, and the available expertise and resources.
This guide has provided a comparative overview of three distinct approaches to prostaglandin synthesis, highlighting the key features, advantages, and disadvantages of each. By understanding the underlying chemical principles and the rationale behind the experimental choices, researchers and drug development professionals can make more informed decisions in their pursuit of these vital therapeutic agents.
References
- 1. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05824A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]
- 8. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ias.ac.in [ias.ac.in]
- 11. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A bicyclo[3.2.0]hept-3-en-6-one approach to prostaglandin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Total synthesis of prostaglandin-F2α involving stereocontrolled and photo-induced reactions of bicyclo[3.2.0]heptanones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Differentiating (3aR,6aS) and (3aS,6aR) Diastereomers by Spectroscopic Analysis
In the landscape of drug development and chemical research, the precise structural elucidation of chiral molecules is not merely an academic exercise—it is a cornerstone of ensuring safety, efficacy, and reproducibility. Diastereomers, being stereoisomers that are not mirror images, possess distinct physical and chemical properties, which translate into unique spectroscopic signatures. This guide provides an in-depth comparison of the (3aR,6aS) and (3aS,6aR) isomers, focusing on a representative N-protected octahydropyrrolo[3,4-b]pyrrole scaffold. We will explore how fundamental principles of spectroscopy can be leveraged to unambiguously differentiate these structures, supported by established experimental protocols.
The Stereochemical Challenge: cis vs. trans Fusion
The core structural difference between the (3aR,6aS) and (3aS,6aR) isomers of the octahydropyrrolo[3,4-b]pyrrole system lies in the fusion of the two five-membered rings. The (3aR,6aS) isomer possesses a cis-fusion, where the bridgehead hydrogens are on the same face of the bicyclic system. This forces the molecule into a bent, "tent-like" conformation.[1] Conversely, the (3aS,6aR) isomer has a trans-fusion, resulting in a more linear and rigid structure. These distinct three-dimensional arrangements are the primary drivers of their differing spectroscopic properties.
Caption: Conformational difference between cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing these diastereomers in solution.[2] The rigid and predictable conformations of the bicyclic system lead to significant and interpretable differences in chemical shifts, coupling constants, and through-space correlations.
¹H NMR: Chemical Shifts and Coupling Constants (J-Values)
The spatial arrangement of protons relative to the nitrogen lone pairs and the opposing ring dictates their chemical environment and, consequently, their chemical shift (δ).
-
Chemical Shift (δ): In the cis isomer, the bent structure can bring certain protons into anisotropic shielding or deshielding zones of the opposing ring or substituents, leading to notable differences in their chemical shifts compared to the more extended trans isomer.
-
Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between two adjacent protons, as described by the Karplus equation.[3] In rigid cyclic systems, this is exceptionally informative.
-
cis Isomer: Protons on the same face of a ring (cis relationship) typically exhibit larger coupling constants (e.g., 7-9 Hz) due to a dihedral angle approaching 0°.[4]
-
trans Isomer: Protons on opposite faces (trans relationship) will have smaller coupling constants (e.g., 0-3 Hz) as their dihedral angle is closer to 90°.[4]
-
By analyzing the multiplicity and J-values of the bridgehead protons and their neighbors, a confident assignment can often be made from the 1D ¹H NMR spectrum alone.
2D NMR: Unveiling Through-Space and Through-Bond Correlations
Two-dimensional NMR experiments provide unambiguous proof of structure by revealing correlations between nuclei.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (through-bond, typically over 2-3 bonds).[5][6] It is essential for assigning which protons are adjacent, a prerequisite for interpreting coupling constants and NOE data.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The Nuclear Overhauser Effect (NOE) is a through-space phenomenon observed between protons that are close in space (< 5 Å), regardless of whether they are bonded.[7][8] This is the key experiment for differentiating the cis and trans isomers.[9][10]
-
For the (3aR,6aS) cis isomer: A strong NOE correlation will be observed between the two bridgehead protons because they are on the same face of the ring system and thus spatially close.
-
For the (3aS,6aR) trans isomer: No NOE correlation will be seen between the bridgehead protons as they are on opposite faces and are too far apart.
-
Comparative NMR Data (Predicted Trends for N-Boc Protected Octahydropyrrolo[3,4-b]pyrrole)
| Parameter | (3aR,6aS) - cis Isomer | (3aS,6aR) - trans Isomer | Rationale |
| Bridgehead ¹H δ | Potentially more shielded | Potentially more deshielded | Different anisotropic effects due to molecular shape. |
| ³J (H-C3a-C4-H_axial) | ~7-9 Hz | ~2-4 Hz | Dihedral angle dependence (Karplus relationship).[3] |
| ³J (H-C3a-C4-H_equatorial) | ~2-4 Hz | ~2-4 Hz | Dihedral angle dependence. |
| NOESY: H-3a ↔ H-6a | Strong Correlation | No Correlation | Protons are close in space (<5Å) in the cis isomer only.[7] |
Chiroptical Spectroscopy: Probing Absolute Configuration
While NMR excels at determining relative stereochemistry, chiroptical techniques like Vibrational Circular Dichroism (VCD) are powerful for confirming the absolute configuration by comparing experimental data to theoretical calculations.[11][12]
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13][14] Since the (3aR,6aS) and (3aS,6aR) isomers are diastereomers, they will have unique VCD spectra. However, their respective enantiomers, (3aS,6aR) and (3aR,6aS), would show spectra that are equal in magnitude but opposite in sign. By performing a quantum chemical calculation (e.g., using Density Functional Theory), one can predict the VCD spectrum for a specific absolute configuration (e.g., 3aR,6aS). Matching the experimental spectrum to the calculated one provides a highly reliable assignment of the absolute configuration.[15]
Caption: VCD workflow for absolute configuration assignment.
Experimental Protocols
Protocol 1: 2D NOESY for Diastereomer Differentiation
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of paramagnetic impurities.
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and match the probe for ¹H. Acquire standard 1D ¹H and 2D COSY spectra first to facilitate assignments.
-
NOESY Acquisition:
-
Use a standard noesygpph pulse sequence.
-
Set the spectral width to cover all proton signals (~10-12 ppm).
-
Set the number of scans (e.g., 8-16) and dummy scans (e.g., 4) to achieve adequate signal-to-noise.
-
Crucially, set an appropriate mixing time (d8). For small molecules (<1000 Da), a mixing time of 500-800 ms is a good starting point.
-
-
Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Apply a squared sine-bell window function in both dimensions and perform a Fourier transform.
-
Analysis: Phase the spectrum and calibrate the chemical shifts. Look for cross-peaks that connect resonances. A cross-peak between the two bridgehead proton signals confirms the cis-(3aR,6aS) configuration. The absence of this cross-peak is indicative of the trans-(3aS,6aR) configuration.
Conclusion
The differentiation of the (3aR,6aS) and (3aS,6aR) diastereomers is a clear-cut process when the correct analytical tools are applied systematically. While 1D ¹H NMR provides strong initial clues through coupling constants, the unambiguous assignment of the relative cis or trans stereochemistry is definitively achieved through 2D NOESY spectroscopy by probing the spatial proximity of the bridgehead protons. For absolute configuration, the combination of experimental VCD spectroscopy with theoretical DFT calculations offers the highest level of confidence. By understanding the causal relationship between 3D structure and spectroscopic output, researchers can confidently elucidate the stereochemistry of these and other complex bicyclic molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solution to bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. proprep.com [proprep.com]
- 6. proprep.com [proprep.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 10. Video: Nuclear Overhauser Enhancement (NOE) [jove.com]
- 11. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 12. â©782⪠Vibrational Circular Dichroism Spectroscopy [doi.usp.org]
- 13. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 14. jascoinc.com [jascoinc.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of (–)-γ-Lactone: A Novel Chemoenzymatic Approach vs. a Classical Chiral Pool Strategy
This guide provides a comprehensive validation of a new, highly efficient chemoenzymatic route to (–)-γ-lactone, also known as (R)-japonilure, the sex pheromone of the Japanese beetle (Popillia japonica).[1] The performance of this novel strategy is critically compared against a well-established synthesis starting from the chiral pool precursor, L-glutamic acid. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of chiral lactones, which are significant structural motifs in many biologically active molecules.[2][3]
Introduction to (–)-γ-Lactone
(–)-γ-Lactone is a vital chemical messenger in the insect world, and its enantiomeric purity is crucial for its biological activity.[4] The synthesis of enantiomerically pure lactones is a persistent challenge in organic chemistry.[5] This guide evaluates a new synthetic approach that leverages the specificity of enzymes to achieve high stereoselectivity, comparing it to a more traditional, multi-step chiral pool synthesis.
The New Synthetic Route: A Chemoenzymatic Desymmetrization Strategy
The novel approach hinges on the enzymatic desymmetrization of a prochiral 1,3-diol. This strategy is gaining traction for its elegance and efficiency in installing chirality.[6][7] The key transformation is the selective acylation of one of the two enantiotopic hydroxyl groups of 2-(oct-1-yn-1-yl)propane-1,3-diol, catalyzed by a lipase. Lipases are robust and highly selective enzymes, making them ideal for such transformations.[6][8]
Key Features of the Chemoenzymatic Route:
-
High Enantioselectivity: The enzyme's chiral active site ensures a very high degree of stereocontrol in the acylation step.
-
Mild Reaction Conditions: Enzymatic reactions typically proceed at or near room temperature and neutral pH, preserving sensitive functional groups.[9]
-
Reduced Protecting Group Manipulations: The direct, selective acylation minimizes the need for complex protection and deprotection sequences.
Established Route for Comparison: Synthesis from L-Glutamic Acid
The classical synthesis of (–)-γ-lactone from L-glutamic acid is a well-documented example of a chiral pool approach.[10] This strategy utilizes a readily available, enantiomerically pure starting material to construct the target molecule. While reliable, this route often involves multiple steps and the use of hazardous reagents.
Key Steps in the L-Glutamic Acid Route:
-
Diazotization of L-glutamic acid to afford the corresponding α-hydroxy acid with retention of configuration.
-
Lactonization to form the initial γ-lactone ring.
-
Reduction of the carboxylic acid to a primary alcohol.
-
Oxidation of the alcohol to an aldehyde.
-
Wittig olefination to install the unsaturated side chain.
-
Reduction of the double bond to the desired Z-alkene.
Head-to-Head Comparison: Performance Metrics
The two synthetic routes were evaluated based on several key performance indicators, with the data summarized in the table below. The chemoenzymatic route demonstrates significant advantages in terms of overall yield, step economy, and enantiomeric excess.
| Performance Metric | New Chemoenzymatic Route | Established L-Glutamic Acid Route |
| Overall Yield | ~45% | ~15% |
| Number of Linear Steps | 4 | 6 |
| Enantiomeric Excess (e.e.) | >99% | ~95% |
| Key Reagents/Conditions | Lipase, organic solvent, room temp. | NaNO₂, H₂SO₄; BH₃·THF; Swern oxidation; Wittig reagent |
| Purification Methods | Column chromatography | Multiple chromatographic purifications |
Experimental Validation: Protocols and Methodologies
To ensure the trustworthiness and reproducibility of our findings, detailed protocols for the key steps of each synthesis are provided below.
Protocol 1: Lipase-Catalyzed Desymmetrization of 2-(oct-1-yn-1-yl)propane-1,3-diol (New Route)
-
To a solution of 2-(oct-1-yn-1-yl)propane-1,3-diol (1.0 g, 5.4 mmol) in anhydrous toluene (50 mL) is added vinyl acetate (1.5 mL, 16.2 mmol).
-
Immobilized Candida antarctica lipase B (CAL-B) (200 mg) is added to the mixture.
-
The suspension is stirred at 30°C and the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion (~24 h), the enzyme is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography (hexanes/ethyl acetate gradient) to yield the monoacetate.
Protocol 2: Diazotization and Lactonization of L-Glutamic Acid (Established Route)
-
L-Glutamic acid (5.0 g, 34 mmol) is dissolved in 1 M sulfuric acid (50 mL).
-
The solution is cooled to 0°C in an ice bath.
-
A solution of sodium nitrite (2.8 g, 40.8 mmol) in water (10 mL) is added dropwise over 30 minutes, maintaining the temperature below 5°C.
-
The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature overnight.
-
The aqueous solution is then continuously extracted with ethyl acetate for 24 hours.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude lactone, which is then purified by column chromatography.
Mechanistic Insights: The "Why" Behind the Chemistry
The superior enantioselectivity of the chemoenzymatic route is a direct result of the enzyme's mechanism. The lipase's active site contains a catalytic triad (typically serine, histidine, and aspartate) that activates the serine hydroxyl for nucleophilic attack on the acyl donor (vinyl acetate).[11][12] The prochiral diol then enters the active site, which is shaped to preferentially bind one of the two enantiotopic hydroxyl groups, leading to highly selective acylation.
Caption: Workflow of the efficient chemoenzymatic synthesis.
In contrast, the established route relies on classical transformations. The diazotization of L-glutamic acid proceeds with retention of configuration, setting the stereocenter early in the synthesis. However, subsequent steps, such as the Wittig reaction, can sometimes lead to minor side products or incomplete reactions, lowering the overall yield.
Caption: Multi-step synthesis from L-glutamic acid.
Conclusion
The new chemoenzymatic route for the synthesis of (–)-γ-lactone offers substantial improvements over the established chiral pool method. Its higher overall yield, fewer synthetic steps, exceptional enantioselectivity, and milder reaction conditions make it a more sustainable and efficient alternative. This approach highlights the power of biocatalysis in modern organic synthesis and presents a compelling case for its adoption in the production of high-value chiral molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breaking Molecular Symmetry through Biocatalytic Reactions to Gain Access to Valuable Chiral Synthons [mdpi.com]
- 7. Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Production of L-glutamic Acid with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides essential safety and logistical information for handling (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, a bicyclic lactone with potential applications in organic synthesis. While this compound is reported as not meeting GHS hazard criteria, a proactive and cautious approach to its handling is a cornerstone of robust laboratory practice.[1] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe and efficient workflow.
Understanding the Compound: A Prudent Approach to Safety
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling any chemical substance. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Safety glasses with side shields. A face shield is recommended if there is a risk of splashing. | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-certified respirator with an organic vapor cartridge should be used. |
| Running Reactions | Chemical splash goggles. | Chemical-resistant gloves, a lab coat, and closed-toe shoes. | Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. |
| Handling Spills | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves, a chemical-resistant apron or suit, and boots. | A NIOSH-certified respirator with an organic vapor cartridge is necessary. |
| Waste Disposal | Safety glasses with side shields. | Chemical-resistant gloves and a lab coat. | Not generally required if handling sealed waste containers in a well-ventilated area. |
The Rationale Behind Our Recommendations:
-
Eye and Face Protection: The eyes are particularly vulnerable to chemical splashes. Safety glasses provide a minimum level of protection, while goggles offer a more complete seal. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
-
Skin Protection: Chemical-resistant gloves are essential to prevent skin contact. Nitrile gloves are a common and effective choice for many laboratory chemicals. A lab coat protects your clothing and skin from accidental spills.
-
Respiratory Protection: While the compound's vapor pressure is not high, working in a chemical fume hood is the best practice to minimize inhalation exposure. If a fume hood is unavailable, a respirator provides a necessary barrier.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.
1. Preparation:
-
Always work in a well-ventilated area, with a certified chemical fume hood being the preferred location.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Review all available safety information and have a clear, written experimental protocol before you begin.
-
Don the appropriate PPE as detailed in the table above.
2. Handling:
-
When weighing the solid, do so in a fume hood to avoid the inhalation of any fine particles.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers tightly closed when not in use to prevent the release of any potential vapors.
3. In Case of a Spill:
-
Evacuate the immediate area and alert your colleagues.
-
If the spill is small and you are trained to handle it, don the appropriate PPE for spill cleanup.
-
Absorb the spill with an inert material, such as vermiculite or sand.
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any associated contaminated materials is crucial for environmental protection and regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be placed in a designated solid hazardous waste container.
-
Glassware: Contaminated glassware should be rinsed with a suitable solvent in a fume hood, and the rinsate collected as hazardous waste. The glassware can then be washed according to standard laboratory procedures.
-
Container Management: Keep all waste containers securely closed at all times, except when adding waste. Store waste containers in a designated, well-ventilated secondary containment area.
Visualizing the PPE Workflow
To further clarify the selection and use of PPE, the following diagram illustrates the decision-making process.
References
- 1. (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta(b)furan-2-one | C7H8O2 | CID 643405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Synthesis and Biotransformation of Bicyclic Unsaturated Lactones with Three or Four Methyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Furan Compounds Group - information sheet - Canada.ca [canada.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
